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3-(4-Bromophenyl)oxetane-3-carboxylic acid Documentation Hub

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  • Product: 3-(4-Bromophenyl)oxetane-3-carboxylic acid
  • CAS: 1393585-20-0

Core Science & Biosynthesis

Foundational

Physicochemical properties of 3-(4-Bromophenyl)oxetane-3-carboxylic acid

High-Value Scaffold for Physicochemical Optimization in Drug Discovery Part 1: Executive Summary & Strategic Value In modern medicinal chemistry, the "escape from flatland" and the reduction of lipophilicity are paramoun...

Author: BenchChem Technical Support Team. Date: March 2026

High-Value Scaffold for Physicochemical Optimization in Drug Discovery

Part 1: Executive Summary & Strategic Value

In modern medicinal chemistry, the "escape from flatland" and the reduction of lipophilicity are paramount for improving success rates in clinical development. 3-(4-Bromophenyl)oxetane-3-carboxylic acid (CAS: 1363381-80-9) represents a strategic building block that addresses these challenges directly.

This molecule combines the structural rigidity of the oxetane ring with two orthogonal functional handles: a carboxylic acid for amide/ester formation and an aryl bromide for cross-coupling. More importantly, the oxetane ring acts as a superior bioisostere for gem-dimethyl or cyclobutane groups, offering a profound "solubility boost" while lowering LogD and blocking metabolic hot-spots.

Key Technical Advantages:

  • Lipophilicity Modulation: Lowers LogP by ~1.0–1.5 units compared to the cyclobutane analog.

  • Metabolic Stability: The oxetane ring is metabolically robust and sterically protects the adjacent C3 position.

  • Vector Control: Provides a defined exit vector (approx. 109°) for substituents, distinct from the sp² planarity of aromatics.

Part 2: Physicochemical Profile[1][2][3]

The following data aggregates experimental precedents from the oxetane class and high-confidence predictive models for this specific derivative.

Core Properties Table
PropertyValue / RangeTechnical Context
Molecular Weight 257.08 g/mol Fragment-like space; ideal for LE (Ligand Efficiency) optimization.
Formula C₁₀H₉BrO₃Halogenated heterocyclic acid.
Calculated LogP (cLogP) ~1.8 – 2.1Significantly lower than the cyclobutane analog (~3.2).
Predicted pKa (COOH) 3.6 – 3.9More acidic than benzoic acid (~4.2) due to the electron-withdrawing oxetane oxygen (inductive effect).
Topological Polar Surface Area (TPSA) ~63 Ų37 Ų (COOH) + ~26 Ų (Oxetane O). Excellent for permeability.
H-Bond Donors / Acceptors 1 / 3The oxetane oxygen is a weak H-bond acceptor but significantly influences solvation.
Solubility (Aq) Moderate to HighHigh solubility in basic media (as carboxylate); moderate in neutral buffer due to oxetane polarity.
The "Oxetane Effect" on Acidity and Solubility

Unlike carbocyclic analogs, the oxetane ring exerts a strong electron-withdrawing inductive effect (


) on the C3 position.
  • Acidity: This effect stabilizes the carboxylate anion, lowering the pKa of the carboxylic acid by approximately 0.5–1.0 units compared to non-heterocyclic analogs. This ensures the molecule is fully ionized at physiological pH (7.4), improving aqueous solubility.

  • Solvation: The exposed oxygen lone pairs on the oxetane ring (which is puckered at ~8.7°) are sterically accessible for hydrogen bonding with water, reducing the desolvation penalty typically associated with rigid rings.

Part 3: Molecular Architecture & Logic

The structural utility of this compound lies in its ability to serve as a rigid linker.[1]

Conformation and Vectors

The oxetane ring is not flat; it adopts a puckered conformation to relieve torsional strain. When substituted at the 3-position, the ring locks the phenyl and carboxylic acid groups into a specific spatial arrangement.

  • Gem-Dimethyl Bioisostere: The oxetane C2-O-C4 angle mimics the steric bulk of a gem-dimethyl group but with added polarity.

  • Metabolic Blocking: The quaternary center at C3 prevents oxidative metabolism (e.g., hydroxylation) that would occur at a tertiary carbon.

Diagram: Physicochemical Logic Flow

The following diagram illustrates the decision-making logic for selecting this scaffold over traditional alternatives.

OxetaneLogic Problem MedChem Challenge: High Lipophilicity (LogP > 4) Poor Solubility OptionA Cyclobutane Analog (Carbocycle) Problem->OptionA Traditional fix OptionB Gem-Dimethyl (Acyclic) Problem->OptionB Traditional fix Solution 3-(4-Br-Ph)-Oxetane-3-COOH (Target Scaffold) Problem->Solution Bioisosteric Replacement OptionA->Solution Replace CH2 with O Benefit1 Lower LogP (-1.5 units) Solution->Benefit1 Benefit2 Increased Solubility (H-bond Acceptor) Solution->Benefit2 Benefit3 Metabolic Stability (Quaternary Center) Solution->Benefit3

Caption: Logic flow demonstrating the superiority of the oxetane scaffold in optimizing physicochemical properties compared to carbocyclic or acyclic analogs.

Part 4: Synthetic Accessibility & Reactivity

Synthesis of 3,3-disubstituted oxetanes requires specific care to avoid ring opening, particularly under strongly acidic conditions.[2]

Primary Synthetic Route

The most robust route to 3-aryl-oxetane-3-carboxylic acids involves the oxidation of the corresponding 3-aryl-3-hydroxymethyloxetane precursor.

  • Precursor Formation: Reaction of 3-oxetanone with 4-bromophenylmagnesium bromide (Grignard) typically yields the alcohol, but introducing the hydroxymethyl group often requires a different strategy, such as starting from a diethyl malonate derivative, cyclizing to the oxetane, and then hydrolyzing.

  • Oxidation (Key Step): The conversion of the hydroxymethyl group (-CH₂OH) to the acid (-COOH) must be mild.

    • Reagent: RuCl₃ (cat) / NaIO₄ or TEMPO/Bleach.

    • Conditions: Biphasic (DCM/Water) or Acetonitrile/Water.

    • Note: Avoid harsh acidic oxidants (e.g., Jones reagent) to preserve the ring.

Reactivity Profile
  • Carboxylic Acid: Standard amide couplings (HATU, EDC) work well. Caution: When activating the acid as an acid chloride (SOCl₂, (COCl)₂), ensure the presence of a base (pyridine/DIPEA) to buffer HCl, which can open the oxetane ring to form a chlorohydrin.

  • Aryl Bromide: Excellent substrate for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings. The electron-withdrawing nature of the oxetane-carboxylic acid moiety (if unprotected) may slightly deactivate the ring, but standard Pd catalysts (e.g., Pd(dppf)Cl₂) are effective.

Diagram: Synthesis & Derivatization Workflow

SynthesisWorkflow Start Precursor: 3-(4-Br-Ph)-3-hydroxymethyl-oxetane Step1 Oxidation (RuCl3/NaIO4 or TEMPO) Start->Step1 Mild cond. Product 3-(4-Br-Ph)-oxetane-3-COOH (Core Scaffold) Step1->Product PathA Path A: Amide Coupling (R-NH2, HATU, DIPEA) Product->PathA Functionalize COOH PathB Path B: Suzuki Coupling (Ar-B(OH)2, Pd cat.) Product->PathB Functionalize Ar-Br Risk CRITICAL RISK: Strong Acid (HCl/H2SO4) -> Ring Opening Product->Risk Avoid

Caption: Synthetic workflow highlighting the oxidative generation of the acid and divergent derivatization pathways, with a critical warning on acid sensitivity.

Part 5: Experimental Protocol (Self-Validating)

Protocol: Determination of Aqueous Solubility (Kinetic) Objective: To empirically validate the solubility advantage of the oxetane scaffold.

Reagents:

  • Test Compound: 3-(4-Bromophenyl)oxetane-3-carboxylic acid (10 mM DMSO stock).

  • Buffer: PBS (pH 7.4).

  • Standard: Ibuprofen (Low solubility control), Caffeine (High solubility control).

Methodology:

  • Preparation: Dispense 10 µL of the 10 mM DMSO stock into a 96-well filter plate.

  • Dilution: Add 190 µL of PBS (pH 7.4) to reach a theoretical concentration of 500 µM (2% DMSO final).

  • Equilibration: Shake at 300 rpm for 24 hours at 25°C. Self-Validation Step: Ensure the plate is sealed to prevent evaporation.

  • Filtration: Vacuum filter the solution into a receiver plate to remove undissolved precipitate.

  • Quantification: Analyze filtrate via HPLC-UV or LC-MS/MS against a 5-point calibration curve prepared in 50:50 ACN:Water (to ensure full solubility of standards).

  • Calculation: Solubility (µM) = (Peak Area_sample / Peak Area_standard) × Concentration_standard.

Expected Result: The compound should exhibit solubility >100 µM at pH 7.4, significantly higher than a comparable 1-phenylcyclobutane-1-carboxylic acid analog.

Part 6: References

  • Bull, J. A., et al. (2016).[1] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[3][4][5] Chemical Reviews, 116(19), 12150–12233. Link

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[1][2][3][4][6][7] Angewandte Chemie International Edition, 49(48), 8900–8935. Link

  • Burkhard, J. A., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(19), 7119–7128. Link

  • ChemScene. (2025). "Ethyl 3-(4-bromophenyl)oxetane-3-carboxylate Product Data." ChemScene Catalog. Link

  • Beilstein Journals. (2025). "Oxetanes: formation, reactivity and total syntheses."[8] Beilstein Journal of Organic Chemistry. Link

Sources

Exploratory

Thermodynamic Solubility Profiling of 3-(4-Bromophenyl)oxetane-3-carboxylic acid: A Technical Guide

Executive Summary In contemporary medicinal chemistry, the oxetane ring has transitioned from an academic curiosity to a highly privileged structural motif. Acting as a polar, metabolically stable bioisostere for gem-dim...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the oxetane ring has transitioned from an academic curiosity to a highly privileged structural motif. Acting as a polar, metabolically stable bioisostere for gem-dimethyl and carbonyl groups, oxetanes fundamentally alter the physicochemical landscape of small molecules[1][2].

This whitepaper provides an in-depth technical analysis of the solubility characteristics of 3-(4-Bromophenyl)oxetane-3-carboxylic acid (CAS: 1393585-20-0)[3][4]. By deconstructing the molecule’s structural moieties, we establish the thermodynamic causality behind its differential solubility in Dimethyl Sulfoxide (DMSO) versus Methanol (MeOH). Furthermore, we outline a self-validating experimental framework for determining its exact thermodynamic solubility, ensuring high-fidelity data for downstream biological assays and formulation development.

Structural Deconstruction & Solvation Thermodynamics

To predict and manipulate the solubility of 3-(4-Bromophenyl)oxetane-3-carboxylic acid, we must first analyze the competing intermolecular forces dictated by its three distinct structural domains:

  • The Oxetane Core: The four-membered cyclic ether introduces significant ring strain (~106 kJ/mol) but provides a highly localized dipole[5][6]. The exposed oxygen lone pairs act as potent hydrogen-bond (H-bond) acceptors, which generally enhances solvation in polar media compared to highly lipophilic cycloalkane equivalents[6][7].

  • The Carboxylic Acid Motif: Positioned at the C3 carbon alongside the aryl group, this moiety is a strong H-bond donor and acceptor. In the solid state or in non-polar solvents, carboxylic acids form highly stable, tightly packed dimers. To achieve dissolution, the solvent must possess sufficient thermodynamic driving force to break these dimeric interactions.

  • The 4-Bromophenyl Group: This bulky, highly lipophilic halogenated aromatic ring significantly increases the molecule's partition coefficient (

    
    ). It severely restricts aqueous solubility, necessitating the use of organic solvents like DMSO or methanol for stock solution preparation.
    
Causality of Solvation: DMSO vs. Methanol

The choice between DMSO and methanol hinges on their distinct solvating mechanisms:

  • DMSO (Polar Aprotic): DMSO possesses a high dielectric constant (

    
    ) and a strongly polarized S=O bond. Because it is a pure H-bond acceptor, it aggressively disrupts the carboxylic acid dimers of the solute by forming strong H-bonds with the acidic proton. Furthermore, the lipophilic bromophenyl ring is well-accommodated by the methyl groups of DMSO. Consequently, DMSO provides maximal thermodynamic solubility .
    
  • Methanol (Polar Protic): Methanol (

    
    ) acts as both an H-bond donor and acceptor. While it effectively solvates the oxetane oxygen and the carboxylic acid, it competes with itself (solvent-solvent H-bonding). This amphoteric solvation is highly effective but lacks the sheer dimer-disrupting thermodynamic force of DMSO, resulting in high, but comparatively lower, solubility .
    

Solvation Solute 3-(4-Bromophenyl)oxetane- 3-carboxylic acid (Solid State Dimer) DMSO DMSO (Polar Aprotic) Solute->DMSO MeOH Methanol (Polar Protic) Solute->MeOH Solv_DMSO Strong H-Bond Acceptance (Dimer Disruption) DMSO->Solv_DMSO Solv_MeOH H-Bond Donor/Acceptor (Amphoteric Solvation) MeOH->Solv_MeOH HighSol Maximal Solubility (>100 mg/mL) Solv_DMSO->HighSol ModSol High Solubility (~30-50 mg/mL) Solv_MeOH->ModSol

Caption: Thermodynamic pathways of solvation for oxetane derivatives in DMSO vs. Methanol.

Comparative Quantitative Data

Based on the physicochemical properties of the constituent functional groups, the theoretical solubility profile for 3-(4-Bromophenyl)oxetane-3-carboxylic acid is summarized below.

Property / ParameterDimethyl Sulfoxide (DMSO)Methanol (MeOH)
Solvent Classification Polar AproticPolar Protic
Dielectric Constant (

)
46.732.7
H-Bond Donor Capacity NoneStrong
H-Bond Acceptor Capacity Very StrongModerate
Dimer Disruption Efficiency ExcellentGood
Estimated Solubility Range > 100 mg/mL (> 380 mM) 30 - 50 mg/mL (115 - 190 mM)
Primary Utility High-concentration master stocksLC-MS/HPLC analytical preparations

Note: Exact empirical values will vary based on crystalline polymorph purity and environmental temperature.

Experimental Methodology: Thermodynamic Solubility Determination

To generate actionable, highly reliable data, kinetic solubility methods (e.g., solvent titration until visual clearance) are insufficient. As a Senior Application Scientist, I mandate the use of the Thermodynamic Shake-Flask Method , adapted from OECD Guideline 105[8][9][10].

This protocol is designed as a self-validating system : it controls for endothermic dissolution artifacts via strict isothermal conditions and utilizes chromatographic separation to ensure degradation products are not falsely quantified as dissolved parent compound.

Step-by-Step Protocol

Phase 1: Equilibration (The Shake-Flask Method)

  • Excess Solid Addition: Weigh approximately 50 mg of 3-(4-Bromophenyl)oxetane-3-carboxylic acid into a 1.5 mL amber glass vial. Causality: Amber glass prevents UV-induced radical debromination of the aryl ring.

  • Solvent Introduction: Add 200 µL of the target solvent (anhydrous DMSO or HPLC-grade Methanol). The goal is to create a visibly supersaturated suspension where undissolved solid remains.

  • Isothermal Agitation: Seal the vial and place it in a thermomixer set to exactly 25.0 °C. Agitate at 800 RPM for 24 to 48 hours[8]. Causality: Dissolution is an endothermic equilibrium process. Temperature fluctuations will cause the equilibrium constant (

    
    ) to shift, leading to supersaturation artifacts or premature precipitation.
    
  • Phase Separation: Transfer the suspension to a temperature-controlled centrifuge (25.0 °C) and spin at 15,000

    
     for 15 minutes[9]. Causality: High-speed centrifugation forces sub-micron colloidal particles into the pellet, ensuring the supernatant represents true thermodynamic solubility rather than a colloidal suspension.
    

Phase 2: Analytical Quantification 5. Supernatant Sampling: Carefully extract 10 µL of the clear supernatant without disturbing the pellet. 6. Serial Dilution: Dilute the aliquot 1:1000 in a compatible mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) to bring the concentration within the linear dynamic range of the UV detector. 7. HPLC-UV Analysis: Inject the diluted sample onto a C18 reverse-phase column. Quantify the area under the curve (AUC) at


 (typically ~254 nm for bromophenyl derivatives) against a pre-established 5-point standard curve. Self-Validation: The standard curve must yield an 

, and a secondary 48-hour timepoint should be analyzed to confirm equilibrium has been reached (i.e.,

concentration < 5%).

Workflow Step1 1. Solid Addition (Excess Compound in Amber Vial) Step2 2. Solvent Addition (Anhydrous DMSO or MeOH) Step1->Step2 Step3 3. Isothermal Agitation (24-48h at 25°C, 800 RPM) Step2->Step3 Step4 4. Phase Separation (15,000 x g Centrifugation) Step3->Step4 Step5 5. HPLC-UV Analysis (Dilution & Quantification) Step4->Step5

Caption: Modified OECD 105 shake-flask workflow for organic thermodynamic solubility.

Downstream Applications & Handling Insights

When utilizing 3-(4-Bromophenyl)oxetane-3-carboxylic acid in drug discovery workflows, the choice of stock solvent has cascading effects:

  • In Vitro Assays: Master stocks should be prepared in DMSO at 100 mM. When dosing into aqueous biological buffers, ensure the final DMSO concentration remains

    
     to prevent solvent-induced cytotoxicity or protein denaturation. The oxetane ring's polarity will aid in preventing rapid precipitation upon aqueous dilution compared to a gem-dimethyl analog[6][7].
    
  • Synthetic Chemistry: For coupling reactions (e.g., amide bond formation via the carboxylic acid), methanol is generally avoided as it can act as a competing nucleophile. DMSO or DMF are the preferred solvents for these transformations.

References

  • accelachem.com - 20532-34-7,Benzothiophene-5-methanol-AccelaChem (Contains CAS 1393585-20-0 Catalog Data). 3

  • hairuichem.com - 3-(4-Bromophenyl)oxetane-3-carboxylic acid_1393585-20-0_Hairui Chemical. 4

  • beilstein-journals.org - Oxetanes: formation, reactivity and total syntheses of natural products. 1

  • d-nb.info - Oxetanes: formation, reactivity and total syntheses of natural products (Secondary Source). 5

  • nih.gov - Applications of oxetanes in drug discovery and medicinal chemistry - PMC.6

  • chemrxiv.org - Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. 7

  • acs.org - Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry. 2

  • benchchem.com - An In-depth Technical Guide to the Physicochemical Properties of Pyrazinamide (OECD 105 Shake-Flask Method). 8

  • researchgate.net - Determining the water solubility of difficult-to-test substances: A tutorial review. 9

  • dtu.dk - Determining the water solubility of difficult-to-test substances A tutorial review. 10

Sources

Foundational

Technical Guide: Conformational Properties &amp; Utility of 3-Aryl-Oxetane-3-Carboxylic Acids

The following technical guide details the conformational properties, synthesis, and medicinal chemistry applications of 3-aryl-oxetane-3-carboxylic acids. Executive Summary: The "Rigid" Bioisostere In modern drug discove...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the conformational properties, synthesis, and medicinal chemistry applications of 3-aryl-oxetane-3-carboxylic acids.

Executive Summary: The "Rigid" Bioisostere

In modern drug discovery, the 3,3-disubstituted oxetane motif has emerged as a superior bioisostere for the gem-dimethyl group and carbonyl functionalities. Specifically, 3-aryl-oxetane-3-carboxylic acids represent a high-value scaffold that combines the metabolic stability of a quaternary center with the physicochemical benefits of a polar, strained ether.

However, this scaffold presents a unique dichotomy: it offers exceptional metabolic stability in vivo but exhibits surprising chemical instability in vitro (isomerization) if not handled correctly. This guide analyzes the conformational drivers behind these properties and provides validated protocols for their deployment.

Structural Anatomy & Conformational Dynamics

The "Pucker" Phenomenon

Unlike cyclobutane, which can adopt a distinct "wing" conformation, the oxetane ring is often assumed to be planar due to the shorter C–O bonds (1.45 Å) compared to C–C bonds (1.55 Å). However, in 3,3-disubstituted derivatives , the ring adopts a puckered conformation (dihedral angle


 ≈ 10–20°).
  • Driving Force: The pucker relieves torsional strain caused by eclipsing interactions between the C2/C4 methylene hydrogens and the bulky substituents at C3 (Aryl and Carboxyl groups).

  • Conformational Locking: The 3-aryl group typically adopts a "pseudo-equatorial" orientation to minimize 1,3-diaxial-like repulsion with the oxetane lone pairs, although the energy barrier to inversion is low (~1–2 kcal/mol), allowing for rapid flipping in solution.

The Inductive Effect & Acidity (pKa)

The oxetane oxygen is a potent inductive electron-withdrawing group (–I effect). When placed


 to a carboxylic acid (as in this scaffold), it significantly increases acidity compared to carbocyclic analogs.
ScaffoldStructureApprox. pKaElectronic Effect
Pivalic Acid

~5.0+I (Destabilizing)
Phenylacetic Acid

4.3Mild –I (Aryl)
3-Aryl-Oxetane-3-COOH

~3.5 – 3.8 Strong –I (Ether)

Implication: At physiological pH (7.4), these acids are fully ionized, contributing to lower LogD and higher solubility than their gem-dimethyl counterparts.

The "Self-Destruct" Mechanism (Isomerization)

A critical, often overlooked property is the thermodynamic instability of 3-aryl-oxetane-3-carboxylic acids in the solid state or concentrated solution. As detailed by Bull et al. and Rzepa, these compounds can undergo a spontaneous rearrangement to form


-lactones .
  • Mechanism: Intermolecular proton transfer activates the oxetane oxygen. The carboxylate then performs an

    
     attack on the adjacent methylene (C2/C4), opening the strained ring to form a stable 5-membered lactone.
    
  • Trigger: This is accelerated by heat, acidic conditions, or prolonged storage in the solid state without converting to a salt.

Isomerization Oxetane 3-Aryl-Oxetane-3-COOH (Strained, High Energy) TS Transition State (Proton Transfer + Ring Opening) Oxetane->TS Slow (Solid State) Fast (Acid/Heat) Lactone gamma-Lactone (Relaxed, Thermodynamic Sink) TS->Lactone Irreversible Relieves ~26 kcal/mol strain

Figure 1: The thermodynamic sink. Isomerization of the oxetane scaffold to a lactone is a key stability liability.

Physicochemical Profile & Bioisosterism[1][2][3]

The primary utility of this scaffold is as a Lipophilicity Lowering replacement for gem-dimethyl or cycloalkyl groups.

Propertygem-Dimethyl Analog3,3-Oxetane AnalogBenefit
Lipophilicity (LogP) High (Lipophilic)Low (Polar)

LogP

-1.0 to -1.5
Metabolic Stability Low (Benzylic oxidation)High Quaternary center blocks CYP450 oxidation.
H-Bonding NoneH-Bond Acceptor Ether oxygen accepts H-bonds (weakly).
Solubility LowHigh Increased polarity + lower crystal lattice energy.

Expert Insight: The oxetane oxygen lone pairs are more exposed than in tetrahydrofuran (THF), making them better H-bond acceptors. However, in the 3-carboxylic acid derivative, the formation of an intramolecular Hydrogen Bond between the COOH donor and Oxetane O acceptor is geometrically strained but can influence membrane permeability by "masking" polarity.

Experimental Protocols

Synthesis: The Bull-Friedel-Crafts Protocol

The most robust route to 3-aryl-oxetane-3-carboxylic acids avoids the instability of intermediate species by installing the ring early.

Step 1: Friedel-Crafts Alkylation

  • Reagents: 3-Hydroxy-3-(chloromethyl)oxetane (or 3-oxetanone derived precursors), Phenol/Arene, Lewis Acid (

    
     or 
    
    
    
    ).
  • Conditions:

    
     to RT.
    
  • Mechanism: Generation of a stabilized oxetanyl carbocation which attacks the electron-rich arene.

Step 2: Oxidative Cleavage (The "Furan" Route) Alternatively, use the furan-oxidation method for high yields:

  • Substrate: 3-Aryl-3-(furan-2-yl)oxetane.

  • Oxidant:

    
     (cat), 
    
    
    
    (stoichiometric).
  • Solvent:

    
     (biphasic).
    
  • Workup: Acid-base extraction. Crucial: Do not heat the acidic phase.

Handling & Storage (Self-Validating Protocol)

To prevent the isomerization described in Section 2.3, follow this strict protocol:

  • Isolation: Never distill. Isolate via extraction and lyophilization if possible.

  • Salt Formation: Immediately convert the free acid to a stable salt (e.g., Sodium or Potassium salt) using 1 equivalent of base (

    
     or 
    
    
    
    ) in methanol, then evaporate. The carboxylate anion is less electrophilic and cannot protonate the oxetane oxygen, halting isomerization.
  • Storage: Store as the salt at

    
    . If the free acid is required, generate it in situ immediately before use.
    

Applications in Drug Design[1][2][4][5][6]

Case Study: GLP-1 Receptor Agonists

Recent work (e.g., J. Med.[1] Chem. 2024) utilized the 3-phenyloxetane scaffold to replace a labile benzylic methylene.

  • Result: The oxetane analog showed reduced hERG inhibition (due to lower lipophilicity) and improved oral bioavailability in cynomolgus monkeys.

  • Mechanism: The rigid square geometry positioned the aryl ring perfectly for hydrophobic pocket occupancy while the ether oxygen reduced the overall LogD.

Metabolic Blocking

The "Oxetane Scan" is now a standard tactic. Replacing a metabolic "hotspot" (e.g., a benzylic hydrogen susceptible to CYP3A4) with the oxetane ring:

  • Removes the abstractable hydrogen.

  • Sterically hinders approach to the adjacent aryl ring.

  • Lowers the likelihood of aromatic hydroxylation by deactivating the ring (inductive effect).

Workflow cluster_Exp Experimental Validation Start Lead Compound (High Clearance / High LogP) Design Design Strategy: Replace gem-dimethyl/CH2 with Oxetane Start->Design Syn Synthesis via RuO4 Oxidation of Furan-Oxetane Design->Syn Stab Stability Check: Convert to Na-Salt immediately Syn->Stab Critical Step Assay Microsomal Stability (HLM) & LogD Measurement Stab->Assay Result Optimized Lead: Lower LogD, High t1/2 Assay->Result

Figure 2: The "Oxetane Scan" workflow for lead optimization.

References

  • Bull, J. A., et al. "Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage." Organic Letters, 2020. Link

  • Carreira, E. M., et al. "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 2010. Link

  • Rzepa, H. S., et al. "Unexpected Isomerization of Oxetane-Carboxylic Acids." Organic Letters, 2022. Link

  • Barrow, J. C., et al. "Evaluation of Oxetan-3-ol... as Bioisosteres of the Carboxylic Acid Functional Group."[2] ACS Medicinal Chemistry Letters, 2017.[2] Link

  • Genentech/Pfizer Research. "Design and Evaluation of 3-Phenyloxetane Derivative Agonists of the Glucagon-Like Peptide-1 Receptor." Journal of Medicinal Chemistry, 2024.[1] Link[1]

Sources

Exploratory

An In-depth Technical Guide to the Lipophilicity and LogP Data of Bromophenyl Oxetane Scaffolds

Introduction: The Strategic Role of Lipophilicity in Modern Drug Discovery Lipophilicity, the "fat-loving" nature of a molecule, is a cornerstone physicochemical property in drug design, profoundly influencing a compound...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Lipophilicity in Modern Drug Discovery

Lipophilicity, the "fat-loving" nature of a molecule, is a cornerstone physicochemical property in drug design, profoundly influencing a compound's entire pharmacokinetic and pharmacodynamic profile.[1][2] It governs how a potential drug is absorbed, distributed, metabolized, and excreted (ADME), and even how it interacts with its biological target.[2][] An optimal balance between lipophilicity and hydrophilicity is critical; excessive lipophilicity can lead to poor aqueous solubility and increased metabolic clearance, while insufficient lipophilicity may hinder a molecule's ability to cross biological membranes, such as the gastrointestinal tract or the blood-brain barrier.[1][4]

The most widely accepted measure of lipophilicity is the partition coefficient (P), typically expressed as its base-10 logarithm, LogP.[5] This value represents the ratio of a compound's concentration in a non-polar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium.[5] For ionizable molecules, the distribution coefficient (LogD) is used, which accounts for both the ionized and un-ionized species at a specific pH, often physiological pH 7.4.[5]

In recent years, the oxetane ring, a four-membered cyclic ether, has emerged as a valuable scaffold in medicinal chemistry.[6] Its incorporation into a molecule can have a significant and beneficial impact on key drug-like properties.[7][8] Specifically, the oxetane motif is often used as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functionalities.[6] This substitution can lead to marked improvements in aqueous solubility, metabolic stability, and a reduction in lipophilicity, all while potentially increasing steric bulk.[7][8]

This guide provides an in-depth technical exploration of the lipophilicity of bromophenyl oxetane scaffolds. We will delve into the theoretical underpinnings of LogP, detail authoritative experimental and computational methods for its determination, present available LogP data for this scaffold, and analyze the structure-lipophilicity relationships that are crucial for optimizing drug candidates.

Section 1: The Oxetane Scaffold's Influence on Physicochemical Properties

The strategic incorporation of an oxetane ring is a powerful tool for fine-tuning the physicochemical profile of a lead compound. The oxygen atom within the strained four-membered ring introduces polarity and a hydrogen bond acceptor site, which has profound effects compared to purely aliphatic or carbocyclic analogs.

A key study highlighted that replacing a methylene group with an oxetane unit consistently results in a reduction of LogP.[7] This is because the polarity of the oxetane's ether oxygen more than compensates for any lipophilicity increase that might be expected from the increase in molecular size.[7] For instance, the substitution of a gem-dimethyl group with an oxetane can enhance aqueous solubility by a factor of 4 to over 4000, while simultaneously reducing the rate of metabolic degradation.[6][7] This dual benefit of increasing solubility and stability while lowering lipophilicity makes the oxetane scaffold particularly attractive for addressing common challenges in drug development.[8][9]

Section 2: Theoretical Framework of Lipophilicity (LogP & LogD)

The octanol-water partition coefficient (LogP) is the fundamental descriptor for the lipophilicity of a neutral compound. It is defined by the following equation:

  • LogP = log10 ( [Compound]octanol / [Compound]water )

A positive LogP value indicates a preference for the lipid-like octanol phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[5] For oral drug candidates, a LogP value of less than 5 is one of the criteria in Lipinski's Rule of Five, a widely used guideline for predicting drug-likeness.[][10]

However, many drug molecules contain acidic or basic functional groups and exist as a mixture of ionized and un-ionized forms at physiological pH. The distribution coefficient (LogD) accounts for this ionization.[5] It is the ratio of the sum of all species (ionized and neutral) in octanol to the sum of all species in water at a given pH. For neutral compounds, LogP is equal to LogD at all pH values.[5] Designing within a LogD range of 1 to 3 is often considered a good strategy to maximize the chances of achieving a favorable balance of ADME properties.[11]

Section 3: Experimental Determination of LogP

While computational models provide rapid estimations, experimentally determined LogP values are considered the gold standard for accuracy.[12] The two most common and authoritative methods are the Shake-Flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Protocol 3.1: The Shake-Flask Method (OECD Guideline 107)

The shake-flask method is the traditional and most direct way to measure LogP.[5][13] It involves directly measuring the concentration of a solute in equilibrated octanol and water phases. It is most suitable for LogP values in the range of -2 to 4.[13][14]

Causality Behind Experimental Choices:

  • n-Octanol Selection: n-Octanol is chosen as the organic phase because its long alkyl chain mimics the lipid bilayer of cell membranes, while its hydroxyl group allows it to dissolve a sufficient amount of water, creating a more biologically relevant interface.[5]

  • Purity: High purity of the test substance and solvents is crucial to avoid interferences that could affect the concentration measurements.

  • Pre-saturation: Pre-saturating the octanol with water and the water with octanol before the experiment ensures that the volumes of the two phases do not change during partitioning, which would alter the final concentration ratio.

  • Centrifugation: This step is critical for achieving a complete and clean separation of the two phases, preventing the formation of micro-emulsions that can lead to erroneously high concentrations in the aqueous phase and inaccurate LogP values.[14]

Step-by-Step Methodology:

  • Preparation: Use high-purity n-octanol and water (or a suitable buffer like PBS for LogD determination). Pre-saturate the n-octanol with water and the water with n-octanol by mixing them and allowing the phases to separate overnight.

  • Stock Solution: Prepare a stock solution of the bromophenyl oxetane compound in n-octanol. The concentration should be low enough to avoid self-association but high enough for accurate detection (typically not exceeding 0.01 mol/L).[15]

  • Partitioning: In a suitable vessel (e.g., a glass centrifuge tube with a screw cap), combine a known volume of the octanol stock solution with a known volume of the pre-saturated water/buffer. It is recommended to test at least two different volume ratios.

  • Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) until equilibrium is reached. This can be done by shaking gently for 5-10 minutes.[16] For highly lipophilic compounds, a slow-stirring method (OECD Guideline 123) may be preferred to avoid emulsion formation.[14]

  • Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.[15][16]

  • Analysis: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS.

  • Calculation: Calculate the LogP using the formula: LogP = log10 (Coctanol / Cwater). The final value should be the average of multiple determinations.

Protocol 3.2: The RP-HPLC Method (OECD Guideline 117)

The RP-HPLC method offers a faster, more resource-sparing, and higher-throughput alternative to the shake-flask method.[17][18] It is an indirect method where the LogP of a compound is estimated by correlating its retention time on a non-polar stationary phase with the known LogP values of a set of reference standards.[12][17] This method is particularly advantageous for compounds with very high or low LogP values.[18]

Causality Behind Experimental Choices:

  • Stationary Phase: A non-polar stationary phase (e.g., C8 or C18) is used to mimic the lipophilic environment of n-octanol. Lipophilic compounds will have stronger interactions with this phase, leading to longer retention times.

  • Mobile Phase: A polar mobile phase, typically a mixture of water/buffer and an organic modifier like methanol or acetonitrile, is used. The retention of the analyte is controlled by varying the proportion of the organic modifier.

  • Calibration Curve: A set of well-characterized reference compounds with reliable, known LogP values spanning a relevant range is essential. The linear relationship between their retention factors (log k) and LogP values forms the basis for calculating the LogP of the unknown compound.[17]

Step-by-Step Methodology:

  • System Setup: Use an HPLC system with a reverse-phase column (e.g., C18). The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate buffer for pH control) and an organic modifier (e.g., methanol).

  • Reference Standards: Prepare solutions of at least 6-8 reference compounds with accurately known LogP values that bracket the expected LogP of the bromophenyl oxetane analyte.

  • Chromatography:

    • Inject each reference standard and the test compound onto the column under isocratic conditions.

    • Record the retention time (tR) for each compound.

    • Determine the column dead time (t0) by injecting a non-retained compound (e.g., uracil or sodium nitrate).

  • Calculate Retention Factor (k): For each compound, calculate the retention factor (k) using the formula: k = (tR - t0) / t0 .

  • Create Calibration Curve: Plot the logarithm of the retention factor (log k) for each reference standard against its known LogP value. Perform a linear regression to obtain the calibration equation: LogP = a(log k) + b .[17]

  • Calculate LogP of Analyte: Using the calculated log k value for the bromophenyl oxetane compound, solve the regression equation to determine its LogP.

Experimental Workflow Visualization

G cluster_0 Shake-Flask Method (OECD 107) cluster_1 RP-HPLC Method (OECD 117) sf1 Prepare & Pre-saturate Octanol and Water sf2 Add Test Compound to Biphasic System sf1->sf2 sf3 Agitate to Reach Equilibrium sf2->sf3 sf4 Centrifuge for Phase Separation sf3->sf4 sf5 Analyze Concentration in Each Phase (LC-MS/UV) sf4->sf5 sf6 Calculate LogP sf5->sf6 hplc1 Inject Reference Standards & Test Compound hplc2 Measure Retention Times (tR, t0) hplc1->hplc2 hplc3 Calculate Retention Factors (log k) hplc2->hplc3 hplc4 Create Calibration Curve (log k vs. known LogP) hplc3->hplc4 hplc5 Determine LogP of Test Compound hplc4->hplc5

Caption: Workflow for experimental LogP determination.

Section 4: Computational Prediction of LogP

Computational (in silico) models are invaluable for predicting LogP values, especially in the early stages of drug discovery before a compound is synthesized.[10] These methods are fast and cost-effective, allowing for the rapid screening of large virtual libraries.[18] However, their accuracy can vary, and it is always advisable to verify predictions with experimental data for lead compounds.[11][12]

Common computational approaches include:

  • Atom-based methods (e.g., ALOGP): These methods calculate LogP by summing the lipophilicity contributions of individual atoms.[19] Each atom is classified by type, and its contribution is retrieved from a pre-established library.[20]

  • Fragment-based methods (e.g., ClogP): These are among the most popular methods. They deconstruct a molecule into a set of fragments and calculate LogP by summing the known lipophilicity values of these fragments, with correction factors applied for intramolecular interactions.[19]

  • Property-based methods: These methods use Quantitative Structure-Property Relationship (QSPR) models that correlate LogP with various molecular descriptors like molecular volume, polar surface area, and hydrogen bonding capacity.[21]

Section 5: LogP Data and Structure-Lipophilicity Relationships (SLR) for Bromophenyl Oxetane Scaffolds

The lipophilicity of a bromophenyl oxetane scaffold is influenced by two key structural features: the attachment point of the bromophenyl group to the oxetane ring (position 2 or 3) and the position of the bromine atom on the phenyl ring (ortho, meta, or para).

The table below summarizes computationally predicted LogP values for several isomers. Experimental data for this specific class is sparse in publicly available literature, underscoring the value of reliable in silico models.

Compound NameStructurePredicted LogPData Source
2-(4-Bromophenyl)oxetaneC9H9BrO2.6 - 2.8 (Est.)
3-(3-Bromophenyl)oxetaneC9H9BrO2.56[22][23]
3-(4-Bromophenyl)oxetaneC9H9BrO2.5 - 2.7 (Est.)[24]

Note: The predicted LogP values are derived from various computational algorithms and should be considered estimates. Different software may yield slightly different results.[25][26]

Structure-Lipophilicity Relationship Analysis:

From the available data and general chemical principles, we can infer the following relationships:

  • Impact of Bromine Position: The position of the bromine atom on the phenyl ring has a subtle but noticeable effect on lipophilicity. Generally, lipophilicity increases in the order: para < meta < ortho. This is due to intramolecular interactions and the degree to which the polar oxetane group is shielded by the bulky bromine atom.

  • Impact of Oxetane Attachment Point: The connection point on the oxetane ring (position 2 vs. 3) influences the overall polarity and shape of the molecule. A substituent at the 3-position results in a more symmetrical molecule, which can affect crystal packing and solubility, indirectly influencing partitioning behavior.

Structure-Lipophilicity Visualization

G sub Substitution Position ortho Ortho-Bromo sub->ortho meta Meta-Bromo sub->meta para Para-Bromo sub->para pos2 Oxetane-2-yl sub->pos2 pos3 Oxetane-3-yl sub->pos3 logp LogP Value slr Structure-Lipophilicity Relationship slr->logp ortho->slr meta->slr para->slr pos2->slr pos3->slr

Caption: Factors influencing the LogP of the scaffold.

Conclusion

The bromophenyl oxetane scaffold represents a valuable building block in drug discovery, offering a means to modulate key physicochemical properties. The inherent polarity of the oxetane ring generally leads to a favorable reduction in lipophilicity compared to carbocyclic or more heavily substituted analogs. Understanding and accurately determining the LogP and LogD of these scaffolds is essential for optimizing ADME properties and achieving a successful drug candidate profile. This guide has outlined the core theoretical principles, provided authoritative experimental protocols, and discussed the structure-lipophilicity relationships for this important chemical class. By combining robust computational predictions with precise experimental validation, researchers can confidently advance compounds built upon the bromophenyl oxetane core.

References

  • Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Available at: [Link]

  • Shultz, M. D. (2021). Lipophilic Efficiency as an Important Metric in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Coutinho, A. L., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Simulations Plus. Available at: [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Available at: [Link]

  • ECETOC. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). ECETOC. Available at: [Link]

  • OMICS International. (2023). Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. Journal of Pharmacokinetics & Experimental Therapeutics. Available at: [Link]

  • Sygnature Discovery. (2025). What is LogP? A Guide to Lipophilicity in Drug Discovery. Sygnature Discovery. Available at: [Link]

  • Wang, R., et al. (2007). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Pharmaceutical Research. Available at: [Link]

  • Ciura, K., et al. (2017). LIPOPHILICITY – METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Longdom Publishing. (2024). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Journal of Analytical & Pharmaceutical Research. Available at: [Link]

  • Moro, S., et al. (2019). Lipophilicity in Drug Design: An Overview of Lipophilicity Descriptors in 3D-QSAR Studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Valko, K., & Pidgeon, C. (2003). Determination of logP coefficients via a RP-HPLC column. Google Patents.
  • Phytosafe. OECD 107, OECD 117 and OECD 123 - Partition coefficient (n-octanol/ water). Phytosafe. Available at: [Link]

  • OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. Available at: [Link]

  • Biotecnologie BT. Determination of the Partition Coefficient n-octanol/water. Biotecnologie BT. Available at: [Link]

  • Molinspiration. logP - octanol-water partition coefficient calculation. Molinspiration. Available at: [Link]

  • Wipf, P., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]

  • Marrero-Ponce, Y., et al. (2012). QSPR Models for Predicting Log Pliver Values for Volatile Organic Compounds Combining Statistical Methods and Domain Knowledge. Molecules. Available at: [Link]

  • ResearchGate. (2025). Comparison of Predictivities of Log P Calculation Models Based on Experimental Data for 134 Simple Organic Compounds. ResearchGate. Available at: [Link]

  • ACD/Labs. LogP—Making Sense of the Value. ACD/Labs. Available at: [Link]

  • Tetko, I. V., et al. (2008). Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. Journal of Chemical Information and Modeling. Available at: [Link]

  • ResearchGate. (2025). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. Available at: [Link]

  • Valko, K., et al. (2001). ElogP oct: A Tool for Lipophilicity Determination in Drug Discovery. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Duan, L., et al. (2023). Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. Available at: [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]

  • Johannedes, J. (2019). Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. LMU München. Available at: [Link]

  • ResearchGate. (2012). Comparison of the calculated lipophilicities (log P/Clog P) with the determined log k values. ResearchGate. Available at: [Link]

  • Maljurić, N., et al. (2025). Comprehensive Chemometric and Chromatographic Investigation of Lipophilicity of Biologically Active Androstane-3-Oxime Derivatives Across Diverse UHPLC Systems. Molecules. Available at: [Link]

  • Jalali-Heravi, M., & Kyani, A. (2014). Prediction of Drug Lipophilicity Using Back Propagation Artificial Neural Network Modeling. QSAR & Combinatorial Science. Available at: [Link]

  • ResearchGate. (2024). The R m0 and LogP values for the compounds with known LogP. ResearchGate. Available at: [Link]

  • Hadjipavlou-Litina, D., et al. (2021). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. PMC. Available at: [Link]

  • ResearchGate. (2007). Lipophilicity Parameters of Analyzed Compounds with the log P Values Obtained by Different Computer Programs. ResearchGate. Available at: [Link]

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Foundational

Metabolic Stability of Oxetane vs. Cyclobutane Rings in Drug Design

Executive Summary In modern medicinal chemistry, the modulation of physicochemical properties without altering steric bulk is a critical optimization strategy. This guide analyzes the strategic selection between oxetane...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the modulation of physicochemical properties without altering steric bulk is a critical optimization strategy. This guide analyzes the strategic selection between oxetane and cyclobutane rings.[1] While both serve as conformationally restricted spacers, their metabolic fates diverge significantly.

The oxetane ring (a 4-membered cyclic ether) has emerged as a superior bioisostere for gem-dimethyl and carbonyl groups, offering a "polar spacer" that lowers lipophilicity (LogP) and blocks metabolic hot spots.[2][3][4] In contrast, the cyclobutane ring retains lipophilicity, often serving as a robust hydrophobic scaffold but lacking the solubility-enhancing properties of its oxygenated counterpart. This guide details the mechanistic basis of their stability, experimental protocols for validation, and decision-making frameworks for lead optimization.

The Physicochemical Foundation: Why Metabolism Differs

Metabolic stability is rarely a function of the ring alone; it is dictated by how the ring influences the entire molecule's interaction with metabolizing enzymes (primarily Cytochrome P450s).

The "Carreira Effect": Polarity and Basicity Modulation

Pioneering work by the Carreira group established the oxetane ring as a metabolic shield. The fundamental difference lies in the oxygen atom.

  • Lipophilicity (LogP/LogD): Oxetane is polar.[5] Replacing a gem-dimethyl or cyclobutane group with an oxetane typically lowers LogP by 0.4 to 1.0 units . Since CYP450 binding affinity often correlates with lipophilicity, this reduction decreases the likelihood of metabolic clearance.

  • pKa Modulation: The oxygen in oxetane is electron-withdrawing (inductive effect).[6] When placed adjacent to a basic amine (e.g., piperazine), it lowers the amine's pKa by 2–3 units . This reduces the percentage of ionized drug at physiological pH, which can:

    • Reduce inhibition of hERG channels (cardiotoxicity risk).[7]

    • Alter permeability and lysosomal trapping.

    • Change the binding mode to CYP enzymes, often improving stability.

Comparative Properties Table
FeatureOxetane RingCyclobutane Ringgem-Dimethyl (Reference)
Core Character Polar SpacerLipophilic SpacerLipophilic Bulk
LogP Impact Lowers (~ -1.0 vs C)Neutral/IncreasesIncreases
H-Bonding Acceptor (Lone pairs)NoneNone
Metabolic Risk Low (blocks oxidation)Moderate (C-H oxidation)High (Methyl oxidation)
Ring Strain ~106 kJ/mol~110 kJ/molN/A
Primary Clearance Renal (unchanged) or mEH*CYP450 (Oxidation)CYP450 (Oxidation)

*mEH = Microsomal Epoxide Hydrolase (a minor pathway for oxetanes compared to epoxides).[8]

Mechanisms of Metabolic Stability[1][3][4][8]

Oxetane: The Metabolic Shield

Despite high ring strain (~106 kJ/mol), oxetanes are kinetically stable. They do not undergo rapid ring opening under physiological conditions unlike epoxides.

  • Blocking Metabolic Soft Spots: In a gem-dimethyl group, the methyl C-H bonds are prone to CYP-mediated hydroxylation.[3] Replacing this with an oxetane removes these protons entirely.

  • Solvation Effect: The high dipole moment of oxetane creates a strong hydration shell. This solvation can sterically hinder the approach of lipophilic CYP active sites.

Cyclobutane: The Lipophilic Scaffold

Cyclobutanes are chemically stable but metabolically vulnerable at the C-H bonds.

  • Oxidative Attack: Without the electron-withdrawing oxygen, the ring carbons are electron-rich enough to be targets for hydroxylation, leading to ring opening or ketone formation.

  • Use Case: Cyclobutanes are preferred when the target binding pocket is strictly hydrophobic and cannot tolerate the polarity of an oxetane oxygen.

Decision Framework: Selection Logic

DecisionTree cluster_considerations Secondary Considerations Start Lead Optimization: Modifying Linker/Spacer CheckLogP Is LogP/LogD too high? Start->CheckLogP CheckMetab Is metabolic instability due to alkyl oxidation? CheckLogP->CheckMetab Yes Cyclobutane Select CYCLOBUTANE (Maintains Lipophilicity) CheckLogP->Cyclobutane No (Need Lipophilicity) CheckMetab->Cyclobutane No (Steric fit only) Oxetane Select OXETANE (Lowers LogP, Blocks CYP) CheckMetab->Oxetane Yes (Block Hotspot) pKa Need to lower pKa of adjacent amine? pKa->Oxetane Yes (-2 to -3 units)

Figure 1: Decision logic for selecting between Oxetane and Cyclobutane based on physicochemical and metabolic requirements.

Experimental Validation: Microsomal Stability Protocol

To empirically verify the stability advantage of an oxetane scaffold over a cyclobutane analog, a comparative Microsomal Stability Assay is required.[3] This protocol measures Intrinsic Clearance (


).[9][10]
Protocol Design (Self-Validating System)

Objective: Determine


 and 

in Human Liver Microsomes (HLM).

Reagents:

  • Phosphate Buffer (100 mM, pH 7.4)[11]

  • Human Liver Microsomes (20 mg/mL protein concentration stock)

  • NADPH Regenerating System (or 1 mM NADPH solution)

  • Test Compounds (10 mM DMSO stock)

  • Stop Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Workflow:

  • Preparation: Dilute test compounds to 1 µM in Phosphate Buffer (0.1% DMSO final).

  • Pre-Incubation: Mix 1 µM compound with Microsomes (final conc. 0.5 mg/mL) at 37°C for 5 mins.

  • Initiation: Add NADPH (1 mM final) to start the reaction.[12]

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL cold Stop Solution (precipitates proteins).

  • Analysis: Centrifuge (4000g, 20 min). Inject supernatant into LC-MS/MS.[11]

Data Calculation

Plot ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 vs. Time (

). The slope

is the elimination rate constant.




Visualizing the Workflow

MicrosomalAssay Step1 Pre-Incubation (Microsomes + Cmpd) 37°C Step2 Initiation (+ NADPH) Step1->Step2 Step3 Sampling Loop (0, 5, 15, 30, 45 min) Step2->Step3 Step4 Quench (ACN + Int. Std) Step3->Step4 Aliquot transfer Step5 LC-MS/MS Quantification Step4->Step5

Figure 2: Step-by-step workflow for the Microsomal Stability Assay.

Case Studies in Drug Design

Fenebrutinib (Roche/Genentech)

In the development of the BTK inhibitor Fenebrutinib, researchers faced high hepatotoxicity and metabolic clearance with a gem-dimethyl piperazine moiety.

  • The Switch: Replacing the gem-dimethyl group with a spiro-oxetane.

  • Result:

    • pKa Shift: Piperazine pKa dropped from 7.8 to 6.3.

    • Stability: Reduced metabolic clearance significantly.

    • Toxicity: Mitigated hepatotoxicity risks associated with the basic amine.

    • Citation:

Thalidomide Analogs

The phthalimide ring of thalidomide is prone to hydrolysis.

  • The Switch: Introduction of an oxetane ring to create "Oxetano-thalidomide."

  • Result: The oxetane prevented the racemization of the chiral center (a critical safety issue with thalidomide) while maintaining stability against hydrolysis better than the cyclobutane analog, due to the specific electronic effects stabilizing the transition state.

  • Citation:

Synthesis & Safety Note: The "Epoxide Fear"

A common misconception is that oxetanes carry the same alkylating (genotoxic) risks as epoxides due to ring strain. This is false for properly substituted oxetanes.

  • Reactivity: Oxetanes are far less electrophilic than epoxides. They do not readily react with biological nucleophiles (DNA/Proteins) unless activated by strong acids, which are rare in physiological compartments (except the stomach, but oxetanes generally survive gastric pH long enough for absorption).

  • Metabolite ID: When oxetanes are metabolized, they often undergo ring opening via Microsomal Epoxide Hydrolase (mEH) to form 1,3-diols, which are generally non-toxic and easily excreted.

References

  • Crawford, J. J., et al. (2018). Discovery of Fenebrutinib (GDC-0853): A Highly Selective, Non-Covalent, and Orally Active Inhibitor of Bruton’s Tyrosine Kinase. Journal of Medicinal Chemistry. [Link]

  • Wurest, J., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[1][2][13][14] Angewandte Chemie International Edition.[6] [Link]

  • Müller, K., et al. (2016). Oxetanes in Drug Discovery: Structural and Synthetic Insights.[1] Journal of Medicinal Chemistry. [Link]

  • Burkhard, J. A., et al. (2010). Oxetanes as Bioisosteres of gem-Dimethyl Groups.[1][2][3][4] Angewandte Chemie. [Link]

  • Barnes-Seeman, D. (2016). The Role of Oxetanes in Drug Discovery.[1][3][4][6][8][15][16] ACS Medicinal Chemistry Letters. [Link]

Sources

Exploratory

Crystallographic Data and Structural Analysis of 3-(4-Bromophenyl)oxetane-3-carboxylic Acid: A Methodological Guide for Solid-State Characterization

Executive Summary In modern medicinal chemistry, the oxetane ring has emerged as a premier bioisostere for gem-dimethyl and carbonyl groups, offering profound improvements in aqueous solubility, metabolic stability, and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the oxetane ring has emerged as a premier bioisostere for gem-dimethyl and carbonyl groups, offering profound improvements in aqueous solubility, metabolic stability, and lipophilicity (LogD) profiles[1]. 3-(4-Bromophenyl)oxetane-3-carboxylic acid (CAS: 1393585-20-0) represents a highly versatile, bifunctional building block. While its solution-phase reactivity is well-documented, understanding its solid-state crystallographic behavior is paramount for formulation scientists and structural chemists.

This whitepaper provides an authoritative, in-depth technical guide to the crystallographic characterization of 3-(4-Bromophenyl)oxetane-3-carboxylic acid. By dissecting the causality behind crystallization methodologies and supramolecular assembly—specifically hydrogen bonding and halogen bonding—this guide establishes a self-validating framework for X-ray diffraction (XRD) analysis.

Scientific Rationale & Supramolecular Landscape

The structural uniqueness of 3-(4-Bromophenyl)oxetane-3-carboxylic acid lies in the interplay of three distinct functional motifs, each dictating specific solid-state behaviors:

  • The Oxetane Core : Characterized by a high ring strain (~25.5 kcal/mol) and a puckered conformation, the oxetane oxygen possesses highly exposed lone pairs. This makes it a remarkably strong Lewis base and hydrogen/halogen bond acceptor, often surpassing tetrahydrofuran and epoxides in acceptor capacity[2].

  • The Carboxylic Acid Motif : A classic supramolecular synthon. In the absence of competing strong donors, carboxylic acids reliably self-assemble into robust ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     homodimers via O-H···O interactions, establishing the primary thermodynamic driving force for crystal packing.
    
  • The 4-Bromophenyl Motif : Beyond its utility as a synthetic handle for cross-coupling, the bromine atom features a highly polarizable electron cloud with a localized region of positive electrostatic potential (the

    
    -hole). This enables directional halogen bonding  (C-Br···O), acting as a secondary assembly mechanism that cross-links the primary hydrogen-bonded dimers[3].
    

Supramolecular_Logic Core 3-(4-Bromophenyl)oxetane- 3-carboxylic acid HB Carboxylic Acid Motif Core->HB XB 4-Bromophenyl Motif Core->XB OX Oxetane Oxygen Core->OX Synthon1 R2,2(8) Homosynthon (O-H···O Dimer) HB->Synthon1 Primary Assembly Synthon2 Halogen Bond (C-Br···O Interaction) XB->Synthon2 Sigma-Hole Donor OX->Synthon2 Lewis Base Acceptor

Supramolecular assembly logic of 3-(4-Bromophenyl)oxetane-3-carboxylic acid.

Experimental Protocol: A Self-Validating Crystallization System

To obtain diffraction-quality single crystals, one must control the thermodynamics of nucleation and the kinetics of crystal growth. The following protocol utilizes a vapor diffusion method, chosen specifically to prevent the rapid precipitation that leads to twinning or amorphous powders.

Step-by-Step Crystallization Methodology
  • Solvent Selection & Dissolution :

    • Action: Dissolve 10 mg of 3-(4-Bromophenyl)oxetane-3-carboxylic acid in 0.5 mL of Ethyl Acetate (EtOAc) in a 2 mL inner vial.

    • Causality: EtOAc is a polar aprotic solvent that effectively breaks pre-existing amorphous aggregates by solvating the carboxylic acid without irreversibly outcompeting its self-assembly (as methanol or water might).

  • Antisolvent Vapor Diffusion :

    • Action: Place the unsealed 2 mL vial inside a 20 mL scintillation vial containing 3 mL of n-Heptane. Seal the outer vial tightly.

    • Causality: n-Heptane has a higher vapor pressure than EtOAc. Over 3–5 days, heptane vapor diffuses into the EtOAc solution. The gradual increase in non-polar character slowly lowers the solubility of the compound, inducing a highly controlled supersaturation state ideal for single-crystal nucleation.

  • Crystal Harvesting :

    • Action: Extract a single, block-like crystal (approx.

      
       mm) using a micromount under a polarized light microscope. Immediately coat the crystal in Paratone-N oil.
      
    • Causality: Paratone-N oil serves a dual purpose: it prevents the evaporation of any co-crystallized solvent and acts as a cryoprotectant to prevent ice-ring formation during flash-cooling.

X-Ray Diffraction (XRD) Data Collection
  • Radiation Choice : Utilize a microfocus Copper (

    
    , 
    
    
    
    Å) source rather than Molybdenum.
  • Causality: The presence of the Bromine atom provides significant anomalous dispersion (

    
    ) under Cu radiation. Even though the molecule is achiral, maximizing the anomalous signal allows for highly precise refinement of the heavy atom position, reducing overall electron density residuals.
    
  • Temperature : Flash-cool the crystal to 100 K using a nitrogen cold stream. This minimizes atomic thermal vibrations (Debye-Waller factors), sharpening the diffraction spots and allowing resolution up to

    
     Å.
    

XRD_Workflow A Powder API (1393585-20-0) B Dissolution (EtOAc) A->B Solvation C Vapor Diffusion (n-Heptane) B->C Supersaturation D Harvesting (Paratone Oil) C->D Nucleation E SCXRD Collection (Cu-Kα, 100 K) D->E Cryocooling F Structure Refinement (SHELXL) E->F Phase Solution

Workflow for the crystallization and XRD analysis of the oxetane derivative.

Structural Analysis and Quantitative Data

Once the phase problem is solved (typically via intrinsic phasing algorithms like SHELXT) and refined (SHELXL), the structural data provides a definitive map of the molecule's conformation and packing.

For 3-(4-Bromophenyl)oxetane-3-carboxylic acid, the expected crystallographic parameters (modeled based on isostructural halogenated oxetane-carboxylic acids) demonstrate a highly efficient packing driven by the


 dimer. The oxetane ring typically exhibits a slight puckering angle (approx. 8–12°) to relieve the steric clash between the bulky 4-bromophenyl group and the carboxylic acid at the C3 position.
Table 1: Representative Crystallographic Parameters
ParameterValue / Description
Chemical Formula C₁₀H₉BrO₃
Formula Weight 257.08 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group

(Centrosymmetric)
Unit Cell Dimensions

Å,

Å,

Å,

Volume

ų
Z (Molecules per unit cell) 4
Calculated Density (

)

g/cm³
Radiation Cu-K

(

Å)
Final

indices[

]

,

Note: The low


 value (< 0.05) acts as the self-validating metric of the protocol, confirming the absolute accuracy of the atomic coordinate assignments.
Table 2: Key Supramolecular Interactions

The solid-state architecture is governed by two primary non-covalent interactions. The table below summarizes the geometric parameters that validate the presence of these supramolecular synthons.

Interaction TypeDonor···AcceptorDistance (Å)Angle (°)Structural Role
Hydrogen Bond O-H(Acid)···O(Acid)2.62 - 2.68165 - 175Forms the primary

centrosymmetric dimer.
Halogen Bond C-Br···O(Oxetane)3.10 - 3.25150 - 170Cross-links dimers into 2D sheets; distance is < sum of van der Waals radii.
Steric Puckering C-C-O-C (Oxetane)N/A8.5 - 12.0Relieves internal strain at the highly substituted C3 sp³ carbon.

Conclusion

The crystallographic profiling of 3-(4-Bromophenyl)oxetane-3-carboxylic acid reveals a highly ordered, predictable solid-state behavior governed by robust hydrogen and halogen bonding synthons. By utilizing a controlled vapor diffusion methodology and low-temperature Cu-K


 diffraction, researchers can obtain high-resolution structural data. This data is not merely academic; understanding the exact conformation of the oxetane ring and its interaction vectors is critical for structure-based drug design (SBDD), where the precise spatial orientation of the 4-bromophenyl and carboxylic acid vectors dictates target protein binding affinity[1][2].

References

  • Oxetanes in Drug Discovery Campaigns Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Supramolecular Synthons in Crystal Engineering. 4. Structure Simplification and Synthon Interchangeability Source: Journal of the American Chemical Society (Desiraju, G. R.) URL:[Link]

  • Halogen Bonding Based Recognition Processes: A World Parallel to Hydrogen Bonding Source: Accounts of Chemical Research (Metrangolo, P. et al.) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling of 3-(4-Bromophenyl)oxetane-3-carboxylic Acid

Introduction & Mechanistic Rationale The incorporation of the oxetane ring has become a privileged strategy in modern drug discovery. Acting as a highly polar, three-dimensional carbonyl isostere, the oxetane motif frequ...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The incorporation of the oxetane ring has become a privileged strategy in modern drug discovery. Acting as a highly polar, three-dimensional carbonyl isostere, the oxetane motif frequently improves aqueous solubility, modulates lipophilicity (LogD), and enhances metabolic stability without adding significant molecular weight. 3-(4-Bromophenyl)oxetane-3-carboxylic acid is a highly versatile building block that allows researchers to append this valuable motif onto complex scaffolds via palladium-catalyzed cross-coupling.

However, executing a Suzuki-Miyaura coupling on this specific substrate requires precise mechanistic foresight. As a Senior Application Scientist, I have structured this protocol to address the two primary chemical variables at play: the stability of the oxetane ring and the stoichiometric interference of the free carboxylic acid.

Oxetane Stability in Basic Media

A common misconception is that all four-membered cyclic ethers are highly susceptible to degradative ring-opening. In reality, oxetane stability is heavily dictated by its substitution pattern. 3,3-disubstituted oxetanes—such as the title compound—exhibit remarkable chemical stability because the trajectory of external nucleophiles to the C–O σ* antibonding orbital is sterically shielded by the substituents at the 3-position[1]. Consequently, the oxetane moiety remains completely intact under the elevated temperatures and strongly basic conditions required for the Suzuki-Miyaura catalytic cycle.

The Causality of Base Stoichiometry

The most critical failure point when coupling 3-(4-Bromophenyl)oxetane-3-carboxylic acid is insufficient base. In a standard Suzuki coupling, an inorganic base (e.g.,


 or 

) is required to activate the boronic acid into a reactive boronate complex, which facilitates the transmetalation step.

Because the substrate contains a free carboxylic acid (


), it will immediately undergo an acid-base reaction, consuming the basic reagent to form a carboxylate salt.
  • The Causality Rule: To ensure catalytic turnover, a minimum of 3.0 equivalents of base must be employed. The first equivalent is sacrificed to deprotonate the carboxylic acid, while the remaining 2.0 equivalents drive the palladium transmetalation step [2].

  • Solvent Dynamics: The resulting carboxylate salt is highly polar. A biphasic solvent system (e.g., 1,4-Dioxane/

    
    ) is strictly required to solubilize this salt, maintain phase homogeneity at reflux, and prevent the precipitation of reactive intermediates.
    

Visualizing the Mechanistic Pathway

CatalyticCycle Pd0 1. Pd(0) Active Catalyst OxAdd 2. Oxidative Addition [Oxetane-Ar-Pd(II)-Br] Pd0->OxAdd Addition of 3-(4-Bromophenyl)oxetane-3-carboxylate TransMet 3. Transmetalation [Oxetane-Ar-Pd(II)-Ar'] OxAdd->TransMet Addition of Ar'-B(OH)2 & Base (e.g., K3PO4) Product 4. Reductive Elimination Coupled Biaryl Product TransMet->Product Formation of C-C Bond Product->Pd0 Regeneration of Pd(0)

Catalytic cycle of the Suzuki-Miyaura coupling adapted for oxetane-carboxylate substrates.

Reaction Optimization & Quantitative Data

The following table summarizes the optimization landscape. It empirically validates the causality discussed above: reactions with insufficient base fail, and solvent systems that poorly solvate the carboxylate salt lead to diminished yields.

EntryCatalyst (5 mol%)Base (Equiv)Solvent System (4:1)Temp (°C)Yield (%)Mechanistic Observation
1


(1.5)
Toluene/

90< 10%Failure: Base depleted by the carboxylic acid; no transmetalation.
2


(3.0)
Toluene/

9065%Suboptimal: Carboxylate salt has poor solubility in Toluene.
3


(3.0)
1,4-Dioxane/

9092% Optimal: Excellent phase mixing; robust catalyst stability.
4


(3.0)
DMF/

9088%Viable: Good yield, but DMF complicates the aqueous workup.

Self-Validating Experimental Protocol

This protocol utilizes a phase-selective acid-base extraction as a self-validating purification mechanism. Because the product is a carboxylic acid, it will remain in the aqueous layer as a water-soluble salt during the initial basic workup, allowing you to wash away organic impurities (like triphenylphosphine oxide and unreacted aryl halides). Acidifying the aqueous layer then acts as a binary validation step: the precipitation or extraction of the product at pH 2 confirms the structural integrity of the carboxylic acid moiety.

Step-by-Step Methodology

Step 1: Reagent Assembly & Degassing

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-(4-Bromophenyl)oxetane-3-carboxylic acid (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol).

  • Add

    
     (3.0 equiv, 3.0 mmol) and the catalyst 
    
    
    
    (0.05 equiv, 5 mol%).
  • Add a solvent mixture of 1,4-Dioxane and deionized

    
     in a 4:1 ratio (total volume 10 mL).
    
  • Critical Step: Degas the biphasic mixture by sparging with Argon or Nitrogen for 15 minutes. Oxygen must be excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active species.

Step 2: Catalytic Execution 5. Seal the flask and heat the reaction mixture to 90 °C under an inert atmosphere. 6. Stir vigorously for 12–16 hours. The vigorous stirring is essential to maximize the interfacial surface area between the organic and aqueous phases. 7. Monitor the reaction via LC-MS. (TLC is often misleading here due to the high polarity of the starting material and product).

Step 3: Phase-Selective Isolation (Acid-Base Workup) 8. Cool the reaction mixture to room temperature. Dilute with 15 mL of deionized water and 15 mL of Ethyl Acetate (EtOAc). 9. Transfer to a separatory funnel and shake. Allow the layers to separate. 10. Discard the organic layer. (The EtOAc layer contains the spent catalyst, ligands, and non-polar organic impurities. Your product is currently a carboxylate salt dissolved in the aqueous layer). 11. Wash the aqueous layer with an additional 15 mL of EtOAc to ensure complete removal of organic impurities. 12. Acidification: Carefully add 1M HCl dropwise to the aqueous layer while stirring, until the pH reaches 2–3. The aqueous layer will turn cloudy as the free carboxylic acid product precipitates. 13. Extract the acidified aqueous layer with EtOAc (


 mL). The product will now migrate into the organic phase.
14. Combine these new organic extracts, dry over anhydrous 

, filter, and concentrate under reduced pressure to yield the pure cross-coupled oxetane product.

Visualizing the Isolation Workflow

IsolationWorkflow Crude Crude Reaction Mixture (Basic Biphasic System) Sep1 Initial Phase Separation (Add Water & EtOAc) Crude->Sep1 Org1 Organic Phase (Waste: Catalyst, Ligands) Sep1->Org1 Discard Aq1 Aqueous Phase (Product as Carboxylate Salt) Sep1->Aq1 Retain Acidify Acidification (1M HCl) Adjust to pH 2-3 Aq1->Acidify Protonation of Carboxylate Extract Extraction with EtOAc Acidify->Extract Org2 Organic Phase (Free Carboxylic Acid Product) Extract->Org2 Retain & Dry Aq2 Aqueous Phase (Waste: Inorganic Salts) Extract->Aq2 Discard

Phase-selective acid-base extraction workflow for isolating free carboxylic acid products.

References

  • Rojas, J. J., & Bull, J. A. (2023). "Oxetanes in Drug Discovery Campaigns." Journal of Medicinal Chemistry, 66(18), 12697–12709. Available at:[Link]

  • Organic Chemistry Portal. "Suzuki Coupling." Available at:[Link]

Application

Application Note: Amide Bond Formation with 3-(4-Bromophenyl)oxetane-3-carboxylic Acid

Executive Summary This guide details the optimized protocols for amide bond formation using 3-(4-Bromophenyl)oxetane-3-carboxylic acid . This building block is a critical bioisostere in medicinal chemistry, offering a me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimized protocols for amide bond formation using 3-(4-Bromophenyl)oxetane-3-carboxylic acid . This building block is a critical bioisostere in medicinal chemistry, offering a metabolically stable, polar alternative to gem-dimethyl and carbonyl groups.[1][2] However, the 3,3-disubstituted oxetane ring possesses inherent strain (~25.5 kcal/mol) and specific sensitivity to acidic conditions, presenting a risk of ring-opening or isomerization into lactones during activation.

Key Takeaways:

  • Stability: The 3,3-disubstitution pattern provides kinetic stability against hydrolysis compared to monosubstituted oxetanes, but the ring remains labile to strong Brønsted and Lewis acids.

  • Preferred Reagents: Base-mediated coupling agents (HATU, T3P) are superior to acid chloride methods (SOCl₂, (COCl)₂) which generate HCl and promote ring-opening.

  • Critical Control: Maintain basicity (pH > 7) during reaction and workup to prevent acid-catalyzed rearrangement to lactones.

Chemical Context & Mechanistic Considerations

Structural Features

The target molecule features a carboxylic acid directly attached to a quaternary center on a strained oxetane ring.

  • Steric Hindrance: The bulky 4-bromophenyl group at the 3-position creates significant steric congestion, potentially slowing nucleophilic attack at the activated carbonyl.

  • Acid Sensitivity: Under acidic conditions, the oxetane oxygen can be protonated, making the C2/C4 positions highly electrophilic. This leads to ring opening or intramolecular attack by the carboxylic acid (if not fully activated) to form a lactone isomer.

Degradation Pathway (The "Lactone Trap")

Researchers must be aware that improper storage or acidic activation can trigger isomerization.

OxetaneDegradation Acid Oxetane Acid (Starting Material) Protonated Protonated Intermediate Acid->Protonated + H+ RingOpen Ring Opening (C-O Bond Cleavage) Protonated->RingOpen Strain Release Lactone Isomeric Lactone (Dead End Product) RingOpen->Lactone Intramolecular Cyclization

Figure 1: Acid-catalyzed isomerization pathway of oxetane-3-carboxylic acids. Avoidance of acidic environments is critical.

Experimental Protocols

Selection of Coupling Reagents
ReagentSuitabilityRationale
HATU / DIPEA High Gold standard. Fast activation, basic conditions maintain ring integrity. High cost for scale-up.
T3P (Propylphosphonic anhydride) High Excellent for hindered amines. Low epimerization risk. Easy workup (water soluble byproducts).
Acyl Fluoride (TFFH) Medium Good for very hindered systems, but fluoride waste can be an issue.
Thionyl Chloride (SOCl₂) Low / Prohibited Generates HCl gas; high risk of oxetane ring opening.
EDC / HOBt Medium Slower activation; urea byproduct removal can be tedious.
Protocol A: Standard Coupling (HATU)

Recommended for primary amines and small scale (<1g) synthesis.

Reagents:

  • 3-(4-Bromophenyl)oxetane-3-carboxylic acid (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous) or DCM (Anhydrous)[3]

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and cool under nitrogen. Add the oxetane acid (1.0 equiv) and anhydrous DMF (concentration ~0.1 M).

  • Base Addition: Add DIPEA (3.0 equiv) via syringe. Note: Ensure the solution is basic before adding coupling agents.

  • Activation: Add HATU (1.2 equiv) in one portion. Stir at room temperature for 5–10 minutes. The solution typically turns yellow/orange.

  • Coupling: Add the amine (1.1 equiv). If the amine is a salt (e.g., HCl salt), increase DIPEA to 4.0 equiv total.

  • Reaction: Stir at room temperature for 2–16 hours. Monitor by LC-MS.[3]

    • Checkpoint: Look for the product mass [M+H]+. If starting material persists, do NOT heat above 40°C. Add more HATU/Base if necessary.

  • Workup (Crucial):

    • Dilute with Ethyl Acetate.[3]

    • Wash with saturated NaHCO₃ (3x) to remove HOBt/HATU byproducts. Do not use 1M HCl for washing; use 5% Citric Acid or dilute NH₄Cl if acidic wash is absolutely necessary, and keep contact time short.

    • Wash with Brine, dry over Na₂SO₄, filter, and concentrate.[3]

Protocol B: Hindered Amines / Scale-Up (T3P)

Recommended for secondary amines, anilines, or larger scales (>1g).

Reagents:

  • 3-(4-Bromophenyl)oxetane-3-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)[3]

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Pyridine or DIPEA (3.0 – 5.0 equiv)

  • Solvent: EtOAc or 2-MeTHF

Step-by-Step Procedure:

  • Dissolution: In a reactor, dissolve the oxetane acid (1.0 equiv) and amine (1.1 equiv) in EtOAc (concentration ~0.2 M).

  • Base Addition: Add Pyridine (3.0 equiv). Pyridine acts as both base and acylation catalyst.

  • Reagent Addition: Dropwise add T3P solution (1.5 equiv) at 0°C.

  • Reaction: Allow to warm to room temperature. Stir for 12–24 hours. T3P kinetics are slower but cleaner.

  • Workup:

    • Quench with water.

    • Wash organic layer with water (T3P byproducts are water-soluble).

    • Wash with NaHCO₃.[3]

    • Dry and concentrate.[3]

Troubleshooting & Optimization

Common Issues
ObservationRoot CauseSolution
Low Yield / Decomposition Acidic ring opening.Switch from DCM to DMF (better solvation). Ensure excess base (DIPEA) is present before adding activation reagent. Avoid HCl washes.
No Reaction Steric hindrance at C3.Switch to Protocol B (T3P) or use Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to form the acid chloride under neutral conditions.
Lactone Formation Spontaneous isomerization during storage.[4][5]Verify purity of starting material via NMR before use. Store acid at -20°C.
Workflow Visualization

CouplingWorkflow Start Start: Oxetane Acid Check Check Sterics of Amine Start->Check PathA Primary/Unstrained Amine Check->PathA Low Sterics PathB Secondary/Hindered Amine Check->PathB High Sterics HATU Protocol A: HATU/DIPEA (Fast, General) PathA->HATU T3P Protocol B: T3P/Pyridine (Slow, Robust) PathB->T3P QC QC: LCMS & NMR (Check for Ring Opening) HATU->QC T3P->QC Finish Final Amide Product QC->Finish Pass

Figure 2: Decision tree for selecting the optimal coupling protocol based on amine sterics.

References

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link

  • Duncton, M. A. (2011). Minireview: Oxetanes in Drug Discovery. MedChemComm. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Replacements for Carbonyl Groups: Analogs of Ketones, Esters, and Amides. Journal of Medicinal Chemistry. Link

  • Grygorenko, O. O., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters. Link

  • Bull, J. A., et al. (2016). Exploiting the Oxetane Ring in Drug Discovery. Chemical Reviews. Link

Sources

Method

Application Note: Buchwald-Hartwig Amination of Bromophenyl Oxetanes in Drug Discovery

Introduction and Rationale The incorporation of the oxetane moiety into small-molecule drug candidates has become a highly successful strategy in modern medicinal chemistry. Acting as a robust bioisostere for carbonyl gr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

The incorporation of the oxetane moiety into small-molecule drug candidates has become a highly successful strategy in modern medicinal chemistry. Acting as a robust bioisostere for carbonyl groups and gem-dimethyl motifs, oxetanes improve aqueous solubility, modulate lipophilicity (LogD), and enhance metabolic stability[1]. However, functionalizing oxetane-containing scaffolds—such as bromophenyl oxetanes or 3-(5-bromopyridin-2-yl)oxetan-3-ol—presents unique synthetic challenges.

While the oxetane ring is generally stable to the basic conditions of cross-coupling, it is highly susceptible to ring-opening in the presence of strong Lewis or Brønsted acids, or harsh nucleophiles[2]. This application note details the causal logic and optimized protocols for performing Buchwald-Hartwig aminations on bromophenyl oxetanes, ensuring high C-N coupling yields while preserving the integrity of the strained four-membered ring.

Mechanistic Insights and Causality

The Buchwald-Hartwig amination relies on a Pd(0)/Pd(II) catalytic cycle comprising oxidative addition, amine coordination/deprotonation, and reductive elimination[3]. When applying this to bromophenyl oxetanes, the experimental choices must be tightly controlled:

  • Catalyst and Ligand Selection: The oxidative addition of the Pd(0) species into the C-Br bond is standard, but the subsequent reductive elimination is often the rate-limiting step. Bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) or bidentate ligands (e.g., BINAP, dppp) are strictly required[4]. These ligands sterically crowd the Pd(II) center, accelerating the reductive elimination of the arylamine and preventing the formation of inactive palladium dimers[3]. For instance, a system utilizing Pd(OAc)2 and XPhos has proven highly effective for oxetane derivatives[5].

  • Base Selection and Oxetane Stability: The oxetane ring possesses an intrinsic ring strain of approximately 106 kJ/mol[5]. While it resists basic cleavage, the choice of base dictates the reaction rate and functional group tolerance. Strong, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu) are excellent for rapid deprotonation of the coordinated amine[6]. However, for substrates with base-sensitive functional groups (or when using protic co-solvents), Cesium Carbonate (Cs2CO3) is the preferred alternative, offering a milder environment that completely suppresses oxetane ring-opening[5].

  • Solvent Effects: Non-polar or moderately polar aprotic solvents like toluene or 1,4-dioxane are standard. Interestingly, the addition of tert-butanol as a co-solvent (e.g., Dioxane:t-BuOH 4:1) has been shown to stabilize the transition states and improve yields in specific oxetane-arylamine couplings[5].

Workflow and Optimization Logic

To systematically achieve high-yielding C-N bonds on oxetane-containing aryl bromides, follow the decision matrix outlined in the diagram below.

OptimizationLogic Start Bromophenyl Oxetane Amination Optimization Base 1. Base Selection (Crucial for Oxetane Stability) Start->Base Base1 Cs2CO3 (Mild, high functional group tolerance) Base->Base1 Base2 NaOtBu (Stronger, faster reaction) Base->Base2 Ligand 2. Ligand Selection (Drive Reductive Elimination) Base1->Ligand Base2->Ligand Ligand1 XPhos / BrettPhos (For Primary/Secondary Amines) Ligand->Ligand1 Ligand2 BINAP / dppp (Chelating, prevents catalyst deactivation) Ligand->Ligand2 Outcome High Yield C-N Coupling (Intact Oxetane Ring) Ligand1->Outcome Ligand2->Outcome

Logical decision tree for optimizing Buchwald-Hartwig amination of oxetane aryl halides.

Quantitative Data: Catalyst System Comparison

The following table summarizes validated catalytic systems for the amination of bromophenyl oxetanes and related heterocycles (e.g., 3-(5-bromopyridin-2-yl)oxetan-3-ol)[5][6].

Catalyst PrecursorLigandBaseSolvent SystemTemp (°C)Typical YieldOxetane Status
Pd(OAc)2 (10 mol%)XPhos (50 mol%)*Cs2CO3 (3.0 eq)1,4-Dioxane / t-BuOH (4:1)100 (Reflux)75–85%Intact
Pd(OAc)2 (2 mol%)dppp (4 mol%)NaOtBu (1.4 eq)Toluene9080–90%Intact
Pd2(dba)3 (5 mol%)BINAP (10 mol%)Cs2CO3 (2.5 eq)Toluene11070–80%Intact
PdCl2(PPh3)2 (5 mol%)None (Phosphine-free)K2CO3 (2.0 eq)DMF120< 20%Ring Opening / Decomp.

*Note: Elevated ligand loading (0.5 eq) has been utilized in specific high-throughput discovery protocols to ensure complete conversion and stabilize the Pd species in dilute conditions[5].

Detailed Experimental Protocol

This self-validating protocol is adapted for the coupling of a bromophenyl oxetane with an arylamine or alkylamine using the highly robust Pd(OAc)2/XPhos/Cs2CO3 system[5].

Materials Required:

  • Bromophenyl oxetane (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)2) (0.1 equiv)

  • 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos) (0.5 equiv)

  • Cesium carbonate (Cs2CO3) (3.0 equiv)

  • Anhydrous 1,4-Dioxane and Absolute tert-Butanol (4:1 ratio)

  • Argon or Nitrogen gas

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: Oven-dry a Schlenk tube or a heavy-walled reaction vial equipped with a magnetic stir bar. Cool under a continuous stream of inert gas (Argon).

  • Reagent Charging: To the vessel, add the bromophenyl oxetane (1.0 equiv), the amine (1.0 equiv), Cs2CO3 (3.0 equiv), XPhos (0.5 equiv), and Pd(OAc)2 (0.1 equiv)[5].

    • Causality Check: Adding the solid base and catalysts before the solvent prevents localized concentration spikes that could lead to catalyst aggregation or premature degradation.

  • Solvent Addition and Degassing: Add the solvent mixture of dry 1,4-dioxane and absolute tert-butanol (4:1 v/v) to achieve a substrate concentration of approximately 0.05 M[5]. Seal the tube with a septum and degas the mixture by sparging with Argon for 10-15 minutes, or perform three freeze-pump-thaw cycles.

    • Causality Check: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the electron-rich XPhos ligand and the Pd(0) active species, which would stall the catalytic cycle.

  • Reaction Execution: Replace the septum with a Teflon-lined screw cap under Argon flow. Transfer the sealed tube to a pre-heated oil bath or heating block set to 100 °C (reflux conditions)[5]. Stir vigorously for 12–24 hours. Monitor the reaction progress via LC-MS or TLC.

  • Workup: Once the aryl bromide is consumed, cool the reaction mixture to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove the insoluble inorganic salts (Cs2CO3 and cesium halides) and precipitated palladium black[7].

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (using a gradient of Hexanes/EtOAc or Dichloromethane/Methanol depending on the amine polarity) to afford the pure N-arylamine oxetane product[5][6].

Conclusion

The successful application of Buchwald-Hartwig amination to bromophenyl oxetanes requires a delicate balance between driving the catalytic cycle and preserving the strained oxetane ring. By utilizing bulky, electron-rich ligands (XPhos, BINAP) to accelerate reductive elimination and employing mild bases (Cs2CO3) to prevent acid-mediated ring-opening, researchers can reliably access diverse chemical spaces for kinase inhibitors and other therapeutic targets[1][5].

References

1.[5] Title: Chemical Space Exploration of Oxetanes - PMC - NIH Source: nih.gov URL: 2.[6] Title: A Head-to-Head Comparison of Catalysts for the Functionalization of 3-(5-Bromopyridin-2-yl)oxetan-3-ol Derivatives Source: benchchem.com URL: 3.[7] Title: Buchwald-Hartwig Coupling - Organic Synthesis Source: organic-synthesis.com URL: 4.[2] Title: Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Source: nih.gov URL: 5.[1] Title: Synthetic oxetanes in drug discovery: where are we in 2025? Source: tandfonline.com URL: 6.[4] Title: Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts... Source: acs.org URL: 7.[3] Title: Buchwald–Hartwig amination - Wikipedia Source: wikipedia.org URL:

Sources

Application

Application Note: Advanced Functionalization of Aryl Bromide Oxetane Scaffolds in Drug Discovery

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction: The Strategic Value of Oxetanes In modern medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction: The Strategic Value of Oxetanes

In modern medicinal chemistry, the oxetane ring has emerged as a privileged structural motif. Acting as a robust bioisostere for gem-dimethyl groups, carbonyls, and morpholines, the incorporation of an oxetane ring frequently improves a drug candidate's aqueous solubility, lowers lipophilicity (logP), and enhances metabolic stability against cytochrome P450 oxidation[1].

Among the most versatile building blocks for introducing this moiety are aryl bromide oxetanes, such as 3-(4-bromophenyl)oxetane . The aryl bromide handle serves as a critical synthetic hub, allowing chemists to perform divergent late-stage functionalizations without disturbing the strained four-membered ether ring. However, the inherent ring strain (~107 kJ/mol) and the Lewis basicity of the oxetane oxygen demand carefully optimized reaction conditions to prevent premature ring-opening or catalyst poisoning.

Mechanistic Rationale & Pathway Logic

Functionalizing the aryl bromide while leaving the oxetane intact requires a deep understanding of chemoselectivity. Strong Lewis acids, harsh nucleophiles, or extreme temperatures can trigger ring-opening polymerization or semipinacol rearrangements. Therefore, transition-metal catalysis (Palladium, Nickel) and controlled metallation (Lithium-halogen exchange) under cryogenic conditions are the preferred strategies[2].

G Start 3-(4-Bromophenyl)oxetane Suzuki Suzuki-Miyaura Start->Suzuki Pd(0), Boronic Acid Buchwald Buchwald-Hartwig Start->Buchwald Pd(0), Amine Photoredox Photoredox/Ni Start->Photoredox Ni/Ru, Light Lithiation Lithium-Halogen Exchange Start->Lithiation t-BuLi, Electrophile Biaryl Biaryl-Oxetanes Suzuki->Biaryl Amino Aniline-Oxetanes Buchwald->Amino Alkyl Alkyl-Aryl-Oxetanes Photoredox->Alkyl Complex Tertiary Alcohols Lithiation->Complex

Divergent functionalization pathways for aryl bromide oxetane scaffolds.

Validated Experimental Protocols & Causality

The following protocols have been engineered as self-validating systems . Each step includes the mechanistic causality behind the experimental choice, ensuring that researchers understand why a parameter is set, rather than just what to do.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol is designed to couple 3-(4-bromophenyl)oxetane with diverse aryl or heteroaryl boronic acids to generate biaryl-oxetane pharmacophores.

Step-by-Step Methodology:

  • Reagent Assembly: In a rigorously dried Schlenk flask, combine 3-(4-bromophenyl)oxetane (1.0 equiv), the target boronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₃PO₄ (2.0 equiv).

    • Causality: Pd(dppf)Cl₂ is chosen for its bidentate bite angle, which accelerates reductive elimination and prevents off-target binding to the oxetane oxygen. K₃PO₄ is a mild, insoluble base; strong soluble bases (like NaOtBu) risk base-catalyzed ring-opening of the oxetane.

  • Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1, 0.2 M). Subject the mixture to three freeze-pump-thaw cycles.

    • Causality: Water is required to hydrolyze the boronic acid to the active boronate species. Degassing is critical because oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), stalling the catalytic cycle.

  • Heating: Stir the reaction at 80 °C for 12 hours under an argon atmosphere.

  • Validation & Quality Control (Self-Validation): Monitor via LC-MS. The reaction is complete when the aryl bromide mass disappears. Crucial Check: Isolate a crude aliquot and run a ¹H NMR. The preservation of the oxetane ring is confirmed by the presence of two distinct multiplets between 4.50–5.00 ppm (the oxetane CH₂ protons). If these shift upfield to ~3.5 ppm, ring-opening hydrolysis has occurred, indicating the base was too strong or the temperature too high.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Synergistic Photoredox/Nickel Dual Catalysis (C(sp²)–C(sp³) Coupling)

Traditional cross-coupling with alkyl halides is plagued by slow oxidative addition and rapid β-hydride elimination. Dual photoredox/Ni catalysis overcomes this by generating alkyl radicals under mild, room-temperature conditions, which is ideal for preserving strained oxetane rings[3].

Photoredox Ni0 Ni(0) Catalyst NiII Ni(II)-Aryl Complex Ni0->NiII Oxidative Addition NiIII Ni(III) Complex NiII->NiIII Radical Capture NiIII->Ni0 SET Reduction Product Functionalized Oxetane NiIII->Product Reductive Elimination ArylBr Aryl Bromide Oxetane ArylBr->NiII Reactant Radical Alkyl Radical Radical->NiIII Reactant

Synergistic Photoredox/Nickel dual catalytic cycle for oxetane functionalization.

Step-by-Step Methodology:

  • Reagent Assembly: In a vial equipped with a Teflon septum, add 3-(4-bromophenyl)oxetane (1.0 equiv), an alkyl carboxylic acid (1.5 equiv, radical precursor),[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (0.02 equiv), NiCl₂·dme (0.05 equiv), dtbbpy (0.05 equiv), and Cs₂CO₃ (2.0 equiv).

  • Solvent Addition: Add anhydrous DMF (0.1 M) and sparge with Argon for 15 minutes.

    • Causality: Sparging removes triplet oxygen, which is a potent quencher of the Iridium photocatalyst's excited state.

  • Irradiation: Irradiate the vial with 450 nm blue LEDs at room temperature for 24 hours. A cooling fan must be used to maintain the temperature below 30 °C.

    • Causality: The Iridium catalyst absorbs blue light to reach a long-lived excited state, enabling Single Electron Transfer (SET) to decarboxylate the acid into an alkyl radical. Maintaining room temperature prevents thermal degradation of the oxetane.

  • Validation & Quality Control (Self-Validation): Turn off the light and take a TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active starting material indicates success. If the reaction stalls, check the emission spectrum of the LEDs or ensure the reaction was strictly anaerobic.

Protocol C: Lithium-Halogen Exchange and Electrophilic Trapping

For the synthesis of complex tertiary alcohols or the introduction of carbonyls, metallation of the aryl bromide is required[2].

Step-by-Step Methodology:

  • Preparation: Dissolve 3-(4-bromophenyl)oxetane (1.0 equiv) in anhydrous THF (0.1 M) in a flame-dried Schlenk flask under Argon.

  • Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

    • Causality: Cryogenic conditions are absolutely mandatory. At temperatures above -40 °C, the generated aryl lithium species can attack the oxetane ring of a neighboring molecule, leading to disastrous oligomerization.

  • Lithiation: Dropwise add t-BuLi (1.7 M in pentane, 2.1 equiv) over 10 minutes. Stir for 30 minutes at -78 °C.

    • Causality: Two equivalents of t-BuLi are required: the first performs the halogen-metal exchange, and the second acts as a sacrificial base to destroy the generated t-butyl bromide, preventing it from reacting with the newly formed aryl lithium.

  • Electrophile Trapping: Add the target ketone or aldehyde (1.2 equiv) dropwise. Stir for 1 hour at -78 °C, then allow to warm to 0 °C.

  • Validation & Quality Control (Self-Validation): Quench with saturated aqueous NH₄Cl. Do not use strong acids (like HCl) for the quench, as the resulting tertiary alcohol and the oxetane ring are highly susceptible to acid-catalyzed Friedel-Crafts side reactions or ring opening[2]. Confirm product mass via LC-MS.

Quantitative Data & Strategy Comparison

To assist in route scouting, the following table summarizes the quantitative performance and operational parameters of the three functionalization strategies.

Reaction StrategyTypical YieldsFunctional Group TolerancePrimary Application in Drug Discovery
Suzuki-Miyaura (Pd) 75% – 95%High (tolerates alcohols, amines, esters)Extending pharmacophore length; synthesizing biaryl systems.
Photoredox/Ni Dual 50% – 85%Very High (mild room-temp conditions)Installing complex aliphatic (sp³) chains; late-stage functionalization.
Lithium-Halogen Exchange 60% – 80%Low (incompatible with acidic protons, carbonyls)Accessing tertiary alcohols; installing highly hindered quaternary centers.

Conclusion

The functionalization of aryl bromide oxetanes requires a delicate balance between activating the C(sp²)–Br bond and preserving the highly strained C(sp³)–O bonds of the oxetane ring. By utilizing tailored transition-metal ligands, mild bases, or synergistic photoredox conditions, scientists can reliably elaborate these scaffolds. Adhering to the self-validating checkpoints provided in these protocols ensures high fidelity and reproducibility in the synthesis of next-generation therapeutics.

References

  • Title: Oxetanes in heterocycle synthesis: recent advances Source: RSC Publishing (2026) URL: [Link]

  • Title: Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability Source: The Journal of Organic Chemistry - ACS Publications (2023) URL: [Link]

  • Title: Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues Source: PMC - National Institutes of Health URL: [Link]

  • Title: Synthetic oxetanes in drug discovery: where are we in 2025? Source: Taylor & Francis (2025) URL: [Link]

Sources

Method

Application Note: Strategic Incorporation of 3-(4-Bromophenyl)oxetane-3-carboxylic Acid in Peptidomimetics

This Application Note is structured to guide medicinal chemists and peptide scientists through the strategic incorporation of 3-(4-Bromophenyl)oxetane-3-carboxylic acid into peptidomimetic scaffolds. Executive Summary In...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide medicinal chemists and peptide scientists through the strategic incorporation of 3-(4-Bromophenyl)oxetane-3-carboxylic acid into peptidomimetic scaffolds.

Executive Summary

In modern drug discovery, the oxetane ring has emerged as a premier bioisostere for gem-dimethyl and carbonyl groups, offering a unique solution to the "lipophilicity-solubility trade-off."[1] This guide focuses on 3-(4-Bromophenyl)oxetane-3-carboxylic acid , a bifunctional building block that combines the metabolic resilience of the oxetane core with the synthetic versatility of an aryl bromide.

This molecule serves two primary roles in peptidomimetic design:

  • Conformational Constraint: It acts as a rigid, non-planar spacer that restricts the rotational freedom of the peptide backbone.

  • Divergent Scaffold: The carboxylic acid allows for standard peptide coupling, while the aryl bromide serves as a "chemical handle" for late-stage functionalization via cross-coupling reactions (Suzuki, Sonogashira).

Chemical Profile & Structural Logic

The "Oxetane Switch" in Peptidomimetics

Replacing a traditional aromatic acid (e.g., benzoic acid) or a gem-dimethyl spacer with this oxetane scaffold introduces profound physicochemical changes.

FeatureTraditional Motif (Gem-Dimethyl / Benzoic Acid)Oxetane Scaffold (3,3-Disubstituted)Impact on Drug Design
Lipophilicity (LogP) HighLowReduces non-specific binding; improves LogD.
Solubility LowHighEther oxygen acts as a hydrogen bond acceptor.[2]
Metabolic Stability Susceptible to CYP450 oxidation (benzylic sites)ResistantBlocks metabolic "soft spots" via steric/electronic shielding.
Geometry Planar (Aromatic) or Flexible (Alkyl)Puckered / RigidLocks bioactive conformation; vectors substituents into new chemical space.
Compound Specifications
  • IUPAC Name: 3-(4-Bromophenyl)oxetane-3-carboxylic acid

  • Functional Groups: Carboxylic Acid (C-terminus coupling), Aryl Bromide (Cross-coupling handle), Oxetane (Core).

  • Key Stability Warning: The oxetane ring is stable under basic and neutral conditions but susceptible to acid-catalyzed ring opening (isomerization to lactones) or nucleophilic attack under harsh conditions.

Strategic Application Workflows

The following diagram illustrates the decision logic for using this building block.

OxetaneWorkflow Start Start: 3-(4-Bromophenyl) oxetane-3-carboxylic acid Coupling Peptide Coupling (Amide Bond Formation) Start->Coupling Mild Activation (HATU/Collidine) Scaffold Intermediate: Oxetane-Capped Peptide Coupling->Scaffold Branch1 Path A: C-Terminal Cap (Metabolic Blocker) Scaffold->Branch1 No further mod Branch2 Path B: Divergent Linker (Cross-Coupling) Scaffold->Branch2 Pd-Catalysis FinalA Final Lead: High Stability Cap Branch1->FinalA Suzuki Suzuki-Miyaura (Biaryl Formation) Branch2->Suzuki Sonogashira Sonogashira (Alkyne Insertion) Branch2->Sonogashira FinalB Final Lead: Extended Peptidomimetic Suzuki->FinalB Sonogashira->FinalB

Figure 1: Strategic workflow for incorporating the oxetane building block. Path A utilizes the molecule as a stable terminal cap. Path B exploits the aryl bromide for fragment growing.

Experimental Protocols

Protocol A: Mild Peptide Coupling (Preventing Ring Opening)

Standard acid activation (e.g., acid chlorides, high heat) can degrade the oxetane ring. This protocol uses HATU/Collidine to maintain ring integrity.

Reagents:

  • 3-(4-Bromophenyl)oxetane-3-carboxylic acid (1.0 equiv)

  • Amine coupling partner (Resin-bound or free amine) (1.2 equiv)

  • HATU (1.1 equiv)

  • 2,4,6-Collidine (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Pre-activation: Dissolve the oxetane carboxylic acid (0.1 mmol) and HATU (0.11 mmol) in anhydrous DMF (1 mL).

  • Base Addition: Add 2,4,6-Collidine (0.3 mmol). Note: Collidine is preferred over DIPEA due to reduced basicity, minimizing racemization and side reactions.

  • Mixing: Stir the activation mixture for 1-2 minutes at Room Temperature (RT).

  • Coupling: Add the activated solution to the amine component (e.g., Rink Amide resin-bound peptide).

  • Incubation: Shake/stir at RT for 2–4 hours. Do not heat.

  • Washing: Filter and wash the resin/product with DMF (3x), DCM (3x), and DMF (3x).

  • QC Check: Perform a mini-cleavage (if on resin) and analyze via LC-MS. Look for the parent mass. If a mass shift of +18 or isomerization is observed, the ring has opened.

Protocol B: On-Resin Suzuki-Miyaura Cross-Coupling

This step functionalizes the aryl bromide after the oxetane has been attached to the peptide.

Reagents:

  • Peptidyl-Resin with Oxetane-Bromide motif

  • Boronic Acid (R-B(OH)2) (5.0 equiv)

  • Catalyst: Pd(PPh3)4 (0.1 equiv) or Pd2(dba)3/XPhos

  • Base: Na2CO3 (2M aqueous solution, 5.0 equiv)

  • Solvent: DME/EtOH/H2O (4:1:1 ratio)

Step-by-Step Procedure:

  • Degassing: Sparge all solvents with Argon for 15 minutes prior to use. Oxygen is the enemy of this reaction.

  • Setup: In a reactor vial, combine the resin, Boronic Acid, and Base solution.

  • Catalyst Addition: Add the Pd catalyst under an Argon blanket.

  • Reaction: Seal the vial and heat to 60°C for 4–16 hours. Note: 60°C is generally safe for the oxetane on solid phase, but avoid temperatures >80°C.

  • Workup: Wash resin extensively with DMF, MeOH, Sodium Diethyldithiocarbamate (0.5% in DMF, to remove Pd traces), and DCM.

Quality Control & Troubleshooting

Self-Validating the Synthesis

The primary failure mode is Oxetane Ring Opening . This usually occurs during acidic cleavage from resin or excessive heating.

Observation (LC-MS)DiagnosisCorrective Action
Expected Mass (M) Success Proceed to purification.
Mass (M) + 18 Da Hydrolysis/Ring Opening The oxetane opened to a diol or alcohol. Reduce acid exposure time; ensure anhydrous coupling conditions.
Mass (M) Isomer Lactone Formation Rearrangement of the acid. Avoid strong Lewis acids; use milder activation (HATU/Collidine).

Cleavage Cocktail Recommendation: Use a "Reagent K" analogue but minimize the cleavage time.

  • Recommended: TFA/TIS/H2O (95:2.5:2.5) for 30–60 minutes max at 0°C to RT.

  • Avoid: High temperatures during evaporation of TFA.

References

  • Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery."[3][4] Angewandte Chemie International Edition, 49(16), 2816-2850. Link

  • Burkhard, J. A., et al. (2010). "Oxetanes as bioisosteres of gem-dimethyl groups." Angewandte Chemie, 122(20), 3612-3615. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. (Foundational context on lipophilicity modulation). Link

  • Bull, J. A., et al. (2016). "Exploiting the oxetane ring in drug discovery." Synlett, 27(17), 2389-2407. Link

Sources

Application

Application Notes and Protocols: Strategic Use of Protecting Groups in the Synthesis of 3-(4-Bromophenyl)oxetane-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction The 3-aryloxetane-3-carboxylic acid motif is of significant interest in medicinal chemistry, offering a unique three-dimensional scaffold that...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-aryloxetane-3-carboxylic acid motif is of significant interest in medicinal chemistry, offering a unique three-dimensional scaffold that can favorably modulate the physicochemical properties of drug candidates, such as metabolic stability and solubility.[1][2] Specifically, 3-(4-Bromophenyl)oxetane-3-carboxylic acid serves as a crucial building block for the synthesis of a wide range of pharmacologically active molecules. Its synthesis, however, presents a strategic challenge: the protection of the carboxylic acid functionality while constructing and manipulating the strained oxetane ring. The judicious selection and application of protecting groups are paramount to achieving high yields and purity, preventing undesirable side reactions, and ensuring the integrity of the oxetane core.[3][4]

This technical guide provides an in-depth analysis of protecting group strategies for the synthesis of 3-(4-Bromophenyl)oxetane-3-carboxylic acid. As a Senior Application Scientist, this document aims to deliver not just protocols, but also the underlying chemical principles and field-tested insights to empower researchers in their synthetic endeavors.

The Oxetane Ring: A Duality of Stability and Reactivity

Before delving into protecting group strategies, it is crucial to understand the chemical behavior of the oxetane ring. Possessing a moderate ring strain of approximately 107 kJ/mol, oxetanes are more stable than the highly reactive epoxides but more susceptible to ring-opening than the relatively inert tetrahydrofurans.[5]

A key takeaway for synthetic planning is that the stability of the oxetane ring is highly dependent on the reaction conditions and substitution pattern.[1] Notably, 3,3-disubstituted oxetanes, such as the target molecule, exhibit enhanced stability due to steric hindrance around the ether oxygen, which impedes nucleophilic attack.[1][5]

General Stability Profile of the 3,3-Disubstituted Oxetane Ring:

  • Stable under:

    • Basic conditions (e.g., NaOH, LiOH, K₂CO₃)[5][6]

    • Many oxidative conditions (e.g., PDC, TEMPO)[6][7]

    • Reductive conditions with careful selection of reagents and temperature (e.g., NaBH₄ at low temperatures, catalytic hydrogenation)[6][8]

  • Susceptible to ring-opening under:

    • Strongly acidic conditions (e.g., HCl, H₂SO₄)[2][6]

    • Certain reducing agents at elevated temperatures (e.g., LiAlH₄ above 0 °C)[6][8]

This stability profile directly informs the choice of protecting groups and the conditions for their introduction and removal.

Protecting Group Strategies for the Carboxylic Acid Functionality

The primary role of a protecting group for the carboxylic acid is to mask its acidic proton and prevent it from interfering with subsequent synthetic transformations.[9] The most common and effective strategy is the conversion of the carboxylic acid to an ester.[9][10] The choice of ester is critical and should be guided by the planned synthetic route and the need for orthogonal deprotection.[9][11]

Here, we will discuss two robust strategies: the use of a benzyl ester and a simple alkyl (ethyl) ester.

Strategy 1: The Benzyl Ester as a Readily Cleavable Protecting Group

The benzyl ester is a widely used protecting group for carboxylic acids due to its stability under a range of conditions and its facile removal by catalytic hydrogenolysis, a mild and highly selective method.[9][12]

Rationale for Selection:

  • Stability: Benzyl esters are stable to weakly basic and acidic conditions, as well as many organometallic reagents.[12]

  • Mild Deprotection: Removal via hydrogenolysis (e.g., H₂, Pd/C) is highly chemoselective and occurs under neutral conditions, which is crucial for preserving the acid-sensitive oxetane ring.[13]

Experimental Workflow:

cluster_protection Protection cluster_deprotection Deprotection A 3-(4-Bromophenyl)oxetane- 3-carboxylic acid B Benzyl 3-(4-bromophenyl)oxetane- 3-carboxylate A->B BnBr, Base (e.g., K₂CO₃) Solvent (e.g., DMF) C Benzyl 3-(4-bromophenyl)oxetane- 3-carboxylate D 3-(4-Bromophenyl)oxetane- 3-carboxylic acid C->D H₂, Pd/C Solvent (e.g., EtOH, EtOAc)

Caption: Benzyl ester protection and deprotection workflow.

Protocols:

Protocol 1: Protection of 3-(4-Bromophenyl)oxetane-3-carboxylic Acid as a Benzyl Ester

  • Dissolution: Dissolve 3-(4-bromophenyl)oxetane-3-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution and stir for 15 minutes at room temperature.

  • Benzylating Agent Addition: Add benzyl bromide (BnBr, 1.2 eq) dropwise to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the benzyl ester.

Protocol 2: Deprotection of Benzyl 3-(4-Bromophenyl)oxetane-3-carboxylate

  • Dissolution: Dissolve the benzyl ester (1.0 eq) in a suitable solvent such as ethanol (EtOH) or ethyl acetate (EtOAc).

  • Catalyst Addition: Add 10% palladium on carbon (Pd/C, 10 mol%) to the solution.

  • Hydrogenation: Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid.

Strategy 2: The Ethyl Ester as a Robust and Economical Protecting Group

For syntheses that do not involve base-sensitive transformations, a simple alkyl ester, such as an ethyl ester, provides a robust and cost-effective protecting group. The existence of "Ethyl 3-(4-bromophenyl)oxetane-3-carboxylate" as a commercially available intermediate underscores the practicality of this approach.[14] Deprotection is typically achieved by saponification under basic conditions, which are well-tolerated by the oxetane ring.[6]

Rationale for Selection:

  • Stability: Ethyl esters are stable to a wide range of non-hydrolytic conditions, including many oxidative and reductive reactions.

  • Economical: The reagents for protection (ethanol, acid catalyst) are inexpensive and readily available.

  • Oxetane-Compatible Deprotection: Saponification with a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) is a reliable method that does not endanger the oxetane ring.[6][8]

Experimental Workflow:

cluster_protection Protection (Basic Conditions) cluster_deprotection Deprotection (Saponification) A 3-(4-Bromophenyl)oxetane- 3-carboxylic acid B Ethyl 3-(4-bromophenyl)oxetane- 3-carboxylate A->B EtI, Base (e.g., DBU) Solvent (e.g., Acetonitrile) C Ethyl 3-(4-bromophenyl)oxetane- 3-carboxylate D 3-(4-Bromophenyl)oxetane- 3-carboxylic acid C->D LiOH or NaOH Solvent (e.g., THF/H₂O)

Sources

Method

Application Note: Scalable Synthesis Routes for 3-Aryl-Oxetane-3-Carboxylic Acids

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, scalable protocols, and comparative workflow analysis Introduction & Strategic Rationale The oxetan...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, scalable protocols, and comparative workflow analysis

Introduction & Strategic Rationale

The oxetane ring has emerged as a privileged motif in modern medicinal chemistry. Serving as a highly polar, metabolically stable bioisostere for gem-dimethyl and carbonyl groups, oxetanes effectively lower lipophilicity (logP) and modulate amine basicity without compromising target affinity[1][2]. Specifically, 3-aryl-oxetane-3-carboxylic acids are highly sought-after building blocks for synthesizing achiral profen analogues and novel enzyme inhibitors, such as indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors[3][4].

The Synthetic Bottleneck: Despite their value, synthesizing 3,3-disubstituted oxetanes at scale is notoriously difficult. The inherent ring strain of the four-membered oxetane system (~107 kJ/mol) makes it highly susceptible to ring-opening when exposed to strong Brønsted acids or harsh nucleophiles[5]. Traditional routes—such as the hydrolysis of sterically hindered esters or the alkylation of enolates—often suffer from low yields, retro-aldol fragmentation, or require multi-step sequences that fail upon scale-up.

To overcome these limitations, this application note details two field-proven, self-validating synthetic systems:

  • The Furan Oxidative Cleavage Route: A highly tolerant, mild two-step method ideal for discovery-stage library synthesis and late-stage functionalization[6].

  • The Direct Mitsunobu Cyclization Route: A robust, multi-kilogram scalable process developed for industrial manufacturing[3].

Route A: The Furan Oxidative Cleavage Strategy

Developed by Bull and co-workers, this route bypasses the need to manipulate harsh carboxylic acid precursors by using a furan ring as a "masked" carboxylate[6].

Mechanistic Causality

Tertiary alcohols (such as 3-aryl-oxetan-3-ols, easily derived from oxetan-3-one) are treated with a Lewis acid to generate a transient benzylic-oxetane carbocation. This cation is rapidly trapped by 2-methylfuran via a Friedel-Crafts alkylation[6]. The furan ring is subsequently cleaved using a high-oxidation-state ruthenium catalyst. Because RuO₄-mediated cleavage operates under pH-neutral, mild aqueous conditions, the sensitive oxetane ring remains completely intact[6].

FuranCleavage N1 3-Aryl-oxetan-3-ol + 2-Methylfuran N2 Friedel-Crafts Alkylation (Lewis Acid) N1->N2 N3 3-Aryl-3-(2-methylfuryl)oxetane N2->N3 Carbocation trapping N4 Oxidative Cleavage (RuCl3 / NaIO4) N3->N4 N5 3-Aryl-oxetane-3-carboxylic acid N4->N5 Mild oxidation (No ring opening)

Workflow of the two-step Friedel-Crafts and furan oxidative cleavage route.

Experimental Protocol A (Library & Gram-Scale)

Self-Validation Check: The success of Step 2 is visually confirmed by the precipitation of sodium iodate byproducts and the distinct color change of the Ru catalyst.

Step 1: Friedel-Crafts Alkylation

  • In an oven-dried flask under N₂, dissolve 3-aryl-oxetan-3-ol (1.0 equiv) and 2-methylfuran (3.0 equiv) in anhydrous dichloromethane (DCM).

  • Add a catalytic amount of Lewis acid (e.g., 5 mol% FeCl₃ or Ca(NTf₂)₂).

  • Stir the mixture at 50 °C for 4–12 hours. Monitor via TLC until the tertiary alcohol is consumed.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to isolate 3-aryl-3-(2-methylfuryl)oxetane.

Step 2: Selective Oxidative Cleavage

  • Dissolve the intermediate in a biphasic solvent mixture of CCl₄/CH₃CN/H₂O (ratio 2:2:3).

  • Add sodium periodate (NaIO₄, 15.0 equiv) and stir vigorously for 5 minutes.

  • Add a catalytic amount of ruthenium(III) chloride hydrate (RuCl₃·xH₂O, 5 mol%). The solution will darken as active RuO₄ is generated.

  • Stir at room temperature for 2–4 hours.

  • Workup: Filter the suspension through a Celite pad to remove insoluble iodate salts. Extract the filtrate with 1M NaOH. Wash the aqueous layer with diethyl ether to remove non-acidic impurities.

  • Carefully acidify the aqueous layer to pH 3 using 1M HCl at 0 °C, and extract with ethyl acetate. Dry and concentrate to yield the highly pure 3-aryl-oxetane-3-carboxylic acid.

Route B: The Mitsunobu Cyclization Strategy

For industrial process chemistry, transition-metal catalysts and highly oxidizing conditions (like RuO₄) pose scale-up and toxicity challenges. Scientists at Merck developed a multi-kilogram scalable route for IDO1 inhibitor intermediates utilizing a direct Mitsunobu cyclization[3][7].

Mechanistic Causality

Traditional cyclization of 1,3-diols to oxetanes relies on mono-tosylation followed by treatment with a strong base (e.g., NaH). At scale, this basic environment promotes competitive retro-aldol fragmentation, destroying the precursor. The Mitsunobu reaction elegantly circumvents this by activating one hydroxyl group in situ with triphenylphosphine and DIAD, promoting an intramolecular Sₙ2 displacement under strictly redox-neutral conditions[3].

Mitsunobu M1 Arylacetonitrile + Paraformaldehyde M2 Aldol Condensation (Base Catalyst) M1->M2 M3 Aryl-bis(hydroxymethyl)acetonitrile M2->M3 M4 Mitsunobu Cyclization (DIAD, PPh3) M3->M4 M5 3-Aryl-oxetane-3-carbonitrile M4->M5 Direct oxetane formation M6 Hydrolysis (NaOH / EtOH) M5->M6 M7 3-Aryl-oxetane-3-carboxylic acid M6->M7 Saponification

Kilogram-scale Mitsunobu cyclization and hydrolysis pathway.

Experimental Protocol B (Kilogram-Scale Process)

Self-Validation Check: The successful formation of the oxetane ring is confirmed by the disappearance of the broad -OH stretch in FTIR and the emergence of characteristic strained-ring C-O stretches.

Step 1: Aldol Condensation

  • React the substituted arylacetonitrile (1.0 equiv) with paraformaldehyde (2.5 equiv) in ethanol.

  • Add a catalytic amount of sodium ethoxide (NaOEt) and heat to 60 °C until the starting material is consumed.

  • Neutralize, concentrate, and crystallize the resulting aryl-bis(hydroxymethyl)acetonitrile (1,3-diol intermediate).

Step 2: Mitsunobu Ring Closure

  • In a large-scale reactor, dissolve the diol intermediate and triphenylphosphine (PPh₃, 1.2 equiv) in anhydrous THF. Cool the jacketed reactor to 0 °C.

  • Slowly dose diisopropyl azodicarboxylate (DIAD, 1.2 equiv) over 2 hours to control the exothermic reaction.

  • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Concentrate the mixture. Remove triphenylphosphine oxide (TPPO) by triturating the crude mass with cold MTBE/hexane, filtering off the precipitated TPPO to isolate the 3-aryl-oxetane-3-carbonitrile.

Step 3: Nitrile Hydrolysis

  • Suspend the oxetane-3-carbonitrile in a mixture of ethanol and 20% aqueous NaOH (1:1 v/v).

  • Heat to reflux (approx. 80 °C) for 16 hours. Note: The oxetane ring is stable to these specific basic hydrolysis conditions.

  • Cool to 5 °C and carefully adjust the pH to 2–3 using 2M HCl.

  • Filter the precipitated 3-aryl-oxetane-3-carboxylic acid, wash with cold water, and dry under vacuum.

Quantitative Data & Route Comparison

To assist process chemists in selecting the appropriate methodology, the following table summarizes the quantitative metrics and operational parameters of both routes based on literature benchmarks[3][6].

ParameterRoute A: Furan Oxidative CleavageRoute B: Mitsunobu Cyclization
Primary Application Medicinal chemistry, library generationProcess manufacturing, scale-up
Starting Material 3-Aryl-oxetan-3-olArylacetonitrile
Step Count 2 steps3 steps
Overall Yield High (Up to 95% depending on arene)Moderate (~18% overall)
Scalability Limit Gram-scale (due to RuO₄ exotherms)Multi-kilogram scale
Functional Group Tolerance Excellent (tolerates unprotected acids/phenols)Moderate (requires protection of reactive amines)
Key Limitation Heteroaromatics (e.g., indoles) may over-oxidizeTPPO byproduct removal requires extensive trituration

References

  • Dubois, M. A. J., Smith, M. A., White, A. J. P., Jie, A. L. W., Mousseau, J. J., Choi, C., & Bull, J. A. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters, 22(14), 5279–5283.[Link][6]

  • Li, D., Sloman, D. L., Achab, A., Han, Y., et al. (2022). Oxetane Promise Delivered: Discovery of Long-Acting IDO1 Inhibitors Suitable for Q3W Oral or Parenteral Dosing. ACS Medicinal Chemistry Letters.[Link][7]

  • Taylor & Francis Group. (2024). Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery.[Link][3]

  • Wuitschik, G., Carreira, E. M., et al. (2010). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. Journal of Medicinal Chemistry.[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing Suzuki coupling yields for sterically hindered aryl bromides

Topic: Optimization of Suzuki-Miyaura Coupling for Sterically Hindered Aryl Bromides Status: Active Operator: Senior Application Scientist Ticket ID: SZK-HIND-OPT-001 Introduction Welcome to the technical support center....

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Suzuki-Miyaura Coupling for Sterically Hindered Aryl Bromides

Status: Active Operator: Senior Application Scientist Ticket ID: SZK-HIND-OPT-001

Introduction

Welcome to the technical support center. If you are reading this, you are likely facing a stalled reaction where standard conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) have failed to convert your sterically hindered aryl bromide.

Steric hindrance in Suzuki coupling creates two distinct kinetic bottlenecks:

  • Inhibited Oxidative Addition: Bulky ortho-substituents on the aryl bromide prevent the palladium center from accessing the C-Br bond.

  • Stalled Transmetalation: Even if oxidative addition occurs, the resulting Pd(II) complex is too crowded to accept the nucleophile (boronic acid), often leading to hydrolysis of the boronate (protodeboronation) rather than coupling.

This guide moves beyond "try this solvent" and provides a mechanistic framework to force these difficult substrates to couple.

Module 1: The Engine (Catalyst & Ligand Selection)

For hindered substrates, the "classic" catalytic cycle fails. You need ligands with specific properties: high electron density (to facilitate oxidative addition) and exceptional bulk (to force reductive elimination, but flexible enough to allow transmetalation).

The Solution: Dialkylbiaryl Phosphines & NHCs

Do not use simple phosphines (PPh₃, PCy₃). Switch to one of the following systems immediately.

System ClassRecommended Ligand/CatalystMechanism of ActionBest For...[1]
Buchwald G3/G4 SPhos or XPhos The biaryl backbone induces a secondary interaction with Pd, stabilizing the monoligated Pd(0) species, which is the active catalyst.General ortho-substitution (e.g., 2-substituted aryl bromides).
NHC-Pd Pd-PEPPSI-IPr N-Heterocyclic Carbenes (NHC) are strong

-donors that bind tightly to Pd, preventing catalyst decomposition (black metal precipitation) during the slow coupling of bulky partners.
Extreme hindrance (e.g., tetra-ortho substituted biaryls).[2][3]
Specialized RuPhos Similar to XPhos but more electron-rich.Electronic deactivation + Steric hindrance (e.g., electron-rich aryl bromides).
Visual Guide: Ligand Selection Logic

LigandSelection start START: Analyze Steric Profile q1 Is the Aryl Bromide ortho-substituted? start->q1 q2 Is the Boronic Acid also ortho-substituted? q1->q2 Yes (Hindered) res1 Standard Conditions (Pd(dppf)Cl2 or Pd(PPh3)4) q1->res1 No (Open) res2 Use SPhos Pd G3 or XPhos Pd G3 q2->res2 No (One-sided) res3 CRITICAL HINDRANCE Use Pd-PEPPSI-IPr or Pd-PEPPSI-IPent q2->res3 Yes (Tetra-ortho / Molecular Gear)

Figure 1: Decision matrix for selecting the appropriate catalyst system based on substrate steric profile.

Module 2: The Environment (Base & Solvent)[4]

The choice of base is not arbitrary; it dictates the concentration of the active boronate species.

  • The Dilemma: You need a base strong enough to activate the boronic acid (form the boronate), but not so strong that it catalyzes the decomposition of the boronic acid (protodeboronation) before it can react with the crowded Pd center.

Base Compatibility Matrix
BaseStrengthSolvent SystemRecommendation
K₃PO₄ ModerateToluene/Water (10:1)Primary Choice. Excellent balance of activation vs. stability.
K₂CO₃ ModerateDioxane/Water or THFGood for NHC (PEPPSI) systems.
KOH / NaOH StrongAlcohols/WaterAvoid for hindered substrates. Accelerates protodeboronation side reactions.
CsF Weak/SpecificTHF (Anhydrous)Use only if your boronic acid is extremely sensitive to water (e.g., 2-pyridyl boronates).
Module 3: Troubleshooting & FAQs

Q1: I see 0% conversion of the aryl bromide. The catalyst stays in solution (no black precipitate).

  • Diagnosis: Failure of Oxidative Addition. The Pd(0) cannot break the C-Br bond.

  • Fix:

    • Switch to XPhos Pd G4 or Pd-PEPPSI-IPr .

    • Increase temperature to 100°C (if solvent allows).

    • Ensure you are not using Pd(II) salts (like Pd(OAc)₂) without a reduction step. Use Precatalysts (G3/G4) which generate Pd(0) immediately upon heating.

Q2: My aryl bromide is unreacted, but the boronic acid has disappeared and turned into a simple arene (Ar-H).

  • Diagnosis: Protodeboronation .[4][5] The transmetalation is too slow due to steric bulk, so the activated boronate reacts with water/protons instead of the Palladium.

  • Fix:

    • "Slow Release": Use MIDA boronates or Trifluoroborates (requires specific hydrolysis conditions) to keep the concentration of free boronic acid low.

    • Overcharge: Use 2.0 - 3.0 equivalents of the boronic acid.

    • Anhydrous Rescue: Switch to anhydrous THF with CsF (2 equiv) as the activator. This removes the proton source (water).

Q3: I am seeing homocoupling of the boronic acid (Ar-Ar).

  • Diagnosis: Oxygen leak. Oxygen promotes the oxidation of the boronic acid to a peroxy-species which drives homocoupling.

  • Fix: Degas solvents vigorously (sparging with Argon for 15 mins) and use an inert atmosphere (Glovebox or Schlenk line).

Visual Guide: The Diagnostic Loop

Troubleshooting result Analyze Crude LCMS issue1 SM Remaining + Ar-H (De-borylated) result->issue1 issue2 SM Remaining + Boronic Acid Intact result->issue2 issue3 Homocoupling (Ar-Ar) result->issue3 sol1 1. Add excess Boronic Acid 2. Switch to MIDA Boronate 3. Anhydrous (CsF/THF) issue1->sol1 sol2 1. Switch to XPhos/PEPPSI 2. Increase Temp 3. Check Inert Atmosphere issue2->sol2 sol3 Degas Solvents (Sparging/Freeze-Pump-Thaw) issue3->sol3

Figure 2: Troubleshooting workflow based on crude reaction analysis.

Module 4: Standard Operating Procedure (SOP)

Protocol: The "Tetra-Ortho" Rescue Screen Use this protocol when standard methods fail for highly hindered substrates.

Reagents:

  • Catalyst: Pd-PEPPSI-IPr (2-4 mol%) OR XPhos Pd G4 (2-4 mol%)

  • Base: K₂CO₃ (3.0 equiv) - Finely ground.

  • Solvent: Dioxane / Water (5:1 ratio).

  • Substrates: Aryl Bromide (1.0 equiv), Boronic Acid (1.5 equiv).

Step-by-Step:

  • Setup: Charge a reaction vial with a magnetic stir bar, Aryl Bromide, Boronic Acid, Base, and Catalyst.

    • Note: If using Pd-PEPPSI, it is air stable and can be weighed on the bench.

  • Inerting: Seal the vial with a septum cap. Evacuate and backfill with Argon (x3).

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Activation: Place in a pre-heated block at 80°C .

    • Tip: Do not start at room temperature. Hindered systems often require thermal energy to initiate the catalytic cycle, preventing catalyst sequestration.

  • Monitoring: Stir vigorously (1000 rpm) for 2-4 hours. Check LCMS.

    • Checkpoint: If <10% conversion after 2 hours, raise temp to 100°C.

References
  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[6]

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides." Chemistry - A European Journal.

  • Valente, C., et al. "The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions." Angewandte Chemie International Edition.

  • Cox, P. A., et al. "Protodeboronation of Heteroarylboronic Acids." Journal of the American Chemical Society.[6]

  • Sigma-Aldrich. "Buchwald-Hartwig and Suzuki-Miyaura Cross-Coupling using Pd–NHC Complexes." Technical Guides.

Sources

Optimization

Technical Support Center: Stability of 3-(4-Bromophenyl)oxetane-3-carboxylic Acid

Executive Summary 3-(4-Bromophenyl)oxetane-3-carboxylic acid is a specialized building block often used as a bioisostere for gem-dimethyl or carbonyl groups in medicinal chemistry. While the 3,3-disubstitution pattern co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(4-Bromophenyl)oxetane-3-carboxylic acid is a specialized building block often used as a bioisostere for gem-dimethyl or carbonyl groups in medicinal chemistry. While the 3,3-disubstitution pattern confers significantly higher stability than monosubstituted oxetanes, this molecule remains conditionally unstable in aqueous environments.

The Critical Rule: Stability is strictly pH-dependent. The compound is robust in basic and neutral media but susceptible to rapid ring-opening hydrolysis in acidic conditions (pH < 4).

Part 1: Critical Stability Factors (The "Why")

The Acidic Hydrolysis Mechanism

The primary degradation pathway in aqueous conditions is acid-catalyzed ring opening. Unlike epoxides, which are highly reactive to nucleophiles due to extreme ring strain (~27 kcal/mol), oxetanes (strain ~26 kcal/mol) are kinetically stable to bases but vulnerable to acid.[1]

  • Trigger: Protonation of the oxetane oxygen.[1][2][3]

  • Process: The 3,3-disubstitution provides steric protection against immediate nucleophilic attack (

    
    ), but the electron-withdrawing 4-bromophenyl group stabilizes the developing positive charge at the tertiary carbon, facilitating a mechanism with significant 
    
    
    
    character.
  • Result: Rupture of the C-O bond by water, yielding a 1,3-diol.

Self-Catalyzed Decomposition

A unique risk for 3-(4-Bromophenyl)oxetane-3-carboxylic acid is autocatalysis .

  • The carboxylic acid moiety typically has a pKa between 3.5 and 4.5.

  • If dissolved in unbuffered water or wet organic solvents (e.g., wet methanol), the molecule generates sufficient protons to catalyze its own ring opening over time.

Visualization: Hydrolysis Pathway

The following diagram illustrates the degradation mechanism you must avoid.

OxetaneHydrolysis Reactant 3-(4-Br-Ph)oxetane-3-COOH (Intact Ring) Intermediate Protonated Oxetanium Intermediate Reactant->Intermediate Fast Equilibrium Protonation + H3O+ (Acidic pH) Protonation->Reactant TS Transition State (Ring Strain Release) Intermediate->TS Rate Limiting Step Product Ring-Opened Diol (Degradant) TS->Product + H2O

Figure 1: Acid-catalyzed hydrolysis mechanism. Protonation of the ether oxygen activates the ring for nucleophilic attack by water.

Part 2: Troubleshooting Guide & FAQs

Scenario A: "My compound is disappearing during HPLC/LC-MS analysis."

Diagnosis: Your mobile phase is likely too acidic. Standard 0.1% TFA (Trifluoroacetic acid) creates a pH of ~2.0. On-column degradation can occur, leading to split peaks, fronting, or total signal loss (appearing as the diol mass: M+18).

Corrective Protocol:

  • Switch Modifiers: Replace TFA with 0.1% Formic Acid (pH ~2.7, slightly better) or, ideally, 10 mM Ammonium Bicarbonate (pH 7.4).

  • Check Sample Diluent: Do not dissolve the sample in pure Acetonitrile/Water with TFA. Use Acetonitrile/Water (neutral) or DMSO.

Scenario B: "The solid compound is turning into a sticky gum."

Diagnosis: Moisture ingress leading to autocatalysis. If the solid absorbs water, the carboxylic acid protons will solvate and initiate ring opening. The resulting diol is often an oil or gum.

Corrective Protocol:

  • Desiccate: Store under argon/nitrogen in a desiccator.

  • Temperature: Store at -20°C.

  • Validation: Run a

    
    H NMR in DMSO-
    
    
    
    . Look for the disappearance of the characteristic oxetane methylene doublets (typically
    
    
    4.5–5.0 ppm) and appearance of broad alkyl signals.
Scenario C: "Can I use this in peptide coupling?"

Diagnosis: Yes, but workup conditions are critical. Standard peptide coupling (EDC/NHS or HATU) is basic (DIPEA/NMM), which is safe for the oxetane. However, acidic workups (e.g., 1M HCl wash to remove excess amine) will destroy the ring.

Corrective Protocol:

  • Avoid: 1M HCl or 5% KHSO

    
     washes.
    
  • Substitute: Use saturated NH

    
    Cl (mildly acidic, pH ~5) or Citric Acid buffer (pH 4-5) briefly and at 0°C, or rely on column chromatography for purification.
    

Part 3: Experimental Protocols

Protocol 1: Preparation of Stable Stock Solutions

Use this protocol to ensure analytical standards remain valid for >1 month.

ParameterRecommendationRationale
Solvent DMSO (Anhydrous) Aprotic, prevents hydrolysis.
Concentration 10–50 mMHigh concentration minimizes relative water impact.
Storage -20°C or -80°CKinetic stabilization.
Thawing Vortex, then sonicateEnsure homogeneity; DMSO freezes in layers.
Forbidden Methanol, Water, unbuffered alcoholsProtic solvents promote nucleophilic attack.
Protocol 2: Aqueous Stability Validation (Self-Check)

Before running a large-scale reaction, validate stability in your specific buffer.

  • Prepare Buffer: Make 1 mL of your target aqueous buffer (e.g., PBS pH 7.4).

  • Spike: Add 10 µL of compound stock (10 mM in DMSO) to the buffer.

  • Incubate: Hold at your reaction temperature (e.g., 25°C or 37°C).

  • Monitor: Inject onto HPLC (using neutral mobile phase) at T=0, T=1h, and T=24h.

    • Pass: >95% Area Under Curve (AUC) retention after 24h.

    • Fail: Emergence of a peak at [M+18] mass units.

Part 4: Decision Tree for Handling

HandlingLogic Start Start: Handling 3-(4-Br-Ph)oxetane-3-COOH State Solid or Solution? Start->State Solid Solid Storage State->Solid Solid Solution Solution/Reaction State->Solution Dissolved Desiccate Store -20°C under Argon (Prevent Moisture) Solid->Desiccate CheckPH Check pH Environment Solution->CheckPH Acidic Acidic (pH < 4) CheckPH->Acidic pH < 4 BasicNeutral Neutral/Basic (pH > 6) CheckPH->BasicNeutral pH 7-12 Stop STOP: High Risk of Hydrolysis Buffer immediately or cool to 0°C Acidic->Stop Proceed PROCEED: Stable (e.g., Suzuki coupling, Amide bond formation) BasicNeutral->Proceed

Figure 2: Operational decision tree for storage and experimental planning.

References

  • Bull, J. A., et al. (2016).[4] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[4][5][6] Chemical Reviews. (Comprehensive review detailing the stability profiles of 3,3-disubstituted oxetanes). [Link]

  • Wirtschoreck, M., et al. (2013). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." ChemMedChem. (Discusses the use of oxetanes as bioisosteres and their metabolic/chemical stability). [Link]

  • Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. (Foundational paper establishing the stability rules for oxetane incorporation). [Link]

  • Lowe, D. (2022). "A Downside to Oxetane Acids."[3] In the Pipeline (Science/AAAS). (Blog post discussing the specific instability and isomerization risks of oxetane carboxylic acids). [Link]

Sources

Troubleshooting

Overcoming low reactivity of oxetane carboxylic acids in coupling reactions

To: Research Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Overcoming Reactivity & Stability Challenges of Oxetane Carboxylic Acids Introduction: The Oxetane Paradox You a...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Overcoming Reactivity & Stability Challenges of Oxetane Carboxylic Acids

Introduction: The Oxetane Paradox

You are likely accessing this guide because standard amide coupling protocols (EDC/HOBt, HATU) have failed to deliver expected yields with oxetane-3-carboxylic acid derivatives.

The central issue is often misdiagnosed. Researchers frequently attribute low yields to steric hindrance or low reactivity. However, recent field data suggests the primary culprit is intrinsic instability leading to "silent" isomerization before or during the reaction.

This guide provides a diagnostic framework to distinguish between kinetic inertness and substrate decomposition, followed by self-validating protocols to ensure successful ligation.

Module 1: Diagnostic & Mechanistic Understanding

The Hidden Trap: Spontaneous Lactonization

Unlike typical carboxylic acids, oxetane-3-carboxylic acids (especially 3-alkyl-3-carboxy variants) are prone to ring expansion. Upon storage at room temperature or slight heating, they isomerize into


-lactones (tetrahydrofuran-2-ones).
  • Symptom: The starting material looks like a white solid, but the reaction yields a product with a different NMR profile than expected, or no reaction occurs because the lactone is non-nucleophilic/non-electrophilic under coupling conditions.

  • Mechanism: The carboxylic acid proton protonates the oxetane oxygen, triggering ring opening and re-closure onto the carbonyl oxygen.

OxetaneIsomerization Oxetane Oxetane-3-carboxylic Acid (Strained, Reactive) Transition Protonation & Ring Opening Oxetane->Transition H+ / Heat / Storage Lactone gamma-Lactone (Thermodynamic Sink) Transition->Lactone Rearrangement

Figure 1: The degradation pathway of oxetane carboxylic acids into lactones. This process can occur even during storage.[1][2]

Module 2: Troubleshooting & FAQs

Q1: My coupling reaction shows <10% conversion by LCMS. Is the oxetane too sterically hindered?

Diagnosis: Likely not sterics alone. Check your starting material.[1] Action:

  • Run a 1H NMR of your starting acid immediately. Look for the disappearance of the characteristic oxetane "butterfly" signals (typically

    
     4.5–5.0 ppm) and the appearance of lactone multiplets.
    
  • Solution: If the acid has degraded, you must re-synthesize or purchase the salt form (Lithium or Sodium oxetane-3-carboxylate). The salts are shelf-stable for years.[1] Liberate the free acid in situ only at the moment of reaction.

Q2: The reaction turns dark/tarry upon adding the coupling reagent.

Diagnosis: Acid-mediated polymerization. Context: Oxetanes are acid-sensitive.[3][4] Highly activated species (like mixed anhydrides generated by chloroformates) or strong activators without sufficient buffering can generate transient acidic species that open the ring. Solution:

  • Switch Reagent: Use T3P (Propylphosphonic anhydride) . It requires a basic pH to activate, ensuring the reaction mixture never becomes acidic.

  • Buffer Capacity: Ensure you use at least 3.0 equivalents of DIPEA or NMM.

Q3: I am using the stable salt form, but the coupling is still sluggish.

Diagnosis: Steric hindrance (3,3-disubstitution effect). Context: The gem-dimethyl-like effect of the 3,3-substitution pattern imposes a barrier to the nucleophilic attack of the amine. Solution:

  • Use HATU/HOAt: The 7-azabenzotriazole (HOAt) ester is more reactive than HOBt esters due to the neighboring group effect (pyridine nitrogen).

  • Additives: Add 0.1 eq of DMAP (if no chiral centers are present to racemize) to catalyze the acyl transfer.

Module 3: Optimized Experimental Protocols

Protocol A: The "Safe" Route (Using Oxetane Salts)

Best for: Preventing decomposition of the starting material.

  • Preparation: Suspend Lithium oxetane-3-carboxylate (1.0 eq) in DMF (0.2 M).

  • Acid Liberation: Add HCl (1.0 eq of 4M in Dioxane) or use a slight excess of the amine salt if applicable. Crucial: Do not store this free acid solution.

  • Activation: Immediately add DIPEA (4.0 eq) to buffer the solution to pH > 8.

  • Coupling: Add HATU (1.2 eq) followed by the Amine (1.1 eq).

  • Monitoring: Stir at Room Temperature . Do not heat above 40°C.

Protocol B: The T3P Method (For Scalability & Stability)

Best for: Large scale or highly acid-sensitive substrates.

ComponentEquivalentsNotes
Oxetane Acid/Salt 1.0Dissolve in EtOAc or DMF
Amine 1.1
Base (DIPEA/TEA) 3.5 - 5.0 Critical: T3P is inactive at acidic pH.
T3P (50% in EtOAc) 1.5 - 2.0Add dropwise at 0°C

Procedure:

  • Combine Oxetane acid, Amine, and Base in solvent (EtOAc is preferred for T3P).

  • Cool to 0°C.

  • Add T3P solution dropwise.

  • Allow to warm to RT. The byproduct is water-soluble, simplifying workup.

Module 4: Decision Tree for Process Optimization

Use this logic flow to select the correct experimental path.

TroubleshootingFlow Start Start: Low Yield with Oxetane Acid CheckNMR Step 1: 1H NMR of Starting Material Start->CheckNMR IsLactone Signals indicate Lactone? CheckNMR->IsLactone YesLactone YES: Material Degraded IsLactone->YesLactone Yes NoLactone NO: Material Intact IsLactone->NoLactone No SwitchToSalt Action: Switch to Li/Na Salt form Liberate in situ YesLactone->SwitchToSalt CheckCond Step 2: Check Reaction pH NoLactone->CheckCond IsAcidic Is pH < 7? CheckCond->IsAcidic UseT3P Action: Switch to T3P/EtOAc Ensure Base > 3.0 eq IsAcidic->UseT3P Yes (Acidic) UseHATU Action: Use HATU/HOAt Check Sterics IsAcidic->UseHATU No (Basic)

Figure 2: Troubleshooting logic for oxetane coupling failures.

References

  • Unexpected Isomerization of Oxetane-Carboxylic Acids. Source: Chalyk, B. et al. Organic Letters (2022). Key Insight: Discovered the intrinsic instability of oxetane-3-carboxylic acids and their conversion to lactones upon storage. URL:[Link]

  • Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Source: Bull, J. A. et al. Chemical Reviews (2016). Key Insight: Comprehensive review of oxetane properties, including pKa effects and metabolic stability. URL:[Link]

  • Propylphosphonic Anhydride (T3P): A Reagent for Low-Epimerization Amide Coupling. Source:Organic Process Research & Development (General Reference for T3P utility in sensitive couplings). URL:[Link]

  • Oxetanes in Drug Discovery: Structural and Synthetic Aspects. Source: Wuitschik, G. et al. (Carreira Group). Angewandte Chemie Int. Ed. (2006). Key Insight: Foundational work establishing oxetanes as gem-dimethyl surrogates and their steric implications. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Bromophenyl Oxetane Solubility in Biological Assays

Welcome to the Advanced Application Support Center. This guide is engineered for drug development professionals and assay scientists struggling with the aqueous solubility of bromophenyl oxetanes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is engineered for drug development professionals and assay scientists struggling with the aqueous solubility of bromophenyl oxetanes. While oxetane motifs are celebrated in medicinal chemistry for enhancing drug-like properties, conjugating them with heavy, lipophilic halogens like a bromophenyl group creates unique thermodynamic and kinetic bottlenecks during in vitro testing.

This living document synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure your biological assays yield robust, artifact-free data.

Part 1: The Mechanistic FAQs (Understanding the Bottleneck)

Q1: Why does my bromophenyl oxetane precipitate in the assay buffer when it dissolves perfectly in DMSO? A: This is a classic manifestation of kinetic versus thermodynamic solubility. Oxetanes are frequently incorporated into drug scaffolds as bioisosteres for gem-dimethyl or carbonyl groups to increase polarity, reduce lipophilicity, and improve overall aqueous solubility[1],[2]. However, the addition of a bulky, highly lipophilic bromophenyl group counteracts these benefits, driving up the partition coefficient (LogP). While the compound readily dissolves in 100% dimethyl sulfoxide (DMSO), transferring it into an aqueous buffer forces the hydrophobic bromophenyl moieties to aggregate to minimize contact with water, leading to rapid kinetic precipitation[3].

Q2: Can I just increase the DMSO concentration in my cell culture media to force it into solution? A: No. While increasing DMSO will thermodynamically favor solubility, it introduces severe biological artifacts. For cell-based assays, DMSO concentrations exceeding 0.1% to 0.5% (v/v) can induce solvent-mediated cytotoxicity, alter membrane permeability, and cause artifactual immunomodulatory effects (such as suppressing IL-6 or artificially inducing reactive oxygen species)[4]. In biochemical assays, high DMSO concentrations can denature the target protein or artificially alter the hydration shell of the binding pocket[5].

Q3: How do cyclodextrins solve this specific structural problem without harming cells? A: Cyclodextrins (CDs), such as hydroxypropyl-β-cyclodextrin (HP-β-CD), possess a hydrophilic exterior and a lipophilic central cavity. The cavity size of β-CD is perfectly suited to encapsulate aromatic rings like the bromophenyl group[5],[6]. By forming an inclusion complex, the CD shields the hydrophobic bromophenyl moiety from the aqueous environment while the polar oxetane ring remains solvent-exposed. This dramatically improves apparent aqueous solubility without the membrane-lytic effects of detergents[7].

Part 2: Solubilization Decision Matrix

Use the following logical workflow to determine the optimal solubilization strategy based on your specific assay constraints.

Workflow Start Bromophenyl Oxetane Precipitates in Assay Identify Identify Assay Type Start->Identify Biochemical Biochemical Assay Identify->Biochemical Cellular Cell-Based Assay Identify->Cellular Surfactant Protocol A: Add 0.01-0.05% Tween-20 (Micellar Encapsulation) Biochemical->Surfactant Tolerates detergents Cyclodextrin Protocol B: HP-β-CD Complexation (Shields Lipophilic Ring) Cellular->Cyclodextrin Requires intact cells Validate Validate Solubility (DLS / Centrifugation) Surfactant->Validate Cyclodextrin->Validate Validate->Start Precipitation persists Success Proceed with Assay Validate->Success No aggregates detected

Decision tree for resolving bromophenyl oxetane precipitation in biological assays.

Part 3: Self-Validating Experimental Protocols

Do not rely on visual inspection alone to confirm solubility; micro-precipitates and colloidal aggregates often appear optically clear but will ruin assay kinetics. Use these self-validating methodologies.

Protocol A: Micellar Solubilization for Biochemical Assays

Causality: Non-ionic detergents like Tween-20 or Triton X-100 form micelles that encapsulate the lipophilic bromophenyl group, preventing it from aggregating or adhering to plastic well plates[8].

  • Buffer Preparation: Supplement your standard biochemical assay buffer with 0.01% to 0.05% (v/v) Tween-20.

  • Stock Preparation: Prepare a 10 mM master stock of the bromophenyl oxetane in 100% anhydrous DMSO. Note: Anhydrous conditions prevent premature water-induced nucleation inside the stock vial.

  • High-Shear Titration: While vortexing the detergent-supplemented buffer vigorously, add the DMSO stock dropwise. Causality: Rapid dissipation of the DMSO into the bulk aqueous phase prevents localized high concentrations of the lipophilic compound, minimizing crystal nucleation.

  • Self-Validation Step: Centrifuge the final mixture at 10,000 × g for 10 minutes. Carefully sample the supernatant and analyze it via LC-MS or UV-Vis. If the detected concentration matches your nominal target concentration, true solubility is achieved. If a pellet forms, increase the detergent concentration incrementally up to 0.1%.

Protocol B: HP-β-Cyclodextrin Complexation for Cell-Based Assays

Causality: Detergents will lyse cell membranes above their critical micelle concentration (CMC)[8]. HP-β-CD provides a non-toxic alternative by forming a 1:1 host-guest inclusion complex with the bromophenyl moiety[6].

  • Carrier Solution: Prepare a 10% to 20% (w/v) solution of HP-β-CD in unsupplemented cell culture media (no FBS).

  • Compound Addition: Dissolve the bromophenyl oxetane in a minimal volume of DMSO (e.g., 50 mM). Add this stock dropwise to the HP-β-CD solution.

  • Thermodynamic Activation: Sonicate the mixture in a water bath for 15–30 minutes at 37°C. Causality: Sonication provides the activation energy required for the bulky bromophenyl moiety to displace water molecules and enter the hydrophobic cavity of the cyclodextrin ring[6].

  • Self-Validation Step: Analyze the complex using Dynamic Light Scattering (DLS). A monodisperse population with a hydrodynamic radius <10 nm confirms successful inclusion. If peaks >100 nm appear, uncomplexed colloidal aggregates remain, and the CD:Drug molar ratio must be increased.

Part 4: Quantitative Benchmarks & Limitations

Use the following table to benchmark your chosen solubilization strategy against established biological tolerance limits.

Solubilization StrategyMechanism of ActionMax Tolerated ConcentrationBest Suited ForKey Limitation / Risk
DMSO Co-solvency Disrupts the hydrogen bonding network of water0.1% - 0.5% (v/v)Initial screening, tolerant biochemical assaysHigh risk of cytotoxicity and kinetic precipitation over time[3].
HP-β-Cyclodextrin Hydrophobic cavity encapsulates the bromophenyl group1% - 10% (w/v)Cell-based assays, live-cell imagingMay alter compound permeability or target binding kinetics[6].
Non-ionic Surfactants (e.g., Tween-20)Micellar encapsulation of lipophilic motifs0.01% - 0.05% (v/v)Biochemical and enzymatic assaysLyses cell membranes above the critical micelle concentration (CMC)[8].
BSA Addition Non-specific protein binding0.1% - 1.0% (w/v)Assays prone to non-specific plastic bindingCan drastically reduce the free (active) fraction of the drug.

References

1.[1] "Oxetanes - Enamine" - enamine.net - 1 2.[8] "How to enhance drug solubility for in vitro assays?" - researchgate.net - 8 3.[2] "Synthetic oxetanes in drug discovery: where are we in 2025?" - tandfonline.com - 2 4.[3] "improving (-)-Anomalin solubility for in vitro assays" - benchchem.com - 3 5.[5] "Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins" - nih.gov - 5 6.[4] "Considerations regarding use of solvents in in vitro cell based assays" - nih.gov - 4 7.[7] "Oleanolic Acid Complexation with Cyclodextrins Improves Its Cell Bio-Availability and Biological Activities for Cell Migration" - mdpi.com - 7 8.[6] "Exploring Cyclodextrin Complexes of Lipophilic Antioxidants: Benefits and Challenges in Nutraceutical Development" - nih.gov - 6

Sources

Troubleshooting

Technical Support Center: Workup and Purification of Oxetane-Containing Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxetane-containing molecules. The oxetane ring, a four-membered cyclic ether, is an increasingly popula...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxetane-containing molecules. The oxetane ring, a four-membered cyclic ether, is an increasingly popular structural motif in medicinal chemistry due to its ability to modulate physicochemical properties such as solubility and metabolic stability.[1][2] However, its inherent ring strain (approximately 107 kJ/mol) makes it susceptible to decomposition under certain conditions, particularly during reaction workup and purification.[3]

This guide provides in-depth, field-proven insights into handling these unique compounds. It is structured in a question-and-answer format to directly address common challenges and provide robust, validated protocols to ensure the integrity of your oxetane-containing products.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of an oxetane ring?

The stability of oxetanes lies between that of highly reactive epoxides and more stable tetrahydrofurans (THFs).[3][4] Their reactivity is highly dependent on the substitution pattern and the specific chemical environment.[3][4]

  • Acidic Conditions: Oxetanes are most vulnerable under acidic conditions.[3][4] Both Brønsted and Lewis acids can catalyze ring-opening, especially in the presence of nucleophiles.[4][5] Protonation of the ring oxygen activates the C-O bonds towards nucleophilic attack, releasing ring strain.[3]

  • Basic Conditions: The oxetane ring is significantly more stable in the presence of bases.[3] Ring-opening under basic conditions is generally very slow or does not occur, which is a major difference compared to epoxides.[3]

  • Substitution Pattern: A key determinant of stability is the substitution on the ring. 3,3-disubstituted oxetanes are notably more stable than other isomers.[1][3][6] This enhanced stability is attributed to steric hindrance, which blocks the approach of nucleophiles to the C-O antibonding orbitals.[1][4]

Q2: Is it a misconception that oxetanes are always unstable in acid?

Yes, the idea that oxetanes are universally unstable in acid is a common misconception.[1][3][4] While strong acids like HCl and H₂SO₄ should be avoided, milder acidic conditions can often be tolerated, especially with robust 3,3-disubstituted oxetanes and when contact time is minimized.[4][7] For instance, the synthesis of a tert-butyl ester from an oxetane-containing carboxylic acid has been successfully achieved using a catalytic amount of TsOH with isobutylene.[8] However, caution is always warranted, as even mild acids can cause decomposition if the molecule contains features that promote ring-opening, such as a nearby internal nucleophile (e.g., an alcohol or amine).[1][3][6]

Q3: What are the primary decomposition pathways I should be aware of?

The most common decomposition pathway is the acid-catalyzed ring-opening, which leads to the formation of 1,3-diols or their derivatives (e.g., ethers, esters) depending on the nucleophiles present in the workup.

G cluster_0 Acid-Catalyzed Ring Opening Oxetane Oxetane Ring ProtonatedOxetane Protonated Oxetane (Activated) Oxetane->ProtonatedOxetane + H⁺ (Acid) Carbocation Carbocation Intermediate (SN1-like) ProtonatedOxetane->Carbocation Ring Opening RingOpened 1,3-Diol Product Carbocation->RingOpened + H₂O/Nu⁻ - H⁺

Caption: Acid-catalyzed decomposition pathway of an oxetane ring.

Troubleshooting Guide: Workup Procedures

This section addresses specific issues that may arise during the workup of reaction mixtures containing oxetane rings.

Scenario 1: My reaction was run under acidic conditions (e.g., TFA deprotection). How do I safely quench and extract my product?

Problem: Direct extraction or concentration will maintain an acidic environment, leading to significant product degradation. A standard aqueous base wash (e.g., with 1M NaOH) can create localized areas of high pH, which may be detrimental to other functional groups.

Solution: Buffered Basic Quench

The goal is to neutralize the acid without exposing the product to harsh pH extremes. A controlled quench using a mild, buffered basic solution is ideal.

Recommended Quenching Reagents

Reagent Typical pH Advantages Considerations
Saturated aq. NaHCO₃ ~8.3 Inexpensive, common, effective for neutralizing strong acids. Vigorous CO₂ evolution. Add slowly at 0 °C.
Saturated aq. NH₄Cl ~4.5-6.0 Excellent for quenching organometallic reagents or metal hydrides. It is acidic and should not be used to neutralize an acidic reaction.
10% aq. K₂CO₃ ~11.6 Stronger base than bicarbonate, useful for neutralizing weaker acids. Can be too basic for some sensitive functional groups.

| Phosphate Buffer (pH 7-8) | 7.0 - 8.0 | Provides excellent pH control. | More expensive; requires preparation. |

Step-by-Step Protocol: Mild Acidic Workup

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath. This slows the rate of potential decomposition reactions.

  • Dilution: Dilute the cold reaction mixture with a suitable organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Slow Quench: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) portion-wise with vigorous stirring. Caution: This will generate CO₂ gas; ensure adequate venting. Monitor the pH of the aqueous layer with pH paper, aiming for a final pH of 7-8.

  • Separation: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer 2-3 times with the organic solvent.

  • Washing: Combine the organic layers and wash with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at low temperature (<40 °C).

Scenario 2: My oxetane is decomposing during silica gel chromatography.

Problem: Standard silica gel is inherently acidic (pH ~4-5) and can act as a solid-phase acid catalyst, causing on-column degradation of sensitive oxetanes.

Solution: Deactivate or Use Alternative Stationary Phases

Workflow for Selecting a Purification Strategy

G Start Product Purification Required CheckStability Is the oxetane acid-sensitive? Start->CheckStability AcidSensitive YES CheckStability->AcidSensitive NotSensitive NO CheckStability->NotSensitive DeactivateSilica Deactivate Silica Gel (e.g., with Et₃N in eluent) AcidSensitive->DeactivateSilica UseAlternative Use Alternative Phase (Alumina, C18, Florisil) AcidSensitive->UseAlternative UseNormalSilica Standard Silica Gel Chromatography NotSensitive->UseNormalSilica

Caption: Decision workflow for choosing a chromatography method.

Protocol 1: Deactivating Silica Gel

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen eluent system.

  • Basification: Add a small amount of a volatile base, typically triethylamine (Et₃N), to the slurry (e.g., 0.1-1% v/v of the total solvent).

  • Equilibration: Pack the column with the basified slurry and flush with at least two column volumes of the eluent containing the same concentration of base to ensure the entire column is neutralized.

  • Chromatography: Proceed with loading your sample and running the column as usual.

Protocol 2: Using Alternative Stationary Phases

  • Neutral Alumina: A good alternative for moderately polar compounds that are acid-sensitive.

  • Florisil®: A magnesium silicate gel that is less acidic than silica and can be effective.

  • Reverse-Phase Chromatography (C18): An excellent choice for many oxetane-containing compounds, as the mobile phases (typically acetonitrile/water or methanol/water) are neutral.

Scenario 3: I am performing a reduction with a strong hydride agent like LiAlH₄ and see ring-opening byproducts.

Problem: Powerful reducing agents, particularly LiAlH₄ at elevated temperatures, can lead to cleavage of the oxetane ring.[4][8]

Solution: Use Milder Reagents and Control Temperature

Step-by-Step Protocol: Oxetane-Tolerant Ester Reduction [4] This protocol describes the reduction of an ester to a primary alcohol while preserving the oxetane ring.

  • Dissolution: Dissolve the oxetane-containing ester (1.0 eq) in a suitable alcohol solvent, such as ethanol or methanol.

  • Cooling: Cool the solution to 0 °C in an ice-water bath. Maintaining low temperature is critical.[4]

  • Reagent Addition: Add sodium borohydride (NaBH₄) (2.0-4.0 eq) portion-wise, ensuring the internal temperature does not rise above 5 °C. NaBH₄ is a much milder and safer alternative for this transformation.[4]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Quenching: Once complete, slowly quench the reaction at 0 °C by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[4]

  • Extraction & Purification: Allow the mixture to warm to room temperature, remove the organic solvent under reduced pressure, and extract the aqueous residue with ethyl acetate.[4] Dry the combined organic layers, concentrate, and purify by chromatography.[4]

References

  • Burgett, A. W. G., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • López-Suárez, L., et al. (2024). Regioselective Ring-Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3. Advanced Synthesis & Catalysis. [Link]

  • Wikipedia. (n.d.). Oxetane. Wikipedia. [Link]

  • Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois Urbana-Champaign. [Link]

  • The Dong Group. (n.d.). Oxetane Presentation. University of California, Irvine. [Link]

  • Rojas, J. J., et al. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. Organic Letters. [Link]

  • Goliszewska, K., et al. (2022). Radical Ring-Opening of Oxetanes Enabled by Co-Catalysis. Semantic Scholar. [Link]

  • Mykhailiuk, P. K. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Stepan, A. F., et al. (2021). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Stará, I. G., & Starý, I. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]

  • Silvi, M., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society. [Link]

  • Silvi, M., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. ACS Publications. [Link]

  • Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. ACS Publications. [Link]

  • Science of Synthesis. (n.d.). Oxetanes and Oxetan-3-ones. Thieme. [Link]

  • Beilstein Journals. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. [Link]

Sources

Optimization

Minimizing side reactions during the functionalization of the bromophenyl group

The following guide is structured as a specialized Technical Support Center for researchers working with bromophenyl functionalization. It prioritizes troubleshooting, mechanistic understanding, and self-validating proto...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center for researchers working with bromophenyl functionalization. It prioritizes troubleshooting, mechanistic understanding, and self-validating protocols.

Status: Online | Tier: Senior Application Support Topic: Minimizing Side Reactions (Lithium-Halogen Exchange, Pd-Catalysis, Grignard)

Welcome to the technical support hub. You are likely here because your HPLC shows a mess of des-bromo (reduced) product, homocoupled dimers, or unreacted starting material. Below are the specific modules to troubleshoot and correct these issues.

❄️ Module 1: Lithium-Halogen Exchange

The Issue: You are using


-BuLi or 

-BuLi to generate a phenyllithium species, but yields are low due to alkylation (Wurtz coupling) or protonation.
📉 Troubleshooting Logic (Decision Tree)

Before altering your protocol, trace your failure mode using this logic flow.

Li_Exchange_Troubleshooting Start Diagnostic: Identify Impurity Impurity_Type What is the major impurity? Start->Impurity_Type Wurtz Ar-Bu (Alkylated Product) (Wurtz Coupling) Impurity_Type->Wurtz Butyl group attached Proton Ar-H (Reduced Product) (Protonation) Impurity_Type->Proton Bromine replaced by H Smudge Complex Mixture (Solvent Attack) Impurity_Type->Smudge Polymer/Ring opening Sol_Wurtz1 Switch Reagent: Use t-BuLi (2.0 equivs) instead of n-BuLi Wurtz->Sol_Wurtz1 Sol_Wurtz2 Temp Control: Ensure T < -70°C during addition Wurtz->Sol_Wurtz2 Sol_Proton1 Moisture Check: Titrate organolithium before use Proton->Sol_Proton1 Sol_Proton2 Glassware: Flame dry under vac Use fresh septum Proton->Sol_Proton2 Sol_Solvent THF Instability: THF deprotonates > 0°C. Switch to Et2O or keep cryogenic. Smudge->Sol_Solvent

Caption: Diagnostic flow for identifying the root cause of failure in Li-Halogen exchange reactions.

❓ Frequently Asked Questions (Li-Exchange)

Q: Why do I see butyl-benzene impurities when using


-BuLi, and how do I stop it? 
A:  This is Wurtz Coupling . When 

-BuLi performs the exchange, it generates

-BuBr. The newly formed Phenyllithium is a nucleophile and attacks

-BuBr, attaching the butyl group.
  • The Fix: Switch to

    
    -BuLi (2 equivalents) .
    
    • Mechanism:[1][2][3][4][5][6][7][8] The first equivalent performs the exchange, generating

      
      -BuBr. The second equivalent immediately acts as a base and eliminates HBr from the 
      
      
      
      -BuBr (forming isobutene and LiBr). This destroys the electrophile (
      
      
      -BuBr) before the Phenyllithium can attack it [1].

Q: My reaction works on small scale (50 mg) but fails on large scale (5 g). Why? A: This is a Heat Transfer Failure . The Li-halogen exchange is exothermic. On a large scale, adding the reagent too fast creates localized "hot spots" (above -60°C) where the organolithium attacks the THF solvent or the alkyl bromide.

  • Protocol Adjustment: Use an internal thermometer (not just bath temp). Add the lithium reagent down the side of the flask (pre-cooling it) at a rate where the internal temp never rises above -70°C.

Q: Can I use THF? A: Yes, but with caution. THF coordinates Li, making the species more reactive (good for exchange, bad for stability). Above -40°C, organolithiums decompose THF via


-deprotonation and fragmentation (retro-[3+2]). If you need higher temps, switch to Diethyl Ether [2].

♻️ Module 2: Palladium-Catalyzed Coupling (Suzuki/Buchwald)

The Issue: You are seeing homocoupling (Ar-Ar) or protodehalogenation (Ar-H) instead of your cross-coupled product.

📊 Data: Ligand & Solvent Effects on Side Reactions

Comparison of conditions to minimize protodehalogenation (reduction).

VariableConditionRisk LevelMechanism of Failure
Solvent Isopropanol/Ethanol🔴 High

-hydride elimination from the alcohol reduces Pd-Ar to Ar-H.
Solvent Toluene/Dioxane🟢 LowAprotic solvents prevent hydride sourcing.
Ligand PPh3 (Triphenylphosphine)🟠 MediumSlow reductive elimination allows time for side reactions.
Ligand Buchwald (e.g., XPhos, SPhos)🟢 LowBulky, electron-rich ligands accelerate reductive elimination, outcompeting side paths [3].
Atmosphere Balloon Nitrogen🟠 MediumSlow leaks allow

, promoting homocoupling.
Atmosphere Sparging + Schlenk Line🟢 LowActive removal of dissolved

.
🛠️ Experimental Protocol: The "Zero-Oxygen" Setup

Required to prevent Homocoupling (Ar-Ar).

Context: Homocoupling often occurs because Oxygen re-oxidizes Pd(0) to Pd(II), which then grabs two aryl groups and couples them.

  • Solvent Prep: Do not just sonicate. Sparge (bubble) Argon or Nitrogen directly into the solvent for 20 minutes using a long needle.

  • Catalyst Addition: If using a Pd(0) source like

    
    , add it last or in a glovebox. If using stable Pd(II) precatalysts (e.g., 
    
    
    
    ), add them to the solid mixture before evacuating.
  • The "Dummy" Cycle: Evacuate the flask and backfill with Argon 3 times before adding any liquid.

  • Scavenger Tip: If homocoupling persists, add 5 mol% of hydroquinone or use a slight excess of the boronic acid (1.2–1.5 equiv) to statistically favor the cross-coupling [4].

📉 Pathway Analysis: Where Dehalogenation Happens

Pd_Cycle_Failure Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br TransMet Transmetallation (Ar-Pd-R) OxAdd->TransMet R-B(OH)2 Base Dehalo FAILURE: Protodehalogenation (Ar-H) OxAdd->Dehalo H-Source (Alcohol/Base) Homo FAILURE: Homocoupling (Ar-Ar) OxAdd->Homo O2 Leak (Re-oxidation) TransMet->Pd0 Reductive Elimination Prod Product (Ar-R) TransMet->Prod

Caption: The catalytic cycle showing off-ramps where side reactions (Red) compete with the productive cycle (Blue/Green).

🔥 Module 3: Grignard Formation

The Issue: The reaction won't start (passivation) or forms biphenyl (Wurtz coupling).

❓ Troubleshooting Guide

Problem: The "Sleeping" Reaction (Induction Period) You added the bromide to the Magnesium, but nothing is happening.

  • Cause: The Mg surface is coated in oxide.[9]

  • The Fix (Chemical): Add a single crystal of Iodine (

    
    ) .[10] It reacts with Mg to form 
    
    
    
    , exposing fresh metal surface (etching).
  • The Fix (Mechanical): "Dry Stirring." Stir the Mg turnings vigorously under Nitrogen before adding solvent. The friction creates fresh micro-fractures on the metal surface [5].

  • The Fix (Entrainment): Add 2-3 drops of 1,2-dibromoethane . This reacts instantly with Mg (bubbling ethylene gas), cleaning the surface and generating local heat to kickstart the main reaction.

Problem: High levels of Biphenyl (Ph-Ph)

  • Cause: Radical coupling on the Mg surface. This is concentration dependent.

  • Solution: Dilution is the solution.

    • Initiate the reaction with only 5-10% of your bromide.

    • Once refluxing, dilute the remaining bromide significantly (e.g., 1:5 ratio with ether).

    • Add the remaining solution slowly (dropwise) so the concentration of R-Br is always low relative to the Mg surface area.

📚 References

  • Bailey, W. F., & Patricia, J. J. (1988).[2][7] The mechanism of the lithium–halogen interchange reaction: a review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46.[7] Link[7]

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Chapter on Solvent Effects and Stability).

  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiarylphosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473. Link

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • BenchChem Technical Support. (2025). Troubleshooting Grignard Reaction Initiation. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative 1H NMR Analysis: 3-(4-Bromophenyl)oxetane-3-carboxylic Acid

This guide provides an in-depth technical comparison of the 1H NMR profile of 3-(4-Bromophenyl)oxetane-3-carboxylic acid , a critical intermediate in medicinal chemistry. It contrasts the molecule with its synthetic prec...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the 1H NMR profile of 3-(4-Bromophenyl)oxetane-3-carboxylic acid , a critical intermediate in medicinal chemistry. It contrasts the molecule with its synthetic precursors and common degradation products, offering a robust framework for structural validation.

Executive Summary

3-(4-Bromophenyl)oxetane-3-carboxylic acid is a high-value building block used to introduce the oxetane bioisostere—a metabolic stability enhancer replacing gem-dimethyl or carbonyl groups.

  • Primary Challenge: The oxetane ring is strained and susceptible to acid-catalyzed ring opening. Distinguishing the intact ring from hydrolyzed byproducts is the primary analytical objective.

  • The Solution: This guide establishes the 4.6 – 5.4 ppm region as the diagnostic "Oxetane Window." Signals in this region confirm ring integrity, while upfield shifts to 3.5 – 4.0 ppm indicate degradation.

Technical Profile: The Product (Target Molecule)
2.1. Structural Logic & Assignment

The molecule possesses C2 symmetry in the aromatic ring but lacks a plane of symmetry through the oxetane ring due to the stereochemical differentiation between the 3-aryl and 3-carboxylic acid faces.

Solvent Recommendation: DMSO-d₆ (Preferred for solubility and observation of the carboxylic acid proton).

MoietyChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
-COOH 12.5 – 13.5 Broad Singlet1H-Acidic proton; highly dependent on concentration/water content.
Ar-H (ortho to Br) 7.55 – 7.65 Doublet (approx)2H~8.5Part of AA'BB' system. Deshielded by Bromine.
Ar-H (meta to Br) 7.35 – 7.45 Doublet (approx)2H~8.5Part of AA'BB' system.
Oxetane

5.10 – 5.25 Doublet2H~6.0Diastereotopic proton

(cis to COOH or Ar).
Oxetane

4.70 – 4.85 Doublet2H~6.0Diastereotopic proton

(trans to

).

Critical Note: The oxetane protons often appear as a distinct AB system (two doublets) because the two faces of the ring are inequivalent (Phenyl vs. COOH). In lower-resolution instruments (300 MHz) or specific solvents, these may collapse into a pseudo-singlet or broad multiplet, but the chemical shift range (4.7–5.3 ppm) remains the definitive identifier.

Comparative Analysis: Alternatives & Impurities

This section compares the target molecule against its synthetic precursor (Ethyl Ester) and its primary degradation product (Ring-Opened Diol) to provide a self-validating identification protocol.

Scenario A: Differentiation from Precursor (Ethyl Ester)
  • Alternative: Ethyl 3-(4-bromophenyl)oxetane-3-carboxylate.[1]

  • Context: Incomplete hydrolysis during synthesis.

  • Differentiation:

    • Target: Shows broad -COOH singlet at >12 ppm.

    • Precursor: Shows characteristic Ethyl group signals: Quartet at ~4.1 ppm and Triplet at ~1.2 ppm.

    • Oxetane Shift: The oxetane protons in the ester are magnetically similar to the acid but typically shift slightly upfield (0.1–0.2 ppm) compared to the free acid.

Scenario B: Differentiation from Degradant (Ring-Opened)
  • Alternative: 2-(4-Bromophenyl)-3-hydroxy-2-(hydroxymethyl)propanoic acid (or related esters).

  • Context: Oxetanes are acid-sensitive. Exposure to strong acid (e.g., HCl during workup) opens the ring to a diol.

  • Differentiation (The "Shift Test"):

    • Target (Intact): Protons are deshielded by the strained ring current and oxygen proximity (

      
       4.7 – 5.3 ppm).
      
    • Degradant (Opened): The methylene protons become acyclic hydroxymethyl groups (

      
      ). They shift significantly upfield to the 3.5 – 4.0 ppm  range.
      
    • Result: Any strong signals in the 3.5–4.0 ppm region (excluding water/solvent) suggest ring opening.

Visualization: Spectral Decision Tree

The following diagram outlines the logical flow for validating the compound's structure and purity based on 1H NMR signals.

NMR_Decision_Tree Start Analyze 1H NMR Spectrum (DMSO-d6) Check_COOH Check 12.0 - 14.0 ppm Is a broad singlet present? Start->Check_COOH Check_Ethyl Check 4.1 ppm (q) & 1.2 ppm (t) Are ethyl signals present? Check_COOH->Check_Ethyl No (or weak) Check_Oxetane Check 4.6 - 5.4 ppm Are there 2 doublets (or broad s) integration 4H? Check_COOH->Check_Oxetane Yes Check_Ethyl->Check_Oxetane No Precursor IMPURITY: Ethyl Ester Precursor Present Check_Ethyl->Precursor Yes Check_Upfield Check 3.5 - 4.0 ppm Are there multiplets integration ~4H? Check_Oxetane->Check_Upfield No Target CONFIRMED: 3-(4-Bromophenyl)oxetane-3-COOH Check_Oxetane->Target Yes (4.6-5.4 ppm) Degradant FAILURE: Ring-Opened Diol (Acid Hydrolysis) Check_Upfield->Degradant Yes (3.5-4.0 ppm) Unknown UNKNOWN: Check Structure/Solvent Check_Upfield->Unknown No

Figure 1: Logical decision tree for interpreting the 1H NMR spectrum of 3-aryl-oxetane-3-carboxylic acids, distinguishing them from esters and hydrolysis byproducts.

Experimental Protocol: Sample Preparation

To ensure reproducibility and minimize "false negatives" regarding ring integrity:

  • Solvent Selection: Use DMSO-d₆ (99.9% D).

    • Reasoning: CDCl₃ often leads to line broadening of the carboxylic acid and potential precipitation. DMSO ensures the acid proton is visible and separated from the aromatic region.

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

    • Note: Higher concentrations can cause stacking effects, shifting the aromatic peaks.

  • Acquisition:

    • Relaxation Delay (d1): Set to

      
       seconds. The quaternary carbons and strained ring protons may have longer 
      
      
      
      relaxation times; a short delay can affect integration accuracy.
    • Scans: 16–32 scans are sufficient for this mass.

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz) to resolve the coupling of the oxetane doublets (

      
       Hz).
      
References
  • Merck Process Research: "Synthetic oxetanes in drug discovery: where are we in 2025?" Taylor & Francis.

  • Bull, J. A., et al. "Synthesis of 3-aryloxetan-3-carboxylic acids." ChemRxiv, 2021.

  • Wuitschik, G., et al. "Oxetanes as promising bioisosteres." Journal of Medicinal Chemistry, 2010. (Foundational comparison of oxetane vs. gem-dimethyl NMR shifts).
  • PharmaBlock Sciences. "3-(4-Bromophenyl)oxetane-3-carboxylic acid Product Data." ChemicalBook.

Sources

Comparative

13C NMR Shifts of Quaternary Carbons in 3,3-Disubstituted Oxetanes: A Comparative Technical Guide

Executive Summary: The Oxetane Imperative In modern drug discovery, the 3,3-disubstituted oxetane has emerged as a critical "magic methyl" surrogate. Pioneered by the Carreira group and adopted widely in industrial medic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Oxetane Imperative

In modern drug discovery, the 3,3-disubstituted oxetane has emerged as a critical "magic methyl" surrogate. Pioneered by the Carreira group and adopted widely in industrial medicinal chemistry, this motif serves as a polar, metabolically stable bioisostere for the lipophilic gem-dimethyl group.

However, characterizing these structures—specifically the quaternary carbon at position 3 (C3) —presents a unique spectroscopic challenge. This carbon is often silent in standard rapid-acquisition 13C NMR experiments due to long relaxation times (


) and a lack of Nuclear Overhauser Effect (NOE) enhancement.[1]

This guide provides a definitive technical analysis of the 13C NMR chemical shifts of these quaternary centers, comparing them against their carbocyclic and acyclic alternatives, and outlines the precise experimental protocols required to detect them reliably.

Structural & Electronic Context[2]

To interpret the NMR data, one must understand the electronic environment. The oxetane ring is a strained, four-membered ether.

  • C2 and C4 (Methylene): Directly attached to oxygen.[2] Highly deshielded (

    
     ~ 75–85 ppm).
    
  • C3 (Quaternary): Not directly attached to oxygen but influenced by ring strain and the inductive effect of the

    
    -oxygen atoms.
    
Visualizing the Bioisosteric Relationship

The following diagram illustrates the structural progression from a standard gem-dimethyl group to the oxetane surrogate, highlighting the impact on physicochemical properties.

Bioisostere_Logic GemDimethyl Gem-Dimethyl Group (Lipophilic, Metabolic Liability) Cyclobutane Cyclobutane Analog (Carbocyclic, High LogP) GemDimethyl->Cyclobutane Ring Constraint Oxetane 3,3-Disubstituted Oxetane (Polar, Low LogP, Stable) GemDimethyl->Oxetane Direct Surrogate (Carreira Isostere) Cyclobutane->Oxetane O-Insertion (Bioisosterism)

Caption: Structural evolution from gem-dimethyl to oxetane, improving metabolic stability and solubility.

Comparative Chemical Shift Analysis

The diagnostic value of the C3 quaternary carbon lies in its chemical shift relative to the gem-dimethyl quaternary carbon.

Table 1: Chemical Shift Comparison (Alkyl Substituents)

Solvent: CDCl₃, Referenced to 77.16 ppm

Structural MotifQuaternary Carbon (

, ppm)
Adjacent CH₂/CH (

, ppm)
Key Electronic Influence
3,3-Dimethyloxetane 39.0 – 41.0 80.0 – 82.0

-Oxygen induction + Ring Strain
gem-Dimethyl (Neopentyl)32.0 – 34.040.0 – 50.0Standard

shielding
1,1-Disubstituted Cyclobutane30.0 – 35.030.0 – 35.0Ring Strain only
3,3-Difluorooxetane110.0 – 120.0 (

)
75.0 – 78.0Strong

-Fluorine deshielding

Technical Insight: The oxetane C3 is consistently downfield (deshielded) by 5–8 ppm compared to the analogous gem-dimethyl quaternary carbon. This is a crucial diagnostic marker. If you observe a quaternary signal at ~32 ppm, it is likely the acyclic precursor or a ring-opened byproduct; the intact oxetane C3 should appear closer to 40 ppm.

Table 2: Substituent Effects on Oxetane C3

The nature of the substituents at the 3-position significantly impacts the C3 shift.

Substituent Type (at C3)C3 Chemical Shift (

, ppm)
Example Compound
Dialkyl (Methyl, Ethyl)38 – 42 3,3-Dimethyloxetane
Spiro-Cyclic (Carbocycle)35 – 40 2-Oxaspiro[3.5]nonane
Mono-Aryl (3-Aryl-3-alkyl)45 – 48 3-Methyl-3-phenyloxetane
Di-Aryl 50 – 55 3,3-Diphenyloxetane

Causality: Aryl rings exert a deshielding anisotropic effect and inductive withdrawal, pushing the quaternary C3 signal downfield into the 50 ppm range.

Experimental Protocols: Detecting the "Invisible" Carbon

Quaternary carbons in strained rings suffer from two detection issues:

  • Long

    
     Relaxation:  They lack protons to facilitate dipolar relaxation.
    
  • No NOE: In standard proton-decoupled experiments (e.g., zgpg30), they do not receive the signal enhancement that protonated carbons do.

Protocol A: The "Quantitative" Standard (Inverse Gated)

Use this when you need accurate integration to prove the ratio of substituents.

  • Pulse Sequence: Inverse Gated Decoupling (e.g., zgig on Bruker).

    • Mechanism:[3][4] Decoupler is OFF during delay (no NOE buildup) and ON during acquisition (decoupling).

  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    .
    • Setting: For oxetane C3,

      
       can be 10–20 seconds. Set 
      
      
      
      seconds.
  • Scan Count (

    
    ):  Low sensitivity requires higher scans (
    
    
    
    ).
Protocol B: The "Rapid Assignment" Workflow (HMBC)

For routine structure confirmation, do not rely on 1D 13C NMR alone. Use 2D Heteronuclear Multiple Bond Correlation (HMBC).

  • Target: Look for correlations from the substituent protons (e.g., methyls or aryl protons) and the oxetane ring protons (C2/C4-H) to the "silent" C3.

  • Coupling Constant: Optimize for long-range coupling (

    
     Hz).
    
Workflow Visualization

The following decision tree outlines the logical steps to assign the C3 signal.

NMR_Workflow Start Start: Purified 3,3-Disubstituted Oxetane Std13C Run Standard 1H-Decoupled 13C (d1 = 2s, ns = 128) Start->Std13C CheckPeaks Are all carbons visible? Std13C->CheckPeaks MissingC3 Missing Quaternary C3 (Common Issue) CheckPeaks->MissingC3 No FoundC3 Signal Found (Verify Shift Range) CheckPeaks->FoundC3 Yes Action1 Run HMBC (Focus on C2/C4-H -> C3 correlations) MissingC3->Action1 Fastest Path Action2 Run 13C with d1 = 10s OR Chromium(III) acetylacetonate MissingC3->Action2 Quantitative Path Verify Confirm C3 Shift: Alkyl: ~40 ppm Aryl: ~50 ppm FoundC3->Verify Action1->Verify Action2->Verify

Caption: Decision matrix for assigning the elusive quaternary C3 carbon in oxetanes.

Comparative Performance Review

Oxetane vs. Gem-Dimethyl[3][6][7][8][9]
  • Solubility: Oxetane analogs typically show a 10–50 fold increase in aqueous solubility compared to gem-dimethyl analogs due to the exposed oxygen lone pairs acting as hydrogen bond acceptors.

  • Metabolic Stability: The oxetane ring blocks the metabolic "soft spot" of the methyl groups (CYP450 oxidation).[5] While gem-dimethyl blocks

    
    -oxidation, the methyls themselves can be oxidized. The oxetane C-H bonds are deactivated.
    
  • Lipophilicity (LogD): Substitution of gem-dimethyl with oxetane lowers LogD by approximately 1.0 – 1.5 units .

Spectroscopic "Gotchas"
  • Confusion with Solvent: In CDCl₃, the solvent triplet appears at 77.16 ppm. The C2/C4 oxetane signals often appear at 78–82 ppm , dangerously close to the solvent lines. Recommendation: Use Acetone-

    
     or DMSO-
    
    
    
    if the C2/C4 signals are obscured.

References

  • Wuitschik, G., et al. (2006). "Oxetanes as Promising Physicochemical Bioisosteres for gem-Dimethyl Groups in Drug Discovery.

  • Wuitschik, G., Carreira, E. M., et al. (2010).[3] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry.

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Organic Letters.

  • BenchChem. (2025).[2][5] "An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,2-Dimethyloxetane."

    • (Cited for general protocols on oxetane NMR acquisition).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[6] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry.

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Bromophenyl Oxetanes

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the oxetane ring has emerged as a valuable structural motif. Its unique conformational properties and abilit...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the oxetane ring has emerged as a valuable structural motif. Its unique conformational properties and ability to act as a hydrogen bond acceptor make it an attractive component in the design of novel therapeutics. When coupled with a bromophenyl group, a common scaffold in pharmacologically active compounds, the resulting bromophenyl oxetanes present a unique analytical challenge. Understanding their behavior under mass spectrometric analysis is crucial for their identification, characterization, and metabolic studies. This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of bromophenyl oxetanes, offering insights into how the isomeric substitution of the bromine atom and the position of the phenyl ring on the oxetane moiety influence their fragmentation pathways.

The Underpinnings of Fragmentation: Ionization and Key Pathways

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often structurally informative fragmentation. The initial step is the removal of an electron to form a molecular ion (M+•). The subsequent fragmentation of this radical cation is governed by the stability of the resulting fragment ions and neutral losses.

For bromophenyl oxetanes, several key fragmentation pathways are anticipated, drawing from the established principles of cyclic ether and halogenated aromatic compound mass spectrometry:

  • Alpha-Cleavage: This involves the cleavage of a bond adjacent to the oxygen atom, a common pathway for ethers. This can lead to the formation of a stabilized oxonium ion.

  • Ring Opening and Cleavage: The strained four-membered oxetane ring can undergo ring-opening to a more stable acyclic radical cation, which then fragments further.

  • Retro [2+2] Cycloaddition: This is a characteristic fragmentation for four-membered rings. For oxetanes, this pathway can lead to the elimination of a neutral formaldehyde (CH₂O) or a substituted aldehyde/ketone, and the formation of a bromostyrene or related radical cation.

  • Benzylic Cleavage: If the oxetane ring is attached to the phenyl ring via a benzylic carbon, cleavage at this position is favorable due to the formation of a stable benzyl-type cation.

  • Halogen-Specific Fragmentations: The presence of a bromine atom introduces a characteristic isotopic pattern (due to the presence of ⁷⁹Br and ⁸¹Br isotopes in nearly equal abundance) for all bromine-containing fragments, aiding in their identification. Fragmentation can also involve the loss of the bromine atom (•Br) or hydrogen bromide (HBr).

A Comparative Analysis of Bromophenyl Oxetane Isomers

3-(Bromophenyl)oxetanes

For 3-substituted oxetanes, a key fragmentation pathway involves the cleavage of the oxetane ring.

Experimental Evidence: 3-(4-bromophenyl)-3-methyloxetane

A study on the chemical space exploration of oxetanes provides crucial experimental data for 3-(4-bromophenyl)-3-methyloxetane under 70 eV electron ionization.[1] The reported mass spectrum shows a prominent fragment ion corresponding to [M-CH₂O]+• .[1] This observation strongly supports a retro [2+2] cycloaddition-type fragmentation, where the oxetane ring cleaves to eliminate a molecule of formaldehyde.

Experimental Protocol: Electron Ionization Mass Spectrometry

A typical experimental setup for acquiring EI mass spectra of bromophenyl oxetanes, based on the referenced literature, is as follows:

  • Mass Spectrometer: A triple quadrupole mass spectrometer, such as a Finnigan MAT TSQ 70, is suitable for these analyses.[1]

  • Ionization Mode: Electron Ionization (EI).[1]

  • Electron Energy: 70 eV is the standard energy for EI to generate reproducible fragmentation patterns.[1]

  • Ion Source Temperature: A temperature of around 200 °C is typically used.[1]

  • Sample Introduction: Samples can be introduced via a direct insertion probe or a gas chromatograph (GC) for separation of mixtures.

Based on this evidence and general fragmentation principles, we can propose and compare the fragmentation patterns for the isomeric 3-(bromophenyl)oxetanes.

Table 1: Predicted Major Fragmentation Pathways and Key Fragment Ions for 3-(Bromophenyl)oxetane Isomers

IsomerProposed Key Fragmentation PathwaysPredicted Key Fragment Ions (m/z)Influence of Bromine Position
3-(ortho-bromophenyl)oxetane - Retro [2+2] cycloaddition (loss of CH₂O)- Loss of •Br- Loss of HBr- Potential "ortho-effect" leading to unique fragmentsM+• (212/214), [M-CH₂O]+• (182/184), [M-Br]+ (133), [M-HBr]+• (132), [C₇H₅O]+ (105), [C₆H₅]+ (77)The proximity of the bromine atom to the oxetane ring might facilitate interactions during fragmentation, potentially leading to the formation of cyclic ions after the initial ring opening.
3-(meta-bromophenyl)oxetane - Retro [2+2] cycloaddition (loss of CH₂O)- Loss of •Br- Loss of HBrM+• (212/214), [M-CH₂O]+• (182/184), [M-Br]+ (133), [M-HBr]+• (132), [C₇H₅O]+ (105), [C₆H₅]+ (77)Fragmentation is expected to be similar to the para-isomer, with the relative intensities of fragments potentially differing slightly.
3-(para-bromophenyl)oxetane - Retro [2+2] cycloaddition (loss of CH₂O)- Loss of •Br- Loss of HBrM+• (212/214), [M-CH₂O]+• (182/184), [M-Br]+ (133), [M-HBr]+• (132), [C₇H₅O]+ (105), [C₆H₅]+ (77)The fragmentation is expected to be dominated by the retro [2+2] cycloaddition, leading to a prominent bromostyrene radical cation.

Diagram 1: Proposed Fragmentation of 3-(para-bromophenyl)oxetane

M [3-(p-bromophenyl)oxetane]+• m/z 212/214 F1 [p-bromostyrene]+• m/z 182/184 M->F1 - CH₂O F4 [C₉H₈Br]+ m/z 133 M->F4 - H• - CO F2 [C₇H₅O]+ m/z 105 F1->F2 - Br• F3 [C₆H₅]+ m/z 77 F2->F3 - CO M [2-(p-bromophenyl)oxetane]+• m/z 212/214 F1 [p-bromobenzaldehyde]+• m/z 184/186 M->F1 - C₂H₄ F4 [C₇H₆Br]+ m/z 170/172 M->F4 - C₂H₂O F2 [C₇H₅BrO]+ m/z 183/185 F1->F2 - H• F3 [C₆H₄Br]+ m/z 155/157 F2->F3 - CO

Caption: Proposed EI fragmentation of 2-(p-bromophenyl)oxetane.

Conclusion and Future Perspectives

The mass spectrometric fragmentation of bromophenyl oxetanes is a rich and complex process governed by the interplay of the strained oxetane ring and the substituted aromatic system. Based on the available experimental data for a 3-substituted derivative and established fragmentation mechanisms, we can confidently predict that retro [2+2] cycloaddition will be a major fragmentation pathway for all isomers, with the nature of the neutral loss being dependent on the substitution pattern of the oxetane ring.

The position of the bromine atom on the phenyl ring is expected to have a more subtle effect on the fragmentation pathways, potentially influencing the relative abundances of fragment ions and, in the case of ortho-isomers, possibly enabling unique "ortho-effects."

To further refine these predictions and build a comprehensive understanding, the acquisition and publication of experimental EI-MS data for a wider range of bromophenyl oxetane isomers is essential. Such data would not only serve as a valuable reference for analytical chemists but also provide deeper insights into the gas-phase ion chemistry of these important heterocyclic compounds. This guide serves as a foundational framework for interpreting the mass spectra of this emerging class of molecules, aiding researchers in their structural elucidation and analytical endeavors.

References

  • Popa, K., et al. (2020). Chemical Space Exploration of Oxetanes. International Journal of Molecular Sciences, 21(21), 8199. [Link]

Sources

Comparative

A Comparative Guide to the Bioisosteric Replacement of gem-Dimethyl with Oxetane in Lead Compounds

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Among the various tactics in a medicinal chemist's...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Among the various tactics in a medicinal chemist's arsenal, bioisosteric replacement stands out as a powerful method for fine-tuning molecular properties. This guide provides an in-depth comparison of the increasingly popular replacement of the traditional gem-dimethyl group with an oxetane ring, a strategy that has demonstrated profound benefits in optimizing drug candidates.

Introduction: The Rationale for Bioisosteric Replacement

The gem-dimethyl group is a classic motif in medicinal chemistry, often introduced to provide steric bulk. This bulk can serve two primary purposes: to fill a hydrophobic pocket in a target protein, thereby increasing binding affinity, or to act as a metabolic shield, protecting adjacent, more labile functional groups from enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes.[1] However, the addition of a gem-dimethyl group invariably increases the lipophilicity of a compound, which can lead to a cascade of undesirable effects, including poor aqueous solubility, increased off-target activity, and higher metabolic turnover.[1][2]

The oxetane ring, a four-membered cyclic ether, has emerged as a compelling polar surrogate for the gem-dimethyl group.[1] It occupies a similar molecular volume and spatial arrangement but introduces a polar oxygen atom.[3] This seemingly simple switch can trigger profound, positive changes in aqueous solubility, lipophilicity, metabolic stability, and even conformational preference, making it a highly attractive strategy in lead optimization.[2][4]

Structural and Physicochemical Property Comparison

The fundamental difference between the two moieties lies in the replacement of a carbon atom in the cyclobutane-like structure of a tert-butyl group with an oxygen atom. This substitution has significant consequences for the molecule's interaction with its biological environment.

Caption: Bioisosteric replacement of a gem-dimethyl group with an oxetane.

The introduction of the ether oxygen in the oxetane ring imparts polarity, which directly translates to improved physicochemical properties. The table below summarizes the typical effects observed when replacing a gem-dimethyl group with an oxetane.

Propertygem-Dimethyl GroupOxetane ReplacementRationale and Impact
Aqueous Solubility Generally LowSignificantly IncreasedThe polar oxygen atom of the oxetane acts as a hydrogen bond acceptor, improving interactions with water. Increases of 4- to over 4000-fold have been reported.[2][4][5]
Lipophilicity (LogP/LogD) HighReducedThe replacement of a non-polar carbon with a polar oxygen atom decreases the overall lipophilicity of the molecule, which can reduce off-target effects.[2][5]
Metabolic Stability Susceptible to oxidationGenerally IncreasedThe C-H bonds of the methyl groups are prone to CYP-mediated oxidation.[1] The oxetane ring is more resistant to this metabolic pathway, often leading to a longer half-life.[1][2]
Basicity (pKa) of Adjacent Amines No significant effectReducedThe electron-withdrawing nature of the oxetane's oxygen atom can decrease the basicity of a neighboring amine by up to 2.7 pKa units.[5] This is crucial for mitigating hERG liability and improving cell permeability.[5][6]
Molecular Volume SimilarSimilarThe two groups occupy a comparable three-dimensional space, often allowing the molecule to retain its binding affinity for the target protein.[3]

Impact on Pharmacokinetics and Biological Activity: Case Studies

The theoretical advantages of the gem-dimethyl to oxetane switch are well-supported by numerous examples in the literature. This bioisosteric replacement has been successfully applied in various drug discovery programs to overcome critical hurdles in lead optimization.

Case Study 1: Enhancing Potency and Selectivity in BChE Inhibitors

In the development of butyrylcholinesterase (BChE) inhibitors for potential Alzheimer's disease treatment, an initial lead compound containing a gem-dimethyl group showed potent inhibition but also undesirable cross-reactivity with acetylcholinesterase (AChE).[3] The high basicity of a distal piperidine nitrogen was hypothesized to be the cause. Replacing the gem-dimethyl group with an oxetane unit resulted in a significant reduction in the pKa of the problematic nitrogen.[3] The resulting analogue, compound 20, not only demonstrated exceptionally potent BChE inhibition but also a much-improved selectivity profile over AChE.[3]

Case Study 2: Improving Metabolic Stability and Solubility of MMP-13 Inhibitors

A series of matrix metalloproteinase-13 (MMP-13) inhibitors suffered from poor metabolic stability and low aqueous solubility.[3] The replacement of a methyl group in the lead compound with an oxetane moiety led to a new analogue with significantly improved metabolic stability and solubility while maintaining the low nanomolar inhibitory potency and high selectivity for MMP-13.[1][3]

Case Study 3: Overcoming Poor Oral Exposure in RSV Inhibitors

In the discovery of respiratory syncytial virus (RSV) fusion inhibitors, an initial compound showed negligible oral exposure, likely due to low permeability.[3] A subsequent analogue with a gem-dimethyl group had improved permeability but suffered from high tissue accumulation. The strategic replacement of the gem-dimethyl group with an oxetane ring yielded a compound with remarkably improved anti-RSV activity, excellent oral bioavailability, and reduced tissue distribution.[3]

Experimental Guide: Synthesis and Evaluation Workflow

The successful implementation of the gem-dimethyl to oxetane bioisosteric switch requires a robust synthetic strategy and a clear workflow for evaluating the resulting analogues.

G cluster_synthesis Key Synthetic Step cluster_assay Key Assays A Lead Compound with gem-Dimethyl Group B Identify Liabilities (e.g., Poor Solubility, High Clearance) A->B C Design Oxetane Analogue B->C D Synthesis of Oxetane Analogue C->D E In Vitro Profiling D->E D1 Paternò-Büchi Reaction or Williamson Etherification D->D1 F Comparative Analysis E->F E1 Aqueous Solubility (nephelometry) E->E1 E2 LogD Measurement (shake-flask) E->E2 E3 Microsomal Stability Assay (LC-MS) E->E3 E4 In Vitro Potency Assay E->E4 G Decision: Advance or Redesign F->G

Caption: A typical workflow for the bioisosteric replacement and evaluation process.

Representative Synthetic Protocol: Williamson Etherification for 3,3-Disubstituted Oxetanes

One of the most common methods for synthesizing the 3,3-disubstituted oxetane core is through an intramolecular Williamson etherification.

Objective: To synthesize a 3-aryl-3-(hydroxymethyl)oxetane from a corresponding 1,3-diol.

Materials:

  • 2-Aryl-2-(hydroxymethyl)propane-1,3-diol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

Procedure:

  • Monotosylation: Dissolve the starting diol (1.0 eq) in anhydrous pyridine at 0 °C. Add TsCl (1.05 eq) portion-wise, ensuring the temperature remains below 5 °C. Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Causality: This step selectively protects the less sterically hindered primary alcohol, creating a good leaving group for the subsequent cyclization.

  • Work-up: Quench the reaction with cold water and extract the product with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Cyclization: Dissolve the crude tosylate in anhydrous THF at 0 °C. Add NaH (1.2 eq, 60% dispersion in mineral oil) portion-wise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Causality: The strong base deprotonates the remaining hydroxyl group, which then acts as a nucleophile, displacing the tosylate in an intramolecular Sₙ2 reaction to form the strained oxetane ring.

  • Final Work-up and Purification: Quench the reaction carefully with water. Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired 3,3-disubstituted oxetane.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Experimental Protocol: In Vitro Microsomal Stability Assay

Objective: To compare the metabolic stability of the gem-dimethyl and oxetane analogues.

Materials:

  • Test compounds (gem-dimethyl and oxetane analogues)

  • Pooled liver microsomes (e.g., human, rat)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard (for quenching)

  • LC-MS/MS system

Procedure:

  • Incubation: Prepare a solution of the test compound in phosphate buffer. Add the liver microsomes and pre-incubate at 37°C for 5 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a vial containing ice-cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of the remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

    • Self-Validation: Run positive controls (compounds with known high and low clearance) in parallel to ensure the assay is performing correctly.

Conclusion and Future Outlook

The bioisosteric replacement of a gem-dimethyl group with an oxetane ring is a validated and highly effective strategy in modern medicinal chemistry.[7][8] This substitution often leads to substantial improvements in critical drug-like properties, including a significant increase in aqueous solubility and enhanced metabolic stability, without the associated penalty of increased lipophilicity.[2][4] Furthermore, the oxetane's electron-withdrawing nature provides a valuable tool for modulating the basicity of adjacent amines, a key tactic for improving selectivity and reducing off-target effects.[5][6]

As synthetic methodologies for accessing diverse oxetane building blocks continue to advance, the application of this versatile motif is expected to grow.[9][10] For researchers and drug development professionals facing challenges with solubility, metabolic instability, or high lipophilicity in their lead series, the oxetane-for-gem-dimethyl switch should be considered a primary optimization strategy.

References

  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Welin, E. R., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(7), 2677–2694. [Link]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights. (2025). ResearchGate. [Link]

  • Bull, J. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12514–12566. [Link]

  • Synthetic oxetanes in drug discovery: where are we in 2025? (2025). Taylor & Francis. [Link]

  • Oxetanes in Drug Discovery Campaigns. (2023). Semantic Scholar. [Link]

  • Oxetanes in Drug Discovery Campaigns - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (n.d.). Semantic Scholar. [Link]

  • Synthesis of 3,3-disubstituted oxetane building blocks. (2018). ResearchGate. [Link]

  • Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Investigation of oxetane reactive intermediates for the synthesis of 3,3-disubstituted oxetanes. (2022). Spiral, Imperial College London. [Link]

Sources

Validation

Structural validation of 3-(4-Bromophenyl)oxetane-3-carboxylic acid via X-ray diffraction

Publish Comparison Guide: Structural Validation of 3-(4-Bromophenyl)oxetane-3-carboxylic Acid via X-ray Diffraction Executive Summary In modern medicinal chemistry, escaping "flatland" by incorporating sp³-rich scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Structural Validation of 3-(4-Bromophenyl)oxetane-3-carboxylic Acid via X-ray Diffraction

Executive Summary

In modern medicinal chemistry, escaping "flatland" by incorporating sp³-rich scaffolds is a proven strategy to improve the clinical success rates of drug candidates. Among these scaffolds, the oxetane ring has emerged as a premier bioisostere for gem-dimethyl and carbonyl groups[1].

This guide provides an in-depth technical comparison of the oxetane scaffold against traditional functional groups, focusing specifically on the highly versatile building block 3-(4-Bromophenyl)oxetane-3-carboxylic acid (CAS: 1393585-20-0)[2]. As a Senior Application Scientist, I will outline the causality behind its superior physicochemical performance and provide a self-validating Single Crystal X-ray Diffraction (SCXRD) protocol to definitively map its 3D conformation for downstream computational modeling and drug development.

The Bioisosteric Advantage: Oxetanes vs. Traditional Scaffolds

The incorporation of a 3,3-disubstituted oxetane ring fundamentally alters a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. When optimizing a lead compound, medicinal chemists frequently face a choice between utilizing a gem-dimethyl group, a cyclobutane ring, or an oxetane core.

Table 1: Physicochemical Performance Comparison
Propertygem-DimethylCyclobutaneOxetane (3,3-disubstituted)
Molar Volume ~50 ų~48 ų~46 ų
Lipophilicity (ΔLogD) Baseline-0.2 to -0.4-1.0 to -1.5
Aqueous Solubility LowLow-ModerateHigh (4x to 4000x increase)
Metabolic Stability Moderate (C-H oxidation risk)ModerateHigh (Steric shielding, stable to CYP450)
Ring Conformation N/AHighly puckeredNearly planar (reduced gauche interactions)

The Causality of Performance: Why does the oxetane ring drastically outperform its hydrocarbon counterparts? The underlying physics is driven by the oxygen atom.

  • Solubility & Lipophilicity: The oxetane oxygen possesses a strong dipole moment and acts as a potent hydrogen-bond acceptor. Replacing a highly lipophilic gem-dimethyl group with an oxetane effectively lowers the LogD, which can increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context[3],[4].

  • Conformational Planarity: Unlike cyclobutane, the presence of the oxygen atom in the oxetane ring removes transannular H-H eclipsing interactions. This reduction in gauche interactions results in a relatively planar structure[1], allowing it to occupy a distinct, highly predictable vector space in a protein binding pocket.

Bioisostere_Logic N1 gem-Dimethyl Group (High Lipophilicity) N3 Oxetane Core Substitution (3,3-Disubstituted) N1->N3 Bioisosteric Replacement N2 Carbonyl Group (Metabolically Labile) N2->N3 Bioisosteric Replacement N4 Improved Aqueous Solubility (Lower LogD) N3->N4 Polarity & H-Bonding N5 Enhanced Metabolic Stability (Blocks CYP450 Oxidation) N3->N5 Steric Shielding

Caption: Logical framework of oxetane bioisosteric replacement in drug design.

Structural Validation: The Necessity of SCXRD

While NMR and mass spectrometry confirm bulk connectivity, Single Crystal X-ray Diffraction (SCXRD) is the only technique that provides absolute structural validation. For 3-(4-Bromophenyl)oxetane-3-carboxylic acid, SCXRD is critical for three reasons:

  • Quantifying Ring Strain: It accurately measures the C-O-C bond angles, confirming the exact degree of ring puckering induced by the bulky para-bromophenyl and carboxylic acid substituents.

  • Mapping the Hydrogen Bond Network: Carboxylic acids typically form robust hydrogen-bonded dimers in the solid state. Understanding this lattice geometry helps predict the compound's dissolution thermodynamics.

  • The Bromine Advantage: The bromine atom is an exceptional anomalous scatterer. Its presence acts as an internal "heavy atom" beacon, allowing crystallographers to easily solve the phase problem and achieve a highly refined electron density map.

Experimental Methodology: A Self-Validating Protocol

To ensure reproducibility, the following protocol outlines a self-validating system for the crystallization and SCXRD analysis of 3-(4-Bromophenyl)oxetane-3-carboxylic acid.

SCXRD_Workflow N1 Vapor Diffusion Crystallization N2 Crystal Mounting (100 K) N1->N2 N3 X-Ray Diffraction (Cu Kα) N2->N3 N4 Phase Solving (Br Heavy Atom) N3->N4 N5 Structural Refinement N4->N5

Caption: Step-by-step SCXRD experimental workflow for structural validation.

Step 1: Solvent Screening and Crystal Growth (Vapor Diffusion)
  • Procedure: Dissolve 10 mg of high-purity 3-(4-Bromophenyl)oxetane-3-carboxylic acid powder in 0.5 mL of Ethyl Acetate (good solvent) inside a 2 mL glass vial. Place this unsealed vial into a larger 20 mL scintillation vial containing 3 mL of n-Hexane (antisolvent). Seal the outer vial tightly and leave it undisturbed at 22 °C for 3–5 days.

  • Causality: Vapor diffusion creates a slow, highly controlled supersaturation environment. This prevents the rapid precipitation of microcrystalline powder and promotes the nucleation of the well-defined, singular crystals required for diffraction.

Step 2: Crystal Harvesting and Cryoprotection
  • Procedure: Under a polarized light microscope, select a single crystal with sharp, well-defined faces (optimal dimensions: ~0.2 × 0.1 × 0.1 mm). Submerge the crystal in Paratone-N oil and mount it onto a polyimide loop.

  • Causality: Paratone-N oil acts as a cryoprotectant. It displaces surface solvent and prevents atmospheric moisture from forming amorphous ice during flash-cooling, which would otherwise create parasitic diffraction rings and obscure the data.

Step 3: SCXRD Data Collection
  • Procedure: Transfer the loop to the goniometer of an X-ray diffractometer equipped with a Cu Kα microfocus source (λ = 1.54184 Å). Flash-cool the crystal to 100 K using a nitrogen cold stream.

  • Causality: Cu Kα radiation is specifically chosen because the heavy bromine atom exhibits a massive anomalous scattering signal at this wavelength. Furthermore, freezing the crystal to 100 K drastically reduces atomic thermal vibrations (Debye-Waller factors), yielding the high-resolution diffraction spots necessary to accurately resolve the strained bonds of the oxetane ring.

Step 4: Phase Solving and Refinement
  • Procedure: Integrate the diffraction frames and apply a multi-scan absorption correction. Solve the structure using intrinsic phasing (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

  • Causality: Because bromine heavily absorbs X-rays, failing to apply an empirical absorption correction would distort the calculated electron density map, leading to artificially shortened or elongated C-O bond lengths.

Crystallographic Data Summary

Upon successful refinement, the structural parameters of the compound will align with the predictive models of 3,3-disubstituted oxetanes.

Table 2: Representative SCXRD Parameters for 3-(4-Bromophenyl)oxetane-3-carboxylic acid
ParameterValue / Specification
Chemical Formula C₁₀H₉BrO₃
Formula Weight 257.08 g/mol
Crystal System Monoclinic (Typical for achiral aromatic acids)
Space Group P2₁/c
Temperature 100(2) K
Radiation Source Cu Kα (λ = 1.54184 Å)
Phasing Method Heavy Atom Anomalous Dispersion (Br)
Refinement Method Full-matrix least-squares on F²
Intermolecular Bonding Centrosymmetric carboxylic acid dimers (O-H···O)

Downstream Applications in Drug Development

Validating the exact geometry of 3-(4-Bromophenyl)oxetane-3-carboxylic acid is not merely an academic exercise; it is a prerequisite for structure-based drug design (SBDD).

  • The Carboxylic Acid Handle: Readily undergoes HATU/DIPEA-mediated amide coupling to attach diverse pharmacophores.

  • The Bromophenyl Handle: Serves as a prime substrate for Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. By utilizing the precise atomic coordinates derived from SCXRD, computational chemists can accurately model the exit vectors of these two handles, ensuring that the resulting synthesized library perfectly complements the topology of the target protein's binding site.

References

Sources

Comparative

Comparative Solubility Guide: Oxetane vs. Cyclobutane Carboxylic Acids

The following guide provides an in-depth technical comparison of oxetane-3-carboxylic acid and cyclobutanecarboxylic acid, specifically tailored for medicinal chemists and drug development professionals. [1][2] Executive...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of oxetane-3-carboxylic acid and cyclobutanecarboxylic acid, specifically tailored for medicinal chemists and drug development professionals.

[1][2]

Executive Summary

In modern drug discovery, the oxetane ring has emerged as a superior bioisostere to the cyclobutane and gem-dimethyl motifs.[1][2][3][][5] While structurally similar, the introduction of the ether oxygen in the 4-membered ring creates a profound shift in physicochemical properties.[1][2][3][]

  • Solubility: Oxetane incorporation typically improves aqueous solubility by 4-fold to >4000-fold compared to carbocyclic analogs.[2][3][][5][6]

  • Lipophilicity: Oxetane lowers LogP/LogD by approximately 1.0–1.5 units , reducing non-specific binding and metabolic clearance.[2][3][][5]

  • Acidity: Oxetane-3-carboxylic acid is significantly more acidic (pKa ~3.[1][2][3][][5]9) than cyclobutanecarboxylic acid (pKa ~4.[1][3][5]8) due to the inductive effect of the ring oxygen.[2][3][5]

Physicochemical Showdown: The Building Blocks

Before analyzing their impact on drug scaffolds, it is critical to understand the properties of the raw reagents used in synthesis.[2][3]

PropertyCyclobutanecarboxylic Acid Oxetane-3-carboxylic Acid Implication for Synthesis
Structure Carbocyclic, lipophilic ringCyclic ether, polar ringOxetane is a Lewis base; sensitive to strong Lewis acids.[1][2][3][][5]
CAS 3721-95-7114012-41-8
Physical State Colorless LiquidViscous Oil / Semi-solidOxetane acid is more viscous due to H-bonding.[1][2][3][][5]
Boiling Point 195 °C~244 °CHigher BP in oxetane reflects stronger intermolecular forces.[3][][5]
pKa (Acid) 4.8 (Typical aliphatic)~3.9 (More acidic)Oxetane oxygen exerts a

(inductive) effect, stabilizing the carboxylate.[1][2][3][][5]
LogP (Calc) ~0.8~ -0.3Oxetane is inherently hydrophilic.[1][3][][5]
Water Solubility Slightly Soluble (~1.9 g/L)Soluble / MiscibleThe ether oxygen acts as a hydrogen bond acceptor.[1][3][][5]

Critical Insight: While cyclobutanecarboxylic acid behaves like a standard lipophilic aliphatic acid, oxetane-3-carboxylic acid possesses a "dual personality"—it is an acid but also a hydrogen bond acceptor.[1][2][3][][5] This lowers its pKa and drastically increases its polarity.[2][3][][5]

The "Oxetane Effect" in Drug Design

The primary value of these molecules lies not in the reagents themselves, but in the properties they impart when used as scaffolds.[2][3]

A. Solubility & Solvation Mechanisms

The replacement of a methylene group (


) in cyclobutane with an oxygen atom (

) to form oxetane fundamentally alters the solvation shell.[1][2][3][][5]
  • Cyclobutane: Interacts with water primarily through weak van der Waals forces (hydrophobic effect).[1][3][][5] It disrupts the water network, carrying a high entropic penalty for solvation.[1][2][3][5]

  • Oxetane: The oxygen lone pairs are exposed and sterically accessible (unlike in larger ethers like THF, where the ring puckering can shield them).[3][5] This allows oxetane to accept hydrogen bonds from water molecules, integrating into the solvent network rather than disrupting it.[1][2][3][5]

B. Metabolic Stability

Contrary to the intuition that ethers are labile, the oxetane ring is surprisingly metabolically robust.[3][][5]

  • Cyclobutane: The C-H bonds are susceptible to oxidative metabolism (P450-mediated hydroxylation).[1][2][3][][5]

  • Oxetane: The oxygen atom deactivates adjacent C-H bonds toward oxidation.[2][3][][5] Furthermore, the ring strain does not inevitably lead to rapid hydrolysis under physiological conditions.[1][2][3][5]

C. Acidity Modulation (pKa)

When used as a pendant group near an amine (e.g., oxetan-3-yl-amine), the electron-withdrawing nature of the oxetane reduces the basicity of the amine by 1–3 pKa units.[1][2][][5] This is a powerful tool to reduce hERG liability and improve permeability by ensuring a higher fraction of the neutral species exists at physiological pH.[2][3][5]

Experimental Protocols

To validate the solubility advantages in your specific series, use the following self-validating protocols.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Standard for determining equilibrium solubility of the pure crystalline solid.[1][2][3][][5]

  • Preparation: Weigh 1–2 mg of the test compound (Oxetane vs. Cyclobutane analog) into a chemically resistant glass vial (e.g., borosilicate).

  • Solvent Addition: Add 250 µL of pH 7.4 phosphate-buffered saline (PBS).

  • Equilibration:

    • Seal vials and place in a thermomixer.

    • Shake at 700 rpm at 25°C for 24 to 48 hours .

    • Self-Validation: Ensure excess solid is visible throughout the incubation.[2][3][][5] If the solution becomes clear, add more solid.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a PVDF filter (0.22 µm) saturated with the solution (discard first 20% of filtrate to avoid adsorption loss).

  • Quantification: Analyze the supernatant via HPLC-UV or LC-MS/MS against a standard curve prepared in DMSO.

Protocol B: LogD Determination (Miniaturized Shake-Flask)

Critical for assessing lipophilicity shifts.[1][2][3][][5]

  • Partitioning: Mix equal volumes (e.g., 500 µL) of n-octanol (pre-saturated with buffer) and pH 7.4 buffer (pre-saturated with octanol).

  • Spiking: Add the test compound from a DMSO stock (final DMSO < 1%).

  • Equilibration: Shake for 1 hour; centrifuge to separate phases.

  • Analysis: Sample both phases.

    • Expectation: The oxetane analog should show a LogD 0.5–1.5 units lower than the cyclobutane analog.[3][][5]

Decision Framework & Mechanism Visualization

The following diagrams illustrate the structural mechanism of solubility enhancement and the decision logic for deploying these bioisosteres.

Caption: Decision logic for replacing carbocyclic motifs with oxetanes to optimize ADME properties.

References
  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010).[1][2][5] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.

  • Wuitschik, G., et al. (2010).[1][3][5] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [1][5]

  • BenchChem. (2025).[2][3][][5][7] A Comparative Analysis of Tetrahydrofuran-3-carboxylic Acid and Oxetane-3-carboxylic Acid. [1][5]

  • Sigma-Aldrich. (2025).[1][2][3][][5] Product Specification: Oxetane-3-carboxylic acid (CAS 114012-41-8).[1][2][3][][5][8][9][10][11][12]

  • Bull, J. A., et al. (2016).[1][3][5] Exploiting the oxetane ring in drug discovery. Bioorganic & Medicinal Chemistry Letters.

Sources

Validation

Validating the Integrity of the Oxetane Ring After Cross-Coupling Reactions

Executive Summary The Bioisostere Paradox: The oxetane ring is a cornerstone of modern medicinal chemistry, widely utilized as a stable, polar bioisostere for gem-dimethyl and carbonyl groups.[1] It offers improved metab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Bioisostere Paradox: The oxetane ring is a cornerstone of modern medicinal chemistry, widely utilized as a stable, polar bioisostere for gem-dimethyl and carbonyl groups.[1] It offers improved metabolic stability and solubility without lipophilic penalties.[2] However, its utility is counterbalanced by significant ring strain (~25.5 kcal/mol).

While oxetanes are generally stable under basic cross-coupling conditions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), they are kinetically primed for failure. Trace Lewis acids, acidic workups, or high thermal stress can trigger catastrophic ring opening, yielding isomeric alcohols or ethers that are often indistinguishable by standard low-resolution LC-MS.

This guide provides a rigorous, self-validating framework to confirm oxetane integrity, moving beyond superficial mass spectrometry to definitive structural authentication.

Part 1: The Challenge – Mechanisms of Silent Failure

The primary risk to the oxetane ring during cross-coupling is not the palladium cycle itself, but the ancillary conditions. The ring oxygen is a potent Lewis base; upon coordination with a Lewis acid (e.g., boron byproducts, magnesium salts, or trace protons), the ring becomes activated.

The Failure Pathway
  • Activation: The oxetane oxygen coordinates to an electrophile (

    
    ).
    
  • Nucleophilic Attack: A nucleophile (solvent, halide, or byproduct) attacks the less hindered

    
    -carbon.
    
  • Ring Opening: The strain is released, forming an acyclic alcohol or ether.

Critical Observation: The ring-opened byproduct often has the exact same molecular weight as the desired product (isomeric). A standard LC-MS trace showing a peak at


 is a "false positive" trap.

OxetaneFailure Oxetane Intact Oxetane (Strained) Activated Activated Complex (Oxonium) Oxetane->Activated Coordination LewisAcid Lewis Acid/H+ (Activator) LewisAcid->Activated Opened Ring-Opened Isomer (Alcohol/Ether) Activated->Opened Strain Release (Identical Mass) Nu Nucleophile (Cl-, ROH, H2O) Nu->Opened SN2 Attack

Figure 1: Mechanism of Lewis-acid mediated oxetane ring opening, resulting in isomeric byproducts indistinguishable by mass.

Part 2: Comparative Analysis of Validation Methods

To guarantee data integrity, researchers must employ orthogonal analytical techniques.

FeatureMethod A: Standard LC-MS Method B: Quantitative 1H NMR Method C: X-Ray Crystallography
Primary Output Molecular Mass / Retention TimeStructural Connectivity / Integration3D Atomic Coordinates
Specificity Low. Cannot distinguish intact ring from isomeric ring-opened alcohol.High. Distinct chemical shifts (4.2–5.0 ppm) and coupling constants.Absolute. Definitive proof of puckered ring structure.
Throughput High (Minutes)Medium (10-30 Minutes)Low (Days/Weeks)
Sample State SolutionSolutionSolid Crystal
Verdict Screening Only. Insufficient for final validation.The Gold Standard. Required for every batch.The Ultimate Validator. Use for lead compounds.

Part 3: Protocols & Self-Validating Systems

Protocol A: The "Gold Standard" NMR Validation

This protocol uses the distinct chemical environment of the oxetane protons to validate the structure. The oxetane ring typically adopts a "puckered" conformation (approx 8.7°), creating a specific magnetic environment.

Target Metrics:

  • Chemical Shift (

    
    ):  Oxetane 
    
    
    
    -protons appear downfield, typically 4.2 – 5.0 ppm .
  • Multiplicity: In 3,3-disubstituted oxetanes (common in drug design), the methylene protons often appear as an AB system or a singlet, depending on symmetry.

  • Integration: The ratio of oxetane protons to the newly coupled aromatic core protons must be exact.

Step-by-Step Methodology
  • Sample Prep: Dissolve ~5 mg of purified product in

    
     or 
    
    
    
    . Avoid acidic solvents like
    
    
    that has not been neutralized over basic alumina if the compound is acid-sensitive.
  • Acquisition:

    • Run a standard 1H NMR (min 400 MHz).

    • Self-Validation Step: Set relaxation delay (

      
      ) to 
      
      
      
      seconds to ensure full relaxation of all protons for accurate integration.
  • Analysis (The "Integrity Check"):

    • Locate the Core: Integrate the aromatic protons from the cross-coupling partner (e.g., 2H or 4H). Set this as the reference.

    • Locate the Oxetane: Look for the signal between 4.2–5.0 ppm.

    • Calculate Ratio:

      • Pass: Integration is 4.0 (for unsubstituted) or 2.0 (for 3,3-disubstituted) relative to the core.

      • Fail: Integration is low, or new signals appear at 3.4–3.8 ppm (characteristic of acyclic alcohols/ethers).

Protocol B: The Derivatization Stress Test (Chemical Proof)

If NMR is ambiguous (e.g., overlapping signals), use chemical derivatization to prove the ring is still strained and reactive.

  • Aliquot: Take 2 mg of the product.

  • Reaction: Treat with 1M HCl in MeOH for 1 hour.

  • Observation:

    • Intact Oxetane: Will ring-open to the methoxy-alcohol. The LC-MS peak will shift by +32 Da (addition of MeOH).

    • Already Opened: No mass change will occur.

Part 4: Visualization of the Validation Workflow

ValidationWorkflow Start Crude Cross-Coupling Product LCMS Step 1: LC-MS Screen (Check Mass M+H) Start->LCMS MassCheck Mass Correct? LCMS->MassCheck Discard Discard (Failed Synthesis) MassCheck->Discard No NMR Step 2: 1H NMR (d1 > 10s) Focus: 4.2 - 5.0 ppm Region MassCheck->NMR Yes (Ambiguous) Integration Integration Check Oxetane H : Aryl H Ratio NMR->Integration Pass PASS: Ring Intact (Proceed to Bio-Assay) Integration->Pass Integer Ratio (4:1 or 2:1) Fail FAIL: Ring Opened (Isomeric Alcohol Detected) Integration->Fail Ratio Mismatch or Upfield Shift

Figure 2: Decision tree for validating oxetane integrity. Note that LC-MS is a filter, not a validator.

References

  • Wuitschik, G., et al. (2006).[3] "Oxetanes as Promising Modules in Drug Discovery."[2][3] Angewandte Chemie International Edition, 45(46), 7736–7739.[3] Link

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, 116(19), 12150–12233. Link

  • Luger, P., & Buschmann, J. (1984). "Structure of Oxetane at 90 K and 140 K." Journal of the American Chemical Society, 106(23), 7118–7121. Link

  • Burkhard, J. A., et al. (2010). "Oxetanes as Bioisosteres: Modulation of Physicochemical Properties." Angewandte Chemie International Edition, 49(20), 3524–3529. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(4-Bromophenyl)oxetane-3-carboxylic acid

Operational Safety and PPE Guide: 3-(4-Bromophenyl)oxetane-3-carboxylic Acid Introduction & Chemical Context In modern drug discovery, the oxetane ring has emerged as a highly valuable structural motif. By replacing trad...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and PPE Guide: 3-(4-Bromophenyl)oxetane-3-carboxylic Acid

Introduction & Chemical Context In modern drug discovery, the oxetane ring has emerged as a highly valuable structural motif. By replacing traditional functionalities such as gem-dimethyl or carbonyl groups with an oxetane, medicinal chemists can significantly improve a drug candidate's aqueous solubility, metabolic stability, and lipophilicity profile[1]. 3-(4-Bromophenyl)oxetane-3-carboxylic acid (CAS: 1393585-20-0) serves as a critical intermediate in synthesizing these advanced pharmacophores[2].

However, the handling of this compound requires stringent safety protocols. The combination of a halogenated aromatic ring and a carboxylic acid moiety presents specific exposure risks, primarily acting as a solid irritant. This guide provides a self-validating, step-by-step operational framework for researchers and drug development professionals to safely handle, transfer, and dispose of this chemical.

Hazard Identification & Risk Assessment

Before initiating any physical handling, it is critical to understand the specific hazards associated with 3-(4-Bromophenyl)oxetane-3-carboxylic acid. The compound is classified under the Globally Harmonized System (GHS) with the following hazard statements[3]:

GHS CodeHazard StatementMechanistic Causality
H302 Harmful if swallowedSystemic toxicity upon gastrointestinal absorption of the brominated aromatic moiety.
H315 Causes skin irritationThe carboxylic acid group lowers local pH upon contact with skin moisture, causing epidermal inflammation.
H319 Causes serious eye irritationDirect contact with the corneal epithelium causes rapid pH disruption and acute inflammatory response.
H335 May cause respiratory irritationInhalation of fine crystalline dust irritates the mucous membranes of the upper respiratory tract.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, a specific PPE regimen is required. The selection of each item is driven by the physical properties of the solid acid and its routes of exposure.

  • Eye Protection: ANSI Z87.1 compliant unvented safety goggles.

    • Causality: Standard safety glasses leave the orbital area exposed to airborne dust. Because the compound causes severe ocular irritation (H319)[3], a complete orbital seal is mandatory during weighing and transfer operations.

  • Hand/Skin Protection: Disposable Nitrile examination gloves (minimum 4 mil thickness).

    • Causality: Nitrile provides a robust chemical barrier against solid organic acids and halogenated aromatics. Latex must be avoided due to lower chemical resistance and potential allergenicity. For spill cleanup, double-gloving is required to ensure barrier integrity if the outer glove is compromised.

  • Body Protection: Standard cotton or flame-resistant laboratory coat, fully buttoned to the collar.

  • Respiratory Protection: N95 or P100 particulate respirator (if engineering controls fail).

    • Causality: While primary handling should always occur inside a fume hood, a respirator protects against the inhalation of fine particulates (H335)[3] during a large-scale spill outside of controlled ventilation.

Operational Workflow: Safe Handling Protocol

The following step-by-step methodology ensures a self-validating system where each step confirms the safety of the next.

  • Engineering Control Verification: Before opening the chemical container, verify that the chemical fume hood is operational with a face velocity of at least 100 linear feet per minute (LFM).

  • Static Mitigation: 3-(4-Bromophenyl)oxetane-3-carboxylic acid is a fine powder that can easily aerosolize. Use anti-static weigh boats or ground your spatulas to prevent electrostatic repulsion from dispersing the powder into the air.

  • Transfer Mechanics: Place the source container and the receiving vessel as close together as possible within the fume hood. Use a micro-spatula to transfer the solid slowly. Do not drop the powder from a height, as this generates unnecessary dust.

  • Decontamination: Once the transfer is complete, immediately seal the source container. Wipe down the balance, spatulas, and the immediate work area with a compatible solvent (e.g., isopropanol or a mild alkaline wipe) to neutralize and remove any microscopic acid residues.

Spill Response and Disposal Plan

In the event of a spill, dry sweeping must be strictly avoided, as it aerosolizes the irritant powder and drastically increases inhalation exposure[4]. Follow this procedural response:

  • Isolate & Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the fume hood or room ventilation is running at maximum capacity.

  • PPE Verification: Don a secondary pair of nitrile gloves over your existing ones. If the spill is outside a fume hood, don an N95/P100 respirator.

  • Wet Containment: Lightly moisten the spilled powder with a compatible inert solvent (such as water or a dilute sodium bicarbonate solution) to suppress dust generation. Alternatively, cover the spill with a damp absorbent pad[4].

  • Collection: Use a non-sparking scoop or a damp paper towel to collect the wetted material. Place all collected waste, including the contaminated paper towels and outer gloves, into a designated, sealable hazardous waste container.

  • Surface Neutralization: Wash the spill surface with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize any remaining carboxylic acid, followed by a final wipe with soap and water. Label the waste container as "Halogenated Organic Acid Waste" for institutional disposal.

Handling & Spill Response Workflow

SafeHandling A Pre-Operation Setup B Don PPE (Nitrile, Goggles, Coat) A->B C Engineering Controls (Fume Hood >100 LFM) B->C D Weighing & Transfer C->D E Spill Occurs? D->E F Reaction Setup E->F No G Spill Response Protocol E->G Yes I Hazardous Waste Disposal F->I H Contain & Absorb (Wet Method) G->H H->I

Workflow for handling 3-(4-Bromophenyl)oxetane-3-carboxylic acid and spill response.

References

  • Hairui Chemical. (n.d.). 3-(4-Bromophenyl)oxetane-3-carboxylic acid_1393585-20-0. Retrieved from [Link]

  • Wuitschik, G., Carreira, E. M., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Updated Version). National Academies Press (US). Retrieved from[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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